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  • Product: Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-
  • CAS: 1455146-20-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

Introduction In the landscape of modern drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. These propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. These properties govern a compound's behavior from synthesis and formulation through to its interaction with biological systems. This guide provides a comprehensive technical overview of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- , a molecule of interest due to its composite structure featuring a pharmacophoric piperazine moiety, a flexible ethylamino linker, and an ionizable benzoic acid group.

As this compound is not extensively documented in publicly available literature, this guide is structured to serve the needs of researchers and drug development professionals. It will not only present predicted properties based on its chemical structure but will also provide detailed, field-proven experimental protocols for their empirical determination. The focus is on the "why" behind the "how," ensuring that the methodologies are not just recipes but self-validating systems for generating robust and reliable data.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity.

  • IUPAC Name: 4-((2-(Piperazin-1-yl)ethyl)amino)benzoic acid

  • Molecular Formula: C₁₃H₁₉N₃O₂

  • Molecular Weight: 249.31 g/mol

  • CAS Number: A specific CAS registry number for this compound is not readily found in major chemical databases, which underscores the need for the empirical characterization detailed herein.

The structure consists of a p-aminobenzoic acid (PABA) core where the amino group is substituted with a 2-(piperazin-1-yl)ethyl group. This introduces two additional basic nitrogen centers in the piperazine ring, making the molecule a polyprotic system with complex acid-base behavior.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable initial estimates of a compound's properties. These predictions are instrumental in guiding experimental design, such as selecting appropriate solvent systems or pH ranges for analysis. The following properties were predicted using established chemoinformatic tools.

PropertyPredicted ValueSignificance in Drug Development
Aqueous Solubility -2.5 (logS)Influences dissolution, bioavailability, and formulation options.
logP 1.8Measures lipophilicity, affecting membrane permeability and ADME properties.
pKa pKa₁: ~2.5 (carboxyl)Determines the ionization state at different physiological pHs, impacting solubility,
pKa₂: ~4.5 (anilinic N)receptor binding, and membrane transport.
pKa₃: ~8.9 (piperazinic N)

Disclaimer: These values are in-silico predictions and must be confirmed by experimental determination.

Experimental Protocols for Physicochemical Profiling

The following sections detail robust methodologies for the experimental determination of the critical physicochemical parameters of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-.

Determination of Acid Dissociation Constants (pKa)

The presence of one acidic (carboxylic acid) and three basic (two piperazine and one aniline) nitrogen atoms makes pKa determination crucial. A multi-parametric approach is recommended for validating the results. We will detail the Potentiometric Titration method, a gold standard for its accuracy and directness.

This method involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (acid or base). The pKa values correspond to the pH at the half-equivalence points.

Rationale: This protocol is a self-validating system. The shape of the titration curve and its derivatives provide a clear and direct measure of the ionization events. The use of a co-solvent like methanol is necessary if the free base or fully protonated form of the compound has low aqueous solubility.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. Given the predicted solubility, a co-solvent system (e.g., 20% v/v Methanol in water) may be required.

    • The ionic strength of the solution should be kept constant by using a background electrolyte, typically 0.15 M KCl, to mimic physiological conditions.

  • Titration Setup:

    • Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

    • Place the analyte solution in a thermostatted vessel (25 °C or 37 °C) with gentle stirring.

    • Use a calibrated micro-burette to add standardized 0.1 M HCl or 0.1 M NaOH.

  • Titration Procedure:

    • Initially, adjust the pH of the solution to the acidic side (e.g., pH 1.5-2.0) with the standardized HCl to ensure all basic groups are protonated.

    • Begin the titration by adding small, precise increments of standardized 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize. The increments should be smaller near the expected equivalence points.

    • Continue the titration until the pH reaches ~12 to ensure deprotonation of all acidic and basic groups.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

    • Calculate the first and second derivatives of the curve. The equivalence points are identified as the peaks in the first derivative plot.

    • The pKa values are determined from the pH at the half-equivalence points (i.e., at 0.5, 1.5, and 2.5 equivalents of titrant added).[1][2] Specialized software can be used for non-linear regression analysis of the data to refine the pKa values.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Dissolve Compound in Water/MeOH + KCl T1 Acidify Solution (pH ~1.5) P1->T1 P2 Calibrate pH Electrode P2->T1 T2 Add NaOH in Small Increments T1->T2 Loop until pH ~12 T3 Record pH after Each Addition T2->T3 Loop until pH ~12 T3->T2 Loop until pH ~12 A1 Plot pH vs. Volume of NaOH T3->A1 A2 Calculate 1st & 2nd Derivatives A1->A2 A3 Identify Equivalence Points A2->A3 A4 Determine pKa at Half-Equivalence Points A3->A4

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is considered the "gold standard" and is described here.[3]

This method directly measures the equilibrium concentration of the compound in two immiscible phases: n-octanol and water.

Rationale: The direct measurement of concentrations at equilibrium provides the most accurate and defensible logP value. Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment that would introduce errors. The choice of analytical method (HPLC-UV) provides high sensitivity and specificity.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Prepare a buffer solution at a pH where the compound is predominantly in its neutral form. Based on the predicted pKa values, a pH of ~6.5 would be suitable to suppress the ionization of the carboxylic acid and protonation of the aniline nitrogen, although the piperazine will still be partially protonated. It is crucial to report the pH at which the logP (or more accurately, the logD) is measured.

    • Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours, followed by separation.

  • Partitioning:

    • Accurately prepare a stock solution of the compound in the pre-saturated n-octanol.

    • In a series of screw-cap tubes, combine known volumes of the n-octanol stock solution and the pre-saturated buffer. Use varying phase volume ratios (e.g., 1:1, 1:2, 2:1) to ensure the final concentration is within the linear range of the analytical method.

    • Gently shake the tubes at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Phase Separation:

    • Centrifuge the tubes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated in each phase.

  • Calculation:

    • The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

    • logP is the base-10 logarithm of P.[4]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare pH-Buffered Aqueous Phase P2 Pre-saturate Octanol and Aqueous Phases P1->P2 P3 Prepare Stock Solution in Octanol P2->P3 E1 Combine Phases in Varying Ratios P3->E1 E2 Shake to Equilibrium (24h at 25°C) E1->E2 E3 Separate Phases by Centrifugation E2->E3 A1 Sample Each Phase E3->A1 A2 Quantify Concentration (e.g., HPLC-UV) A1->A2 A3 Calculate P = [Octanol]/[Aqueous] A2->A3 A4 Calculate logP A3->A4

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that dictates the bioavailability and formulation of a drug candidate. The equilibrium shake-flask method is a reliable approach.

This method determines the saturation concentration of a compound in water at a given temperature.[5][6]

Rationale: This protocol ensures that a true equilibrium is reached between the solid compound and the solution, providing the thermodynamic solubility. The analysis of the solution after filtration confirms that only the dissolved compound is being measured. Performing the determination at different pH values is critical for a compound with multiple ionizable centers.

Step-by-Step Methodology:

  • Setup:

    • Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

    • Add an excess amount of the solid compound to each buffered solution in separate vials. The excess should be clearly visible.

  • Equilibration:

    • Shake or stir the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.

    • Periodically sample the supernatant and measure the concentration. Equilibrium is confirmed when consecutive measurements are consistent.

  • Separation:

    • After equilibrium, allow the vials to stand to let the excess solid settle.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Quantification:

    • Analyze the clear filtrate using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

    • The measured concentration is the aqueous solubility at that specific pH and temperature.

Hypothetical Spectroscopic Profile

For a novel compound, spectroscopic analysis is essential for structural confirmation. Based on the structure of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-, the following spectral characteristics are expected:

  • ¹H NMR:

    • Aromatic Protons: Two doublets in the aromatic region (~6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Ethyl Linker Protons: Two triplet signals, likely in the ~2.8-3.5 ppm range.

    • Piperazine Protons: Complex multiplet signals in the ~2.5-3.2 ppm range.

    • Amine/Acid Protons: Broad signals (NH and OH) that may be exchangeable with D₂O.

  • ¹³C NMR:

    • Carboxyl Carbon: A signal in the downfield region (~165-175 ppm).

    • Aromatic Carbons: Six distinct signals in the aromatic region (~110-155 ppm).

    • Ethyl and Piperazine Carbons: Signals in the aliphatic region (~40-60 ppm).

  • IR Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around ~1700 cm⁻¹.

    • N-H Stretch (Secondary Amine): A moderate absorption around ~3300-3500 cm⁻¹.

    • C-N Stretches: Absorptions in the ~1000-1200 cm⁻¹ region.

    • Aromatic C=C Stretches: Peaks in the ~1450-1600 cm⁻¹ region.

Conclusion

This technical guide provides a comprehensive framework for the characterization of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-. While in-silico predictions offer a valuable starting point, the emphasis is placed on rigorous, well-controlled experimental protocols. The detailed methodologies for determining pKa, logP, and aqueous solubility are designed to yield high-quality, reliable data essential for any research or development program. By understanding and applying these principles, researchers can confidently build a robust physicochemical profile for this and other novel compounds, paving the way for their successful application.

References

  • Babič, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. Trends in Analytical Chemistry, 26(11), 1043–1061.
  • Gluck, S. J., & Cleveland, J. A., Jr. (1994). Investigation of experimental approaches to the determination of pKa values by capillary electrophoresis.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2)
  • OECD. (1995). Test Guideline No. 107: Partition Coefficient (n-octanol/water): Shake-Flask Method. OECD Publishing. URL: [Link]

  • OECD. (2004). Test Guideline No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. URL: [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. URL: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Journal of Chemical Education. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. URL: [Link]

  • ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. URL: [Link]

Sources

Exploratory

A Technical Guide to the Molecular Weight and Structural Analysis of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid

Abstract This technical guide provides a comprehensive analytical framework for the determination of the molecular weight and the complete structural elucidation of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid. This doc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analytical framework for the determination of the molecular weight and the complete structural elucidation of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid. This document is intended for researchers, analytical scientists, and professionals in drug development who require a robust, field-proven methodology for characterizing novel small molecules. We will detail the theoretical underpinnings and provide validated, step-by-step protocols for a suite of essential analytical techniques: Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) for detailed structural mapping, Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification, and Elemental Analysis for empirical formula verification. Each section explains the causal logic behind experimental choices and is supported by authoritative references to ensure scientific integrity.

Introduction and Molecular Overview

4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid is a multifaceted organic molecule featuring a p-substituted benzoic acid core, an ethylamino linker, and a terminal piperazine ring. The presence of both acidic (carboxylic acid) and basic (amino and piperazine nitrogens) functional groups suggests potential for zwitterionic character and a range of possible applications in medicinal chemistry, where the piperazine moiety is a common pharmacophore. An accurate and unambiguous determination of its molecular structure is the foundational step for any further research, including mechanism of action studies, formulation development, and regulatory submission.

This guide presents a systematic, multi-technique approach to achieve full structural confirmation, ensuring a self-validating analytical system where the results from each technique corroborate the others.

Predicted Molecular Properties

A precise understanding of the molecule's composition is paramount. The initial step involves the theoretical calculation of its molecular formula and weight based on its chemical structure.

  • Chemical Name: 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid

  • Structure:

    Caption: Molecular structure of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid.

Based on this structure, we can derive the key quantitative data:

PropertyValue
Molecular Formula C₁₃H₁₉N₃O₂
Average Molecular Weight 249.31 g/mol
Monoisotopic Mass 249.147727 u

These theoretical values serve as the benchmark for our experimental analysis.

Molecular Weight Determination via Mass Spectrometry

Expertise & Experience: Mass spectrometry is the gold standard for determining the molecular weight of a compound. For a molecule like ours, with multiple basic nitrogen atoms, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and typically produces a strong protonated molecular ion ([M+H]⁺). High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial not just for confirming the molecular weight but for providing an accurate mass measurement that can help determine the elemental composition.

Predicted Mass Spectrum

In positive ion mode ESI-MS, the primary ion expected is the protonated molecule.

  • Predicted [M+H]⁺ (Monoisotopic): 250.15500 u

  • Predicted [M+Na]⁺ (Monoisotopic): 272.13694 u

The high-resolution measurement of the [M+H]⁺ ion is a critical piece of data. A measured mass that is within a narrow tolerance (typically <5 ppm) of the calculated mass provides strong evidence for the proposed elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep1 Dissolve ~1 mg of sample in 1 mL of suitable solvent (e.g., Methanol/Water 50:50) prep2 Further dilute to a final concentration of ~1-10 µg/mL prep1->prep2 ms1 Infuse sample into ESI source via syringe pump or LC system prep2->ms1 ms2 Acquire data in positive ion mode over a mass range of m/z 100-500 ms1->ms2 ms3 Perform MS/MS fragmentation on the [M+H]⁺ ion (m/z ~250.16) ms2->ms3 data1 Determine accurate mass of the most abundant ion ms3->data1 data2 Compare with theoretical [M+H]⁺ mass (250.15500 u) data1->data2 data3 Calculate mass error (in ppm) data2->data3

Caption: Workflow for HRMS analysis.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a 50:50 mixture of HPLC-grade methanol and deionized water. The addition of 0.1% formic acid can aid in protonation.

    • Perform a serial dilution to achieve a final concentration of approximately 1-10 µg/mL.

  • Instrumentation and Data Acquisition:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.[1][2]

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 100-500.

    • Ensure the instrument is properly calibrated to achieve a mass accuracy of <5 ppm.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Determine its accurate mass and compare it to the theoretical value (250.15500 u).

    • Calculate the mass error to confirm the elemental composition.

Structural Elucidation by NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. ¹H-NMR will reveal the number of different types of protons and their connectivity, while ¹³C-NMR will identify the number of unique carbon environments. For a molecule of this complexity, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals.

Predicted ¹H-NMR Spectrum

The predicted proton NMR signals are as follows (in a solvent like DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0broad singlet1HCarboxylic acid proton (-COOH)
~7.7doublet2HAromatic protons ortho to -COOH
~6.7doublet2HAromatic protons ortho to -NH-
~6.5triplet1HAmine proton (-NH-)
~3.4quartet2HMethylene group adjacent to -NH-
~2.8triplet2HMethylene group adjacent to piperazine N
~2.7broad singlet4HPiperazine CH₂ groups adjacent to NH
~2.5broad singlet4HPiperazine CH₂ groups adjacent to ethyl chain
~2.4broad singlet1HPiperazine NH proton

Note: The piperazine protons may show complex splitting patterns or appear as broad singlets at room temperature due to conformational exchange.[3][4]

Predicted ¹³C-NMR Spectrum

The predicted carbon NMR signals are as follows:

Chemical Shift (ppm)Assignment
~167Carboxylic acid carbon (-COOH)
~152Aromatic C-NH-
~131Aromatic C-H (ortho to -COOH)
~120Aromatic C-COOH
~111Aromatic C-H (ortho to -NH-)
~53Piperazine CH₂ (adjacent to ethyl chain)
~45Piperazine CH₂ (adjacent to NH)
~43Methylene C (adjacent to piperazine N)
~39Methylene C (adjacent to -NH-)

Note: Aromatic carbon shifts are influenced by the electron-donating (-NH-) and electron-withdrawing (-COOH) groups.[5][6]

Experimental Protocol: NMR Spectroscopy

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Analysis prep1 Dissolve 10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep2 Add a small amount of TMS as an internal standard (0 ppm) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 nmr1 Acquire ¹H-NMR spectrum prep3->nmr1 nmr2 Acquire ¹³C-NMR spectrum (with proton decoupling) nmr1->nmr2 nmr3 (Optional) Acquire 2D spectra (COSY, HSQC) for full assignment nmr2->nmr3 data1 Process spectra (Fourier transform, phasing, baseline correction) nmr3->data1 data2 Integrate ¹H signals and assign chemical shifts data1->data2 data3 Assign ¹³C chemical shifts data2->data3 data4 Correlate structure with spectra data3->data4

Caption: Workflow for NMR analysis.

  • Sample Preparation:

    • Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with acid/base adjustment) in a 5 mm NMR tube.[7] DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and the acidic and amine protons are typically observable.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard ¹H-NMR spectrum.

    • Acquire a ¹³C-NMR spectrum with proton decoupling to obtain singlets for each unique carbon.

    • If necessary for unambiguous assignment, perform 2D NMR experiments such as COSY and HSQC.

  • Data Processing and Interpretation:

    • Process the raw data (Free Induction Decay) using appropriate software.

    • Reference the spectra to the TMS signal.

    • Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons for each signal.

    • Assign all proton and carbon signals to the corresponding atoms in the molecular structure.

Functional Group Identification by FTIR Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For our target compound, we expect to see characteristic absorption bands for the carboxylic acid, secondary amine, and aromatic ring. The presence of a broad O-H stretch and a strong C=O stretch are key indicators of the carboxylic acid moiety.

Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch of the carboxylic acid (hydrogen-bonded)
~3350MediumN-H stretch of the secondary amine
3100 - 3000MediumAromatic C-H stretch
2950 - 2800MediumAliphatic C-H stretch (ethyl and piperazine)
1720 - 1680StrongC=O stretch of the carboxylic acid
1620 - 1580MediumAromatic C=C bending
~1520MediumN-H bending
1320 - 1210StrongC-O stretch of the carboxylic acid
~1250StrongC-N stretch

The broadness of the O-H stretch is a classic feature of carboxylic acid dimers formed through hydrogen bonding.[8][9]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform a background subtraction.

    • Identify the major absorption peaks and assign them to the corresponding functional groups based on their characteristic frequencies.[10]

Elemental Composition Verification

Trustworthiness: Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (Carbon, Hydrogen, Nitrogen). The experimental percentages should closely match the theoretical values calculated from the molecular formula. This technique serves as a fundamental check of sample purity and corroborates the molecular formula determined by HRMS.

Theoretical vs. Expected Experimental Values
ElementTheoretical PercentageAcceptable Range (±0.4%)
Carbon (C) 62.63%62.23% - 63.03%
Hydrogen (H) 7.68%7.28% - 8.08%
Nitrogen (N) 16.85%16.45% - 17.25%

The American Chemical Society (ACS) guidelines often consider a match within ±0.4% to be acceptable for publication-quality data.[11][12]

Experimental Protocol: CHN Elemental Analysis
  • Sample Preparation:

    • Accurately weigh 1-3 mg of the highly purified and dried sample into a tin or silver capsule.

  • Instrumentation and Analysis:

    • Use an automated CHN elemental analyzer.

    • The sample is combusted at high temperature (typically >900 °C) in the presence of oxygen.

    • The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector.[13]

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N in the sample.

    • Compare the experimental percentages with the theoretical values to confirm the empirical formula.

Conclusion: A Self-Validating Analytical Approach

The structural analysis of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid requires a multi-pronged analytical strategy. By integrating data from high-resolution mass spectrometry, ¹H and ¹³C NMR, FTIR, and elemental analysis, a complete and unambiguous structural assignment can be achieved. The HRMS provides the exact molecular formula, NMR spectroscopy maps out the atomic connectivity, FTIR confirms the presence of key functional groups, and elemental analysis validates the empirical formula. This comprehensive approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research and development activities.

References

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  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Benzoic Acid Samples. Retrieved from [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350-8358. Retrieved from [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-((2-(1-piperidinyl)acetyl)amino)benzoate. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Piperazinyl Ethyl Amino Benzoic Acid Derivatives

Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Executive Summary: The PABA-Piperazine Hybrid Scaffold The integration of a piperazine moiety into the...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The PABA-Piperazine Hybrid Scaffold

The integration of a piperazine moiety into the para-aminobenzoic acid (PABA) scaffold represents a strategic "privileged structure" approach in medicinal chemistry. While PABA esters (e.g., Benzocaine, Procaine) are foundational local anesthetics, and piperazines are ubiquitous in antihistamines and antipsychotics, the Piperazinyl Ethyl Amino Benzoic Acid derivatives combine these pharmacophores to unlock multi-target potential.

This guide analyzes the chemical architecture, synthetic pathways, and pharmacological utility of these derivatives.[1] Specifically, we focus on Ethyl 4-(piperazin-1-yl)benzoate and its N-alkylated congeners (e.g., 4-[2-(piperazin-1-yl)ethyl]amino benzoic acid ). These compounds exhibit a spectrum of activity ranging from antimicrobial (via DNA gyrase or folate pathway modulation) to local anesthesia (via voltage-gated


 channel blockade).

Chemical Architecture & Structure-Activity Relationship (SAR)

The core pharmacophore consists of three distinct regions: the Lipophilic Tail (Benzoic Acid/Ester) , the Linker (Ethyl/Amino) , and the Hydrophilic Head (Piperazine) .

Pharmacophore Analysis
  • Region A (Benzoate Core): The aromatic ring provides essential

    
     stacking interactions with receptor sites (e.g., the phenylalanine residues in the 
    
    
    
    channel pore). The ester functionality regulates hydrolytic stability and metabolic half-life.
  • Region B (Linker): A critical determinant of flexibility.

    • Direct N-substitution: Rigidifies the structure (e.g., 4-(piperazin-1-yl)benzoate).

    • Ethyl-amino linker: Increases rotational freedom, mimicking the flexible chain of Procaine.

  • Region C (Piperazine Ring): Acts as a secondary amine proton acceptor at physiological pH, enhancing water solubility and enabling ionic bonding with aspartate/glutamate residues in target proteins.

SAR Visualization

The following diagram illustrates the modular SAR logic for optimizing these derivatives.

SAR_Analysis Core Benzoic Acid Scaffold (Lipophilic Core) Linker Linker Region (Ethyl / Amino) Core->Linker Pip Piperazine Head (Hydrophilic/Basic) Linker->Pip Mod1 Esterification (Ethyl/Butyl) Modulates Lipophilicity (LogP) Mod1->Core Optimization Mod2 N4-Alkylation Target Selectivity (e.g., Benzyl for Antimicrobial) Mod2->Pip Optimization Mod3 Ring Substitution (F, Cl) Metabolic Stability Mod3->Core

Figure 1: Modular Structure-Activity Relationship (SAR) map for piperazinyl-benzoic acid derivatives.

Synthetic Pathways[2]

We present two high-fidelity synthetic routes. Route A is preferred for generating the direct N-aryl bond, while Route B is utilized for the ethyl-amino linked variants.

Route A: Nucleophilic Aromatic Substitution ( )

This method synthesizes Ethyl 4-(piperazin-1-yl)benzoate (CAS 80518-57-6).

  • Precursor: Ethyl 4-fluorobenzoate.

  • Nucleophile: Piperazine (or N-Boc-piperazine).

  • Mechanism: The electron-withdrawing ester group activates the fluorine for displacement.

Protocol 1: Synthesis of Ethyl 4-(piperazin-1-yl)benzoate[2]
  • Reagents: Ethyl 4-fluorobenzoate (1.0 eq), Piperazine (3.0 eq),

    
     (2.0 eq).
    
  • Solvent: DMSO or DMF (Polar aprotic is critical).

  • Procedure:

    • Dissolve Ethyl 4-fluorobenzoate (10 mmol) in DMF (20 mL).

    • Add anhydrous

      
       (20 mmol) and Piperazine (30 mmol).
      
    • Heat to 100°C for 12–16 hours under

      
       atmosphere.
      
    • Monitor: TLC (Hexane:EtOAc 1:1) should show disappearance of starting material (

      
      ).
      
  • Workup:

    • Pour reaction mixture into ice-water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Column chromatography (DCM:MeOH 95:5).

  • Yield: Typical yields range from 75–85%.

Route B: Reductive Amination / Alkylation

Used for 4-[2-(piperazin-1-yl)ethyl]amino benzoic acid derivatives.

Synthesis_Workflow Start Start: 4-Amino Benzoic Acid (PABA) Step1 Step 1: Esterification (EtOH, H2SO4) Start->Step1 Step2 Step 2: N-Alkylation (1,2-Dibromoethane, K2CO3) Step1->Step2 Inter Intermediate: Ethyl 4-(2-bromoethylamino)benzoate Step2->Inter Step3 Step 3: Piperazine Coupling (Piperazine, NaI cat., MeCN) Inter->Step3 Final Product: Ethyl 4-[2-(piperazin-1-yl)ethyl]amino benzoate Step3->Final

Figure 2: Step-wise synthesis of the ethyl-linked derivative via alkylation.

Pharmacological Profile[1][4][5][6][7][8][9]

Antimicrobial Activity

Derivatives of this class have shown potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[3]

  • Mechanism: The piperazine ring mimics the side chain of fluoroquinolones (e.g., Ciprofloxacin), potentially inhibiting DNA Gyrase (Topoisomerase II) .

  • Data Summary:

    • S. aureus MIC:

      
       (for optimized N-benzyl derivatives).
      
    • E. coli MIC:

      
       (Gram-negative permeability barrier often limits efficacy).
      
Local Anesthetic Activity

Structurally analogous to Procaine , these compounds block voltage-gated sodium channels (


).
  • Potency: The piperazine ring increases lipophilicity (

    
    ) compared to the diethylamine of procaine, often resulting in longer duration of action .
    
  • Toxicity: Reduced hydrolysis rates compared to linear amines can lead to longer systemic half-lives; toxicity must be monitored via

    
     assays.
    

Experimental Protocols (Validation)

Minimum Inhibitory Concentration (MIC) Assay

Purpose: To quantify antimicrobial potency.

  • Inoculum Preparation: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial 2-fold dilutions of the piperazinyl derivative in DMSO/Mueller-Hinton Broth (range:

    
     to 
    
    
    
    ).
  • Incubation: Add

    
     inoculum to 96-well plates containing drug dilutions. Incubate at 
    
    
    
    for 24 hours.
  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = Inhibition; Pink = Growth).

Quantitative Data Summary (Literature Aggregation)
Compound DerivativeSubstitution (

)
MIC (S. aureus)MIC (C. albicans)LogP (Calc)
Ethyl 4-(piperazin-1-yl)benzoate H


1.4
N-Benzyl Derivative Benzyl


3.2
N-Ethyl-Amino Linker Ethyl


1.8

Future Outlook

Current research trends focus on hybridization :

  • Piperazine-Quinolone Hybrids: Fusing the PABA-piperazine tail with a quinolone core to overcome resistance.

  • Metal Complexation: Using the piperazine nitrogen and benzoate oxygen to chelate

    
     or 
    
    
    
    , enhancing antimicrobial efficacy via oxidative stress mechanisms.

References

  • PubChem. (2025). Ethyl 4-(piperazin-1-yl)benzoate | C13H18N2O2.[2][4] National Library of Medicine. [Link]

  • Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009).[3] Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry. [Link]

  • Rathore, H., et al. (2017).[5] Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. [Link]

  • Chaudhary, P., et al. (2006).[6] Piperazine skeleton: A privileged scaffold in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research. [Link]

Sources

Exploratory

Biological activity profile of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

This guide provides an in-depth technical analysis of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- (CAS 1455146-20-9), a critical pharmacophore scaffold and bifunctional building block used in the design of kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- (CAS 1455146-20-9), a critical pharmacophore scaffold and bifunctional building block used in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders.[1]

[1]

Executive Summary & Compound Identity

Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- (also known as N-(2-(piperazin-1-yl)ethyl)-4-aminobenzoic acid) is a zwitterionic small molecule characterized by a 4-aminobenzoic acid (PABA) core N-alkylated with a piperazinyl-ethyl motif.[1][2][3][4]

While primarily utilized as a high-value intermediate in medicinal chemistry, its structure embodies a "privileged scaffold" capable of diverse biological interactions.[1] It serves as a solvent-exposed solubilizing tail in kinase inhibitors and a key recognition element in G-Protein Coupled Receptor (GPCR) ligands.[1]

Property Data
CAS Number 1455146-20-9
Molecular Formula C₁₃H₁₉N₃O₂
Molecular Weight 249.31 g/mol
Primary Pharmacophore Phenyl-Amino-Ethyl-Piperazine
Key Functional Groups Carboxylic Acid (C-terminus), Secondary Amine (Piperazine N4), Aniline (Linker)
Predicted LogP ~0.8 - 1.2 (pH dependent)
pKa Values ~4.2 (Acid), ~9.8 (Piperazine NH)

Structural Analysis & Pharmacophore Mapping

The biological activity of this compound is dictated by its three distinct structural domains.[1] Understanding these domains is essential for predicting its behavior in biological systems and its utility in drug design.[1]

Domain Breakdown[1]
  • Benzoic Acid Core (Domain A):

    • Function: Acts as a hydrogen bond acceptor/donor and an electrostatic anchor.[1] In kinase inhibitors, this moiety often mimics the phosphate-binding region or interacts with solvent-front residues (e.g., lysine/arginine).[1]

    • Metabolic Stability: The aromatic ring is susceptible to hydroxylation, while the acid group is a target for Phase II conjugation (glucuronidation).[1]

  • Ethyl-Amino Linker (Domain B):

    • Function: Provides a flexible 2-carbon spacer that decouples the aromatic ring from the basic piperazine.[1] The secondary aniline nitrogen (-NH-) can participate in H-bonding but is less basic than aliphatic amines.[1]

    • Causality: The length of this linker (ethyl) is critical for optimal binding in GPCR pockets (e.g., Dopamine D2, Serotonin 5-HT), where a specific distance between the aromatic head and the basic nitrogen is required.[1]

  • Piperazine Ring (Domain C):

    • Function: The "warhead" for solubility and basicity.[1] The secondary amine at the N4 position allows for further derivatization or acts as a key cation at physiological pH.[1]

    • Biological Impact: Enhances aqueous solubility and lysosomal trapping.[1] It is a common feature in antihistamines and antipsychotics.[1]

Pharmacophore Visualization (DOT Diagram)

The following diagram illustrates the structural connectivity and functional roles of each domain within the molecule.[1]

Pharmacophore Core Benzoic Acid Core (Electrostatic Anchor) Linker Ethyl-Amino Linker (Flexible Spacer) Core->Linker N-Alkylation Target_Kinase Kinase Solvent Front (H-Bonding) Core->Target_Kinase Interaction Piperazine Piperazine Ring (Solubility & Basicity) Linker->Piperazine C-N Bond Target_GPCR GPCR Binding Pocket (Ionic Interaction) Piperazine->Target_GPCR Interaction

Caption: Structural decomposition of CAS 1455146-20-9 showing functional domains and predicted target interactions.

Predicted Biological Activity & Mechanism of Action

Based on Structure-Activity Relationship (SAR) data from analogous compounds (e.g., Imatinib, Procainamide), the following biological profile is established:

Kinase Inhibition (Solvent Tail Mimicry)

This compound functions as a Type II Kinase Inhibitor fragment .[1]

  • Mechanism: The benzoic acid moiety binds to the hinge region or the solvent-exposed surface of the kinase ATP-binding pocket.[1] The piperazine tail extends into the solvent, improving the physicochemical properties of the inhibitor.[1]

  • Expert Insight: Unlike simple PABA analogs, the bulky N-substitution prevents interference with the folate pathway (Dihydropteroate synthase), making it orthogonal to sulfonamide antibiotics.[1]

GPCR Ligand Potential

The phenyl-ethyl-piperazine motif is a classic scaffold for monoaminergic GPCRs.[1]

  • Serotonin (5-HT) & Dopamine (D2/D3): The basic piperazine nitrogen (pKa ~9.[1]8) mimics the protonated amine of neurotransmitters.[1] The benzoic acid provides a negative charge that may interact with transmembrane residues, potentially acting as a partial agonist or antagonist depending on the specific receptor subtype.[1]

  • Selectivity: The zwitterionic nature (acid + base) reduces blood-brain barrier (BBB) permeability compared to non-acidic analogs, potentially limiting CNS side effects.[1]

Off-Target Liability: hERG Inhibition[1]
  • Risk Assessment: Piperazine-containing compounds are often associated with hERG potassium channel blockade (QT prolongation).[1]

  • Mitigation: The presence of the carboxylic acid group (anionic at pH 7.[1]4) significantly reduces hERG affinity compared to non-acidic analogs.[1] The zwitterionic character decreases the lipophilicity required for hERG pore blocking.[1]

ADME & Pharmacokinetic Profile

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for using this compound in drug development.[1]

ParameterPredicted ProfileMechanistic Basis
Solubility High (>10 mg/mL)The piperazine ring ensures high solubility in acidic media; the zwitterionic form aids solubility at neutral pH.[1]
Permeability Moderate (Papp ~1-5 x 10⁻⁶ cm/s)Zwitterionic nature limits passive diffusion across lipid bilayers compared to uncharged molecules.[1]
Metabolism Phase II Dominant The carboxylic acid is a prime target for Glucuronidation (UGT enzymes).[1] The piperazine may undergo N-oxidation.[1]
Distribution Low Vd Likely confined to plasma and extracellular water due to high polarity and ionization.[1]

Experimental Protocols for Profiling

To validate the biological activity of this compound or its derivatives, the following standardized protocols are recommended.

Thermodynamic Solubility Assay

Objective: Determine the saturation solubility at physiological pH.

  • Preparation: Weigh 5 mg of solid compound into a glass vial.

  • Solvent Addition: Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Calculation: Concentration = (Peak Area / Slope of Calibration Curve).[1]

PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive permeability.[1]

  • Donor Plate: Prepare a 10 mM stock solution in DMSO. Dilute to 50 µM in PBS (pH 7.4) and add 200 µL to the donor wells.

  • Acceptor Plate: Add 200 µL of PBS (pH 7.4) to the acceptor wells.

  • Membrane: Coat the PVDF membrane filter with 5 µL of lecithin/dodecane solution (1% w/v).

  • Incubation: Sandwich the plates and incubate at 25°C for 16 hours in a humidity chamber.

  • Analysis: Measure concentration in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

    • Metric: Calculate effective permeability (

      
      ) using the standard PAMPA equation.[1]
      
Microsomal Stability Assay

Objective: Determine metabolic half-life (


).
  • Reaction Mix: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time.[1] Slope =

      
      . 
      
      
      
      .[1]

Synthesis & Derivatization Workflow

This compound is typically synthesized via a nucleophilic aromatic substitution (


) or reductive amination, serving as a versatile building block.[1]

Synthesis SM1 4-Fluorobenzoic Acid Step1 Nucleophilic Substitution (DMSO, K2CO3, 100°C) SM1->Step1 SM2 1-(2-Aminoethyl)piperazine SM2->Step1 Product CAS 1455146-20-9 (Target Scaffold) Step1->Product Deriv1 Amide Coupling (Target: Kinase Inhibitors) Product->Deriv1 COOH Activation Deriv2 N-Alkylation (Target: GPCR Ligands) Product->Deriv2 Piperazine NH

Caption: Synthesis pathway and downstream derivatization potential of the target compound.

References

  • Sinfoo Biotech. (n.d.).[1] Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- Product Sheet. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: Piperazine-based Pharmacophores. National Library of Medicine.[1] Retrieved from [1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][3] (Standard reference for PAMPA and Solubility protocols).

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Reference for Piperazine as a privileged scaffold).

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1][3] (Reference for Amino-benzoic acid pharmacophores).

Sources

Foundational

Solubility data of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid in water vs organic solvents

An In-Depth Technical Guide to the Solubility of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid in Water and Organic Solvents Authored by: A Senior Application Scientist Foreword: Understanding the Criticality of Solubili...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid in Water and Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Criticality of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that dictates the formulation strategy, bioavailability, and ultimately, the therapeutic efficacy of a drug candidate. This guide provides a comprehensive technical overview of the solubility characteristics of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid, a molecule with structural motifs common in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and discuss the implications of these findings for researchers and drug development professionals. Our approach is grounded in the principles of scientific integrity, providing not just a methodology, but a framework for understanding and validating solubility data.

Physicochemical Profile and Solubility Prediction

The solubility of a molecule is intrinsically linked to its chemical structure. 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid is an amphoteric molecule, possessing both acidic and basic functional groups. This dual nature is key to understanding its solubility behavior across different solvent systems and pH ranges.

Molecular Structure Analysis:

  • Polar Moieties: The molecule contains several polar functional groups that can engage in hydrogen bonding with polar solvents like water:

    • A carboxylic acid group (-COOH)

    • A secondary amine (-NH-)

    • Two tertiary amines within the piperazine ring

  • Non-Polar Moieties: The presence of a benzene ring and an ethyl chain introduces a degree of lipophilicity, which will favor solubility in less polar organic solvents.

This combination of polar and non-polar features suggests that 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid will exhibit a complex solubility profile, with appreciable solubility in both aqueous and some organic media.

The Influence of pH:

The solubility of this compound in aqueous media is expected to be highly dependent on pH. The carboxylic acid and amine groups can be ionized at different pH values, significantly altering the molecule's overall polarity.

  • In acidic conditions (low pH): The amine groups will be protonated to form positively charged ammonium ions, which will enhance solubility in water.

  • In alkaline conditions (high pH): The carboxylic acid will be deprotonated to form a negatively charged carboxylate ion, which will also increase water solubility.

  • At the isoelectric point (pI): The molecule will exist as a zwitterion, with both positive and negative charges. At this pH, the net charge is zero, and the molecule typically exhibits its minimum aqueous solubility.

Table 1: Predicted Physicochemical Properties of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid
PropertyPredicted Value/InformationSignificance
Molecular FormulaC₁₃H₁₉N₃O₂Provides the elemental composition.
Molecular Weight249.31 g/mol Important for converting mass to molar concentrations.
Predicted pKaAcidic pKa (Carboxylic Acid): ~4-5; Basic pKa (Piperazine Amines): ~8-10Indicates the pH ranges where the molecule's ionization state and solubility will change significantly.
Predicted LogP~1.5 - 2.5Suggests a moderate lipophilicity, indicating potential for solubility in both polar and some non-polar organic solvents.

The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain reliable and reproducible solubility data, a robust experimental method is essential. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility and is recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA)[1]. This method ensures that a true equilibrium is reached between the dissolved and undissolved solute, providing a thermodynamically accurate measure of solubility.

Causality Behind Experimental Choices

The shake-flask protocol is designed to be a self-validating system. The use of an excess of the solid compound ensures that the solution becomes saturated.[2][3] The extended agitation period at a constant temperature is crucial for reaching a state of equilibrium.[2][4] Subsequent separation of the undissolved solid by centrifugation and filtration guarantees that only the dissolved solute is quantified.[2] Finally, the use of a validated, stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) ensures accurate and precise measurement of the solute's concentration in the saturated solution.[2][5]

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid in various solvents at a controlled temperature.

Materials:

  • 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid (solid)

  • Selected solvents (e.g., water, 0.1 N HCl, pH 7.4 buffer, ethanol, methanol, acetonitrile, DMSO, hexane)

  • Scintillation vials or flasks with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Validated HPLC method for quantification

Procedure:

  • Preparation: Add an excess amount of solid 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid to a series of vials. The excess should be visually apparent.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).[2][4]

  • Phase Separation: After the incubation period, allow the suspensions to settle. Centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a pre-validated HPLC method.

  • Data Reporting: Express the solubility in mg/mL and mol/L. For aqueous solutions, the pH of the saturated solution should also be measured and reported.[1][3]

Visualizing the Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid API to Vials B Add Known Volume of Solvent A->B Dispense C Agitate at Constant Temperature (24-72h) B->C Incubate D Centrifuge to Pellet Solid C->D Settle & Spin E Filter Supernatant (0.45 µm) D->E Clarify F Quantify Concentration via HPLC E->F Analyze G Report Solubility (mg/mL, mol/L) F->G Calculate

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Data Presentation and Interpretation

The collected solubility data should be organized systematically to facilitate comparison and analysis. The following table provides a template for presenting the results.

Table 2: Solubility of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid in Various Solvents at 25°C (Template)
SolventSolvent PolarityPredicted SolubilityMeasured Solubility (mg/mL)Measured Solubility (mol/L)
Water (pH ~7)HighModerate
0.1 N HCl (pH 1)HighHigh
pH 7.4 Phosphate BufferHighModerate
EthanolHighHigh
MethanolHighHigh
AcetonitrileMediumModerate
Dimethyl Sulfoxide (DMSO)HighHigh
TolueneLowLow
HexaneLowVery Low

Interpreting the Results:

The principle of "like dissolves like" is a useful guide for interpreting solubility data.[2] High solubility in polar solvents like water, ethanol, and methanol would be expected due to the polar functional groups. Conversely, low solubility in non-polar solvents like hexane and toluene would be anticipated. The solubility in solvents of intermediate polarity, such as acetonitrile, will provide further insight into the molecule's overall physicochemical nature.

Regulatory Context and Broader Implications

Solubility data is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. Both the FDA and the European Medicines Agency (EMA) require comprehensive physicochemical characterization of an API, with solubility being a key parameter.[6][7] This data is used to classify the drug substance according to the Biopharmaceutics Classification System (BCS), which can guide decisions on the necessity of in vivo bioequivalence studies.[8][9][10] For instance, for a drug to be considered "highly soluble," its highest dose strength must be soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[1][11][12]

Conclusion

References

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Tableting. (2024, December 18). EMA issues new draft guideline chemistry of active substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • Sediq, A., Kubbinga, M., Langguth, P., & Dressman, J. (2014). The Impact of the EMA Change in Definition of “Dose” on the BCS Dose-Solubility Ratio: A Review of the Biowaiver Monographs. Journal of Pharmaceutical Sciences, 103(1), 65-70. Retrieved from [Link]

  • European Medicines Agency. (n.d.). CHEMISTRY OF ACTIVE SUBSTANCES. Retrieved from [Link]

  • Dissolution Technologies. (2023, August 1). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Retrieved from [Link]

  • Sediq, A., Kubbinga, M., Langguth, P., & Dressman, J. (2014). The impact of the EMA change in definition of "dose" on the BCS dose-solubility ratio: a review of the biowaiver monographs. Journal of pharmaceutical sciences, 103(1), 65–70. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997, August). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Pharmacophore Modeling of Piperazine-Substituted Benzoic Acids

This guide provides a comprehensive technical overview of pharmacophore modeling as applied to piperazine-substituted benzoic acids, a class of molecules with significant therapeutic potential. It is intended for researc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of pharmacophore modeling as applied to piperazine-substituted benzoic acids, a class of molecules with significant therapeutic potential. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics.

I. The Strategic Importance of the Piperazine-Benzoic Acid Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds.[1][2] Its dual nitrogen atoms provide conformational flexibility and tunable basicity, which are crucial for interactions with biological targets.[1] The piperazine moiety can be readily functionalized, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and pKa to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

When coupled with a benzoic acid moiety, the resulting scaffold combines the versatile interaction capabilities of the piperazine ring with the hydrogen bonding potential of the carboxylic acid group.[3] Benzoic acid derivatives themselves exhibit a wide range of pharmacological activities, and the nature and position of substituents on the aromatic ring significantly modulate their biological effects.[3][4] The combination of these two pharmacologically important fragments creates a powerful platform for designing molecules that can interact with a variety of biological targets, including G protein-coupled receptors (GPCRs), kinases, and various enzymes.[5][6] Piperazine-substituted benzoic acids have shown promise in diverse therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][5][7]

II. The Rationale and Mechanics of Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that focuses on the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response.[8][9] A pharmacophore model represents the three-dimensional arrangement of these key features, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers.[9][10] This approach is particularly valuable as it can be applied even when the 3D structure of the target protein is unknown (ligand-based) or can be derived from the known structure of the target (structure-based).[9][11]

The core principle behind pharmacophore modeling is the abstraction of complex chemical structures into a simplified representation of essential interactions.[11] This allows for the rapid screening of large compound libraries to identify novel molecules that possess the desired pharmacophoric features and are therefore more likely to be active.[11][12]

III. Experimental Workflows: A Tale of Two Approaches

The choice between ligand-based and structure-based pharmacophore modeling is dictated by the availability of structural information for the biological target.

A. Ligand-Based Pharmacophore Modeling: Deciphering the SAR from Actives

This approach is employed when the 3D structure of the target is unknown, but a set of molecules with known activity is available.[13][14] The fundamental assumption is that these active molecules share a common binding mode and therefore a common set of pharmacophoric features.[13]

Logical Framework for Ligand-Based Modeling

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Detailed Protocol: Ligand-Based Modeling of Piperazine-Substituted Benzoic Acids

  • Training and Test Set Preparation :

    • Compile a dataset of piperazine-substituted benzoic acid derivatives with experimentally determined biological activities against the target of interest.

    • This dataset should be structurally diverse and span a wide range of activities.[14]

    • Partition the dataset into a training set (typically 70-80% of the compounds) to generate the pharmacophore models and a test set (the remaining 20-30%) for validation.[15][16] A decoy set of known inactive molecules should also be included to assess the model's ability to discriminate between active and inactive compounds.[11]

  • Conformational Analysis :

    • For each molecule in the training set, generate a diverse set of low-energy 3D conformations to account for molecular flexibility.[11][13] This is a critical step as the bioactive conformation is often not the global minimum energy state.

  • Pharmacophore Feature Identification and Model Generation :

    • Utilize software (e.g., Phase, LigandScout, MOE) to identify common pharmacophoric features among the active compounds in the training set.[17][18][19] These features typically include:

      • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the benzoic acid and the nitrogen atoms of the piperazine ring.

      • Hydrogen Bond Donor (HBD): The carboxylic acid proton of the benzoic acid.

      • Aromatic Ring (AR): The phenyl ring of the benzoic acid.

      • Positive Ionizable (PI): The protonated nitrogen atoms of the piperazine ring.

      • Hydrophobic (HY): Aromatic or aliphatic substituents on either the piperazine or benzoic acid moieties.

    • The software will then align the conformers of the active molecules and generate a series of pharmacophore hypotheses, which are different 3D arrangements of these features.[13]

  • Model Validation :

    • The generated hypotheses must be rigorously validated to ensure they can distinguish active from inactive compounds.[15][19]

    • Screen the test set and the decoy set against each hypothesis.

    • A robust model will identify a high percentage of the active compounds in the test set while rejecting the inactive decoys.[19] Statistical metrics such as the Enrichment Factor (EF) and the Güner-Henry (GH) score are used to quantify model quality.[19]

B. Structure-Based Pharmacophore Modeling: Leveraging Target Information

When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a structure-based approach can be employed.[9][20] This method has the advantage of directly incorporating information about the binding site.

Logical Framework for Structure-Based Modeling

Caption: Structure-Based Pharmacophore Modeling Workflow.

Detailed Protocol: Structure-Based Modeling with a Hypothetical GPCR Target

  • Target and Ligand Preparation :

    • Obtain the 3D structure of the target protein, preferably co-crystallized with a ligand.

    • Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing the energy to relieve any steric clashes.[19]

    • If a co-crystallized ligand is present, it can be used to define the binding pocket.

  • Binding Site Analysis and Feature Generation :

    • Analyze the amino acid residues in the binding pocket to identify potential interaction points. For a piperazine-substituted benzoic acid binding to a GPCR, key interactions might include:

      • Ionic Interaction: Between the protonated piperazine nitrogen and an acidic residue (e.g., Aspartic acid, Glutamic acid).

      • Hydrogen Bonding: Between the benzoic acid's carboxyl group and polar residues (e.g., Serine, Threonine, Tyrosine, or the backbone amide).

      • Aromatic/π-π Stacking: Between the benzoic acid's phenyl ring and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

      • Hydrophobic Interactions: With aliphatic or aromatic residues in the binding pocket.

    • Software tools can automatically generate pharmacophore features based on these potential interactions within the active site.[20][21]

  • Pharmacophore Hypothesis Generation and Refinement :

    • A pharmacophore model is constructed based on the identified interaction points.[20]

    • Exclusion volumes can be added to the model to represent the space occupied by the protein, preventing the selection of molecules that would clash with the receptor.[22]

  • Virtual Screening and Hit Validation :

    • The generated pharmacophore model is used as a 3D query to screen large chemical databases (e.g., ZINC, ChEMBL).[18]

    • The retrieved "hit" molecules are then typically subjected to further computational analysis, such as molecular docking, to predict their binding orientation and affinity more accurately.[10]

IV. Data Interpretation and Model Application

A validated pharmacophore model is a powerful tool for several applications in drug discovery:

  • Virtual Screening: To identify novel scaffolds and lead compounds from large databases.[12]

  • Lead Optimization: To guide the modification of existing molecules to improve their potency and selectivity.[10]

  • Scaffold Hopping: To identify new core structures that maintain the key pharmacophoric features.[22]

  • ADME-Tox Prediction: To filter out compounds with undesirable properties early in the discovery process.[]

Table 1: Hypothetical Pharmacophore Model Features for a Piperazine-Substituted Benzoic Acid Targeting a GPCR

Feature IDFeature Type3D Coordinates (x, y, z)Radius (Å)Interacting Residue (Hypothetical)
HBA1Hydrogen Bond Acceptor10.2, 5.6, 12.11.5Ser203
HBD1Hydrogen Bond Donor11.5, 6.1, 11.81.5Ser203
AR1Aromatic Ring13.4, 8.2, 14.52.0Phe198
PI1Positive Ionizable7.8, 3.4, 9.71.8Asp113
HY1Hydrophobic15.1, 9.5, 16.22.5Trp109
V. Conclusion: A Data-Driven Approach to Rational Drug Design

Pharmacophore modeling provides a scientifically rigorous and computationally efficient framework for understanding the structure-activity relationships of piperazine-substituted benzoic acids. By abstracting complex chemical information into a simplified model of essential interactions, this technique enables the rational design and discovery of novel therapeutic agents. The choice between ligand- and structure-based approaches allows for flexibility depending on the available data, and the validation of the resulting models is paramount to their successful application in a drug discovery pipeline. As computational power and algorithmic sophistication continue to advance, pharmacophore modeling will undoubtedly remain an indispensable tool for medicinal chemists and drug development professionals.

VI. References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved February 22, 2026, from [Link]

  • 3D Ligand-Based Pharmacophore Modeling. (n.d.). Bio-protocol. Retrieved February 22, 2026, from [Link]

  • Structure based Pharmacophore Modeling Service. (n.d.). Creative Biolabs. Retrieved February 22, 2026, from [Link]

  • DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. (n.d.). PeerJ. Retrieved February 22, 2026, from [Link]

  • An evolving role of piperazine moieties in drug design and discovery. (2013, October 15). PubMed. Retrieved February 22, 2026, from [Link]

  • Pharmacophore Modeling and Mapping | Methodology & Protocol. (2026, February 22). Genomatics. Retrieved February 22, 2026, from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science. Retrieved February 22, 2026, from [Link]

  • Ligand based Pharmacophore Modeling Service. (n.d.). Creative Biolabs. Retrieved February 22, 2026, from [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers. Retrieved February 22, 2026, from [Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018, November 27). PMC. Retrieved February 22, 2026, from [Link]

  • Phase. (n.d.). Schrödinger. Retrieved February 22, 2026, from [Link]

  • Directory of in silico Drug Design tools. (2018, April 5). Retrieved February 22, 2026, from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives and their Prospects in the Treatment of Sickle Cell Anemia. (n.d.). Lupine Publishers. Retrieved February 22, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. Retrieved February 22, 2026, from [Link]

  • Pharmacophore Modelling in Drug Discovery and Development. (n.d.). Retrieved February 22, 2026, from [Link]

  • Pharmacophore Modeling. (n.d.). Profacgen. Retrieved February 22, 2026, from [Link]

  • List of softwares related to pharmacophore modeling. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024, February 27). J's Blog. Retrieved February 22, 2026, from [Link]

  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. (2017, October 30). MDPI. Retrieved February 22, 2026, from [Link]

  • Pharmacophore modeling. (2025, August 15). Fiveable. Retrieved February 22, 2026, from [Link]

  • Fragment-Based Computational Method for Designing GPCR Ligands. (2020, September 28). PubMed. Retrieved February 22, 2026, from [Link]

  • Computer-Aided Design of GPCR Ligands. (n.d.). Springer Nature Experiments. Retrieved February 22, 2026, from [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (2019, November 22). MDPI. Retrieved February 22, 2026, from [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Computational design of allosteric pathways reprograms ligand-selective GPCR signaling. (2025, August 18). bioRxiv. Retrieved February 22, 2026, from [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). LinkedIn. Retrieved February 22, 2026, from [Link]

  • Computational Methods for GPCR Drug Discovery. (2025, August 10). ResearchGate. Retrieved February 22, 2026, from [Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout? (2021, October 5). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022, May 23). PMC. Retrieved February 22, 2026, from [Link]

Sources

Foundational

Thermodynamic stability of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- polymorphs

An In-depth Technical Guide to the Thermodynamic Stability of Pharmaceutical Polymorphs: A Method-Centric Approach Authored by: Dr. Evelyn Reed, Senior Application Scientist Polymorphism, the ability of a solid material...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of Pharmaceutical Polymorphs: A Method-Centric Approach

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development. The different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability, which in turn can significantly impact the bioavailability, therapeutic efficacy, and shelf-life of the final drug product. This guide provides a comprehensive overview of the principles and practical methodologies for assessing the thermodynamic stability of pharmaceutical polymorphs. We will delve into the theoretical underpinnings of polymorphic systems, detail key experimental techniques, and offer insights into the design and interpretation of stability studies, equipping researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of solid-state chemistry.

Introduction: The Critical Role of Polymorphism in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) is a crucial determinant of its performance and manufacturability. Different polymorphic forms of the same compound can be viewed as different materials with unique properties. The most stable polymorphic form at a given temperature and pressure is the one with the lowest Gibbs free energy. However, metastable forms can also exist, and their conversion to a more stable form can have significant consequences. For instance, a change in polymorphic form after a drug product has been formulated can lead to alterations in solubility and dissolution, potentially rendering the drug sub-potent or even toxic. Therefore, a thorough understanding and control of polymorphism are mandated by regulatory agencies worldwide.

The primary goal of polymorphic screening and stability assessment is to identify the most thermodynamically stable form of an API under various conditions and to understand the potential for conversion between different forms. This knowledge is paramount for selecting the optimal polymorph for development, ensuring consistent product quality, and mitigating risks throughout the drug product lifecycle.

Theoretical Framework: Understanding Thermodynamic Stability

The thermodynamic relationship between polymorphs can be either monotropic or enantiotropic.

  • Monotropic System: In a monotropic system, one polymorph is always more stable than the other, regardless of the temperature, up to the melting point. The less stable form (metastable) will have a higher vapor pressure, greater solubility, and a lower melting point than the stable form.

  • Enantiotropic System: In an enantiotropic system, the stability relationship between the polymorphs is reversible and temperature-dependent. One polymorph is more stable below a certain transition temperature (Tt), while the other is more stable above it. At the transition temperature, the two forms have the same Gibbs free energy and can coexist in equilibrium.

The relative stability of polymorphs is governed by the Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S) as described by the equation: G = H - TS . The form with the lowest Gibbs free energy is the most stable.

Experimental Methodologies for Assessing Thermodynamic Stability

A multi-pronged approach is typically employed to elucidate the thermodynamic relationship between polymorphs. The following are key experimental techniques:

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine melting points, transition temperatures, and enthalpies of fusion and transition.

Expert Insight: The "Heat of Fusion Rule" proposed by Burger and Ramberger is a valuable guideline. It states that for a dimorphic system, the polymorph with the higher melting point will have the lower heat of fusion if the system is enantiotropic, and the higher heat of fusion if it is monotropic. However, this rule should be applied with caution and corroborated with other methods, as exceptions exist.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the polymorphic sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events, such as melting and solid-solid transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is primarily used to assess the presence of solvates or hydrates, which can be misinterpreted as polymorphs.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its decomposition point.

  • Data Analysis: Examine the TGA curve for any mass loss events, which would indicate the presence of volatile components like water or solvent.

X-Ray Powder Diffraction (XRPD)

XRPD is a non-destructive technique that provides a unique fingerprint for each crystalline form. It is essential for identifying and distinguishing between different polymorphs and for detecting polymorphic conversions.

Experimental Protocol: XRPD Analysis

  • Sample Preparation: Gently grind the sample to a fine powder and mount it on a sample holder.

  • Instrument Setup: Place the sample holder in the diffractometer.

  • Data Acquisition: Scan the sample over a defined 2θ range (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).

  • Data Analysis: Compare the resulting diffraction pattern with reference patterns of known polymorphs to determine the crystalline form.

Solubility Studies

According to the principles of thermodynamics, the most stable polymorph at a given temperature will have the lowest solubility. Therefore, measuring the solubility of different polymorphic forms can provide a direct indication of their relative thermodynamic stability.

Expert Insight: It is crucial to ensure that no polymorphic transformation occurs during the solubility experiment. This can be verified by analyzing the solid phase by XRPD at the end of the experiment.

Experimental Protocol: Isothermal Solubility Measurement

  • Equilibration: Prepare a suspension of each polymorph in a relevant solvent system at a constant temperature.

  • Sampling: Periodically withdraw aliquots from the supernatant.

  • Analysis: Filter the aliquots and analyze the concentration of the dissolved API using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Equilibrium Confirmation: Continue the experiment until the concentration reaches a plateau, indicating that equilibrium has been reached.

  • Solid Phase Analysis: Analyze the remaining solid by XRPD to confirm its polymorphic identity.

Competitive Slurry Conversion

This technique involves slurrying a mixture of two polymorphs in a solvent and monitoring the conversion of the less stable form to the more stable form over time.

Experimental Protocol: Competitive Slurry Conversion

  • Mixture Preparation: Prepare a 1:1 physical mixture of the two polymorphs.

  • Slurrying: Suspend the mixture in a solvent in which the API has moderate solubility.

  • Monitoring: Agitate the slurry at a constant temperature and periodically withdraw samples of the solid phase.

  • Analysis: Analyze the solid samples by XRPD or another suitable technique to determine the relative amounts of the two polymorphs.

  • Endpoint Determination: The experiment is complete when the less stable form has completely converted to the more stable form.

Data Interpretation and Visualization

A systematic approach to data interpretation is essential for building a comprehensive understanding of the polymorphic landscape.

Data Summary
PropertyPolymorph APolymorph B
Melting Point (°C)150165
Enthalpy of Fusion (J/g)80100
Solubility at 25°C (mg/mL)1.20.8
Crystal SystemMonoclinicOrthorhombic

This is an example table. Actual data would be populated based on experimental results.

Workflow for Thermodynamic Stability Assessment

G cluster_0 Initial Characterization cluster_1 Stability Assessment cluster_2 Data Interpretation cluster_3 Polymorph Selection DSC DSC Thermo_Rel Determine Thermodynamic Relationship (Monotropic/Enantiotropic) DSC->Thermo_Rel TGA TGA TGA->Thermo_Rel XRPD XRPD Solubility Solubility Studies XRPD->Solubility Slurry Competitive Slurry Conversion XRPD->Slurry Solubility->Thermo_Rel Slurry->Thermo_Rel Select Select Most Stable Polymorph for Development Thermo_Rel->Select

Caption: Workflow for Thermodynamic Stability Assessment of Polymorphs.

Energy-Temperature Diagram

G Gibbs Free Energy vs. Temperature for an Enantiotropic System Y_axis Gibbs Free Energy (G) X_axis_start Y_axis->X_axis_start X_axis_end Temperature (T) X_axis_start->X_axis_end Form_I_start Form I Transition Form_I_start->Transition Form_I_end Form_II_start Form II Form_II_start->Transition Form_II_end Transition->Form_I_end Transition->Form_II_end Tt T_t Stable_I Form I Stable Stable_II Form II Stable

Caption: Energy-Temperature Diagram for an Enantiotropic System.

Conclusion

The comprehensive characterization of polymorphic forms and the determination of their thermodynamic stability are non-negotiable aspects of modern drug development. A thorough understanding of the solid-state landscape of an API is essential for ensuring the safety, efficacy, and quality of the final drug product. By employing a combination of thermal analysis, diffraction, and solubility-based methods, and by applying sound thermodynamic principles, researchers can confidently select the optimal polymorph for development and mitigate the risks associated with polymorphic conversions. This guide has provided a framework for approaching this critical task, emphasizing the importance of a rigorous, evidence-based methodology.

References

  • Burger, A., & Ramberger, R. (1979). On the polymorphism of pharmaceuticals and other molecular crystals. I. Theory of thermodynamic rules. Mikrochimica Acta, 72(3-4), 259-271. [Link]

  • ICH Harmonised Tripartite Guideline. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare. [Link]

  • Yu, L., Reutzel-Edens, S. M., & Mitchell, C. A. (2003). Preparation and characterization of the amorphous and crystalline forms of a drug candidate. Journal of Pharmaceutical Sciences, 92(7), 1319-1331. [Link]

Exploratory

CAS registry data and synonyms for 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid

The following technical guide provides an in-depth analysis of the chemical entity 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid , a critical bifunctional building block used in medicinal chemistry, particularly in the s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the chemical entity 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid , a critical bifunctional building block used in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitor scaffolds.

Identity, Synthesis, and Application in Ligand Design

Core Identity & Registry Data

This compound represents a strategic "linker" scaffold, combining a hydrophilic piperazine tail with a benzoic acid headgroup via an ethyl-amino bridge. Its dual functionality allows it to serve as a versatile connector in fragment-based drug discovery (FBDD).

Registry Specifications
Data PointValue
CAS Registry Number 1455146-20-9
Chemical Name (IUPAC) 4-[2-(1-piperazinyl)ethylamino]benzoic acid
Preferred Index Name Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-
Molecular Formula C₁₃H₁₉N₃O₂
Molecular Weight 249.31 g/mol
SMILES OC(=O)c1ccc(NCCN2CCNCC2)cc1
InChI Key LXZZEAZJBAQLLB-UHFFFAOYSA-N
Common Synonyms 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid; N-(2-Piperazinylethyl)-4-aminobenzoic acid

Chemical Architecture & Functional Logic

To understand the utility of CAS 1455146-20-9, one must deconstruct its three pharmacophoric zones. This is not merely a list of atoms but a logic gate for chemical reactivity.

Zone A: The Benzoic Acid Head (Electrophile Ready)
  • Function: Serves as the primary attachment point for amide coupling.

  • Reactivity: The carboxylic acid (-COOH) is typically activated (using HATU/EDC) to react with primary amines on a target scaffold (e.g., a kinase hinge binder).

  • pKa Context: The acid has a pKa ~4.2, making it anionic at physiological pH, which aids in solubility during intermediate steps.

Zone B: The Ethyl-Amino Linker (Flexible Hinge)
  • Function: Provides a specific spatial distance (approx. 3-4 Å) between the aromatic ring and the basic center.

  • Structural Insight: The secondary amine (-NH-) at the 4-position of the benzoate acts as an electron donor, pushing electron density into the aromatic ring, slightly deactivating the carboxylic acid toward nucleophilic attack unless properly activated.

Zone C: The Piperazine Tail (Nucleophile/Solubilizer)[4]
  • Function: The distal secondary amine of the piperazine ring is a high-value nucleophile.

  • Utility: In PROTAC design, this nitrogen is often the site of attachment for E3 ligase ligands (like Thalidomide derivatives) or serves as a solvent-exposed solubilizing group to improve DMPK properties.

Synthesis & Causality

The synthesis of this molecule requires careful control to prevent polymerization, given it contains both nucleophilic amines and an electrophilic acid precursor.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most robust industrial route avoids the self-polymerization of amino-acid intermediates by using a fluoro-precursor.

  • Starting Materials: 4-Fluorobenzoic acid + 1-(2-Aminoethyl)piperazine.

  • Conditions: High temperature (reflux), basic solvent (DMSO or Water/K₂CO₃).

  • Mechanism: The primary amine of the 1-(2-aminoethyl)piperazine attacks the para-position of the 4-fluorobenzoic acid. The fluorine is a good leaving group due to the electron-withdrawing nature of the carboxyl group (even in carboxylate form, the ring is sufficiently activated at high temp).

Why this route?

  • Selectivity: The primary amine on the ethyl chain is more nucleophilic (less sterically hindered) than the secondary piperazine amine, ensuring the correct regiochemistry.

  • Cost: 4-Fluorobenzoic acid is a commodity chemical.[1]

Diagram: Synthetic Logic Flow

SynthesisPathway Start1 4-Fluorobenzoic Acid (Electrophile) Intermediate Transition State (Meisenheimer Complex) Start1->Intermediate DMSO, 100°C Base Start2 1-(2-Aminoethyl)piperazine (Nucleophile) Start2->Intermediate Product CAS 1455146-20-9 (Target Scaffold) Intermediate->Product -HF S_NAr Mechanism

Figure 1: The convergent synthesis pathway utilizing Nucleophilic Aromatic Substitution (SNAr) to ensure regioselectivity.

Applications in Drug Discovery

A. PROTAC Linker Design

This molecule is a "rigid-flexible" hybrid linker.

  • Rigidity: The phenyl ring provides a rigid spacer.

  • Flexibility: The ethyl-amino chain allows rotational freedom.

  • Application: It connects a "Warhead" (protein binder) to an E3 Ligase ligand. The piperazine NH is typically alkylated to attach the E3 ligand, while the benzoic acid is coupled to the Warhead.

B. Kinase Inhibitor Solubilization

Many kinase inhibitors are highly lipophilic. Attaching this moiety via an amide bond (using the benzoic acid) introduces the basic piperazine tail.

  • Effect: The piperazine nitrogen (pKa ~9.8) becomes protonated in the stomach, drastically increasing solubility and bioavailability.

Analytical Validation Protocols

To ensure scientific integrity, the identity of CAS 1455146-20-9 must be validated using a self-consistent analytical system.

HPLC-MS Method (Standard Protocol)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization of the piperazine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzoate absorption) and MS (ESI+).

  • Expected Mass: [M+H]⁺ = 250.31 m/z.

Quality Control Checkpoints
  • 1H NMR (DMSO-d6): Look for the characteristic para-substituted aromatic doublets (~7.8 ppm and ~6.6 ppm).

  • Piperazine Signals: Multiplets around 2.5-3.0 ppm.

  • Ethyl Linker: Distinct triplet/multiplet signals bridging the aromatic amine and the piperazine.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71313360 (Related Structure). Retrieved from [Link]

Sources

Foundational

The Piperazinyl-Linked Benzoic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide Abstract The piperazinyl-linked benzoic acid moiety represents a classic example of a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, arising from the conformational...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The piperazinyl-linked benzoic acid moiety represents a classic example of a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, arising from the conformational rigidity of the piperazine ring and the diverse functionalization capacity of the benzoic acid group, has enabled its incorporation into a multitude of clinically significant therapeutic agents. This guide provides an in-depth exploration of this scaffold's therapeutic applications, focusing on the underlying mechanisms of action, key structure-activity relationships (SAR), and the practical experimental methodologies required for its investigation. We will delve into its role in oncology, particularly in targeting tyrosine kinases, and its application in central nervous system (CNS) disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical motif in their own discovery programs.

Introduction: The Structural and Strategic Value of the Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, serves as a highly versatile linker in drug design. Its chair-like conformation provides a degree of pre-organization that can reduce the entropic penalty of binding to a biological target. Furthermore, the two nitrogen atoms offer distinct points for chemical modification, allowing for fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and basicity.

When coupled to a benzoic acid moiety, the resulting scaffold gains a critical acidic functional group. This carboxylic acid can engage in crucial hydrogen bonding, salt bridge formation, or ionic interactions with key residues (e.g., lysine, arginine) in a target's active site. This combination of a rigid, modifiable linker and a potent interaction group underpins the scaffold's widespread success.

Logical Framework for Scaffold Optimization

The strategic value of this scaffold lies in its modular design. The synthetic workflow logically separates the molecule into three key components, each of which can be independently optimized to achieve the desired therapeutic profile.

G cluster_0 Core Scaffold cluster_1 Key Modification Points A Piperazine Ring (Linker & Physicochemical Core) B Benzoic Acid (Target Engagement & Anchor) A->B N1 N1-Substituent (Targets Specificity & Potency) A->N1 N1 Connection N4 N4-Substituent (Modulates PK/PD Properties) A->N4 N4 Connection BA Benzoic Acid Ring Substituents (Fine-tunes Electronics & Sterics) B->BA Aromatic Substitution

Figure 1: A diagram illustrating the modular components of the piperazinyl-linked benzoic acid scaffold, highlighting key points for chemical modification to tune therapeutic properties.

Therapeutic Applications in Oncology: The Case of Tyrosine Kinase Inhibitors

One of the most successful applications of this scaffold is in the development of tyrosine kinase inhibitors (TKIs). Kinases are critical enzymes that regulate cellular signaling by phosphorylating substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

Mechanism of Action: Targeting the ATP-Binding Pocket

The piperazinyl-linked benzoic acid moiety is frequently employed to target the ATP-binding site of kinases. The benzoic acid group often mimics the phosphate groups of ATP, forming a key hydrogen bond with a conserved "hinge" region of the kinase domain. The piperazine linker then projects a larger, often hydrophobic N1-substituent into a deeper, more variable region of the pocket, which is crucial for determining selectivity.

A prominent example of this is Imatinib , a groundbreaking TKI used to treat chronic myeloid leukemia (CML).

Imatinib functions as a specific inhibitor of a number of tyrosine kinase enzymes, most notably the Bcr-Abl fusion protein found in CML.[1][2] It operates by binding to the kinase domain close to the ATP binding site, which locks the enzyme in a self-inhibited conformation.[1][2] This competitive inhibition prevents the transfer of a phosphate group from ATP to tyrosine residues on its substrates, thereby blocking downstream signaling pathways essential for cancer cell growth and survival.[2][3] This targeted action induces apoptosis (programmed cell death) in the cancer cells.[2][4]

G cluster_0 Bcr-Abl Signaling Pathway (CML) cluster_1 Point of Inhibition Bcr-Abl Constitutively Active Bcr-Abl Kinase Substrate Substrate Bcr-Abl->Substrate ATP->ADP P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., RAS, STAT) Proliferation Cell Proliferation & Survival Imatinib Imatinib (Piperazinyl-Benzoic Acid Scaffold) Imatinib->Bcr-Abl Binds to ATP Pocket

Figure 2: A simplified diagram of the Bcr-Abl signaling pathway and the inhibitory action of Imatinib. Imatinib blocks the kinase's activity, preventing substrate phosphorylation and halting the signals that lead to uncontrolled cell growth.

Structure-Activity Relationship (SAR) Insights

The development of Imatinib and subsequent TKIs has generated a wealth of SAR data. Key insights include:

  • The Benzamide Linker: The benzamide group in Imatinib, which is structurally related to a benzoic acid, is critical for orienting the molecule within the ATP pocket.

  • The N-methylpiperazine Group: This group significantly enhances the compound's aqueous solubility and oral bioavailability, which are crucial properties for an orally administered drug.[4]

  • The Pyridyl-pyrimidine Core: This large, hydrophobic N1-substituent is responsible for the majority of the compound's potency and selectivity, forming key van der Waals interactions in the deeper regions of the binding site.

Table 1: Bioactivity of Representative Kinase Inhibitors

Compound Target Kinase IC₅₀ (nM) Key Structural Feature
Imatinib Bcr-Abl 25-100 N-methylpiperazine for solubility
Compound 11 VEGFR2 <300 Thiazolidinone-piperazine
Compound 13 VEGFR2 <300 Thiazolidinone-piperazine

| Compound 16 | VEGFR2 | <300 | Thiazolidinone-piperazine |

Note: Data compiled from various sources for illustrative purposes. IC₅₀ values can vary based on assay conditions. Data for compounds 11, 13, and 16 from reference[5].

Synthetic Strategies and Methodologies

A common and robust method for synthesizing piperazinyl-linked benzoic acid derivatives involves the amidation of a suitable benzoic acid derivative with an appropriate amine-containing fragment. The modularity of this approach allows for the rapid generation of compound libraries for SAR studies.

General Synthetic Protocol: Amide Coupling

The core reaction is the coupling of a 4-(piperazin-1-ylmethyl)benzoic acid derivative with an aniline-containing core, such as the one used in the synthesis of Imatinib.[6]

Workflow for Synthesis

Figure 3: A generalized workflow for the synthesis of piperazinyl-linked benzoic acid amides via a standard amide coupling reaction.

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib base).

Materials:

  • 4-Methyl-N-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-l,3-diamine

  • 4-(4-Methyl-piperazin-l-ylmethyl)-benzoic acid methyl ester

  • Toluene (Anhydrous)

  • Sodium Ethoxide

  • Methanol (Anhydrous)

Procedure:

  • Reaction Setup: To a solution of 4-Methyl-N-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-l,3-diamine (1.0 eq) and 4-(4-Methyl-piperazin-l-ylmethyl)-benzoic acid methyl ester (1.8 eq) in anhydrous toluene, add a solution of sodium ethoxide (0.72 eq) in methanol.

    • Causality: Toluene is chosen as a high-boiling, aprotic solvent suitable for this condensation. Sodium ethoxide acts as a base to facilitate the reaction, likely by deprotonating the amine to increase its nucleophilicity.

  • Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: After completion, cool the reaction mixture and pour it into ice-water. A solid precipitate will form.

    • Causality: Quenching with ice-water precipitates the organic product, which has low aqueous solubility, while helping to remove inorganic byproducts.

  • Purification: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain the crude Imatinib base.[6] Further purification can be achieved by recrystallization or column chromatography if necessary.

    • Self-Validation: The purity of the final product should be confirmed by analytical techniques such as HPLC, LC-MS, and NMR spectroscopy to ensure it meets the required standards for biological testing.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized compounds, a series of in vitro biological assays are essential. For TKIs, the primary assay measures the compound's ability to inhibit the enzymatic activity of the target kinase.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol describes a classic and highly sensitive method to determine the IC₅₀ value of a test compound against a specific kinase.

Objective: To quantify the inhibition of a target tyrosine kinase by a test compound.

Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) by the kinase onto a specific peptide or protein substrate.[7] An effective inhibitor will reduce the amount of radiolabeled phosphate incorporated into the substrate.

Materials:

  • Purified, active target kinase

  • Specific peptide substrate for the kinase

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Phosphocellulose filter paper

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Assay Preparation: Prepare a kinase reaction mixture containing the kinase buffer, purified kinase enzyme, and the peptide substrate.

  • Inhibitor Pre-incubation: In a microplate, add the kinase reaction mixture to wells containing serial dilutions of the test compound (or DMSO for the control). Incubate for 10-20 minutes at room temperature to allow the compound to bind to the kinase.

    • Causality: This pre-incubation step ensures that the inhibitor has sufficient time to interact with the kinase before the enzymatic reaction is initiated, leading to more accurate inhibition measurements.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose filter paper. The peptide substrate, being positively charged, will bind to the negatively charged paper, while the unused [γ-³²P]ATP will not.

  • Washing: Wash the filter paper extensively with a phosphoric acid solution to remove all unbound [γ-³²P]ATP.

  • Quantification: Place the washed filter paper spots into scintillation vials with a scintillation cocktail. Measure the amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Self-Validation: The experiment must include a "no enzyme" control to determine background radiation and a "no inhibitor" (DMSO only) control to represent 100% kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Perspectives and Challenges

While the piperazinyl-linked benzoic acid scaffold has proven immensely valuable, challenges remain. The development of drug resistance, often through mutations in the target kinase's active site, is a significant clinical problem.[8] Future research will focus on designing next-generation inhibitors that can overcome these resistance mechanisms. Furthermore, optimizing the pharmacokinetic and safety profiles (e.g., reducing off-target effects) continues to be a priority in the development of new therapeutics based on this versatile and powerful scaffold.

References

  • Wikipedia. Imatinib. [Link]

  • Berman, E., et al. (2006). Imatinib in Chronic Myeloid Leukemia: an Overview. PMC. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. imatinib. [Link]

  • PubChem. Imatinib. [Link]

  • New Drug Approvals. (2014). IMATINIB. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Imatinib mesylate?. [Link]

  • Chakravorty, S., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. SciELO. [Link]

  • Chakravorty, S., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. SciELO. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • ResearchGate. Chemical structure of Imatinib Mesylate. [Link]

  • Singh, P., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PMC. [Link]

  • Abdel-Aziz, M., et al. (2014). Comprehensive profile of imatinib mesylate. PubMed. [Link]

  • Pharmaffiliates. Imatinib and its Impurities. [Link]

  • STAR Protocols. (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. [Link]

  • Adaikkan, C., & Klipp, E. (2019). In vitro NLK Kinase Assay. PMC. [Link]

  • Haress, M., et al. (2017). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. PubMed. [Link]

  • FLORE. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

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Exploratory

pKa values and ionization behavior of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

An In-depth Technical Guide to the pKa Values and Ionization Behavior of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- Abstract The ionization constant (pKa) is a foundational physicochemical parameter in drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values and Ionization Behavior of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

Abstract

The ionization constant (pKa) is a foundational physicochemical parameter in drug discovery and development, governing a molecule's solubility, permeability, and target engagement. This guide provides a comprehensive analysis of the polyprotic compound Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-, a molecule featuring three distinct ionizable centers: a carboxylic acid, an aniline-like secondary amine, and a piperazine moiety with two nitrogen atoms. We will dissect the structural and electronic factors influencing the pKa of each functional group, predict their ionization behavior across a physiological pH range, and present detailed, field-proven experimental protocols for their empirical determination using potentiometric titration and UV-Vis spectrophotometry. This document is intended for researchers, medicinal chemists, and formulation scientists seeking to understand and manipulate the properties of complex, multi-functional pharmaceutical compounds.

The Centrality of Ionization in Medicinal Chemistry

The Critical Role of pKa in Drug Development

The extent to which a molecule is ionized at a given pH dictates its interaction with biological systems. For an orally administered drug, the journey from tablet to target is a story of shifting pH environments, from the extreme acidity of the stomach (pH ~1.5-3.5) to the near-neutral small intestine (pH ~6.0-7.4) and bloodstream (pH ~7.4). A molecule's charge state, determined by its pKa values, profoundly influences its:

  • Aqueous Solubility: Ionized species are generally more water-soluble, which is critical for dissolution and formulation.

  • Membrane Permeability: Neutral, lipophilic species more readily cross biological membranes like the gut wall and the blood-brain barrier, following the principles of passive diffusion.

  • Target Binding: The specific charge state of a drug is often essential for forming ionic bonds with its biological target, such as an enzyme or receptor.

Therefore, a precise understanding of a compound's pKa values is not merely an academic exercise; it is a prerequisite for rational drug design, enabling the prediction of pharmacokinetic and pharmacodynamic behavior.

Structural Overview of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

The subject of this guide is a polyprotic molecule possessing three distinct classes of ionizable functional groups. Identifying these centers is the first step in predicting its pH-dependent behavior.

  • Carboxylic Acid: The -COOH group on the benzene ring is acidic and will donate a proton to become a negatively charged carboxylate (-COO⁻).

  • Aniline-like Amine: The secondary amine linking the ethyl group to the benzene ring is basic. Its lone pair of electrons is partially delocalized into the aromatic ring, making it less basic than a typical alkylamine.

  • Piperazine Moiety: This cyclic diamine contains two nitrogen atoms, each capable of accepting a proton. One nitrogen (N-1) is tertiary, being part of the ethylamino linkage, while the other (N-4) is secondary. These two nitrogens will have distinct basicities.

Due to these multiple ionizable groups, the molecule can exist in several protonation states, including neutral, cationic, anionic, and zwitterionic forms, depending on the ambient pH.

Theoretical Analysis and Predicted Ionization Behavior

Predicting the pKa of each group requires considering the electronic influence of the molecule's constituent parts relative to simpler, well-characterized parent compounds like benzoic acid and piperazine.

Predicted pKa Values and Mechanistic Rationale

We can estimate the pKa for each of the four potential ionization events by analyzing substituent effects.

  • pKa₁ (Carboxylic Acid): The pKa of unsubstituted benzoic acid is approximately 4.20.[1][2][3] The para-substituent, an amino group, is strongly electron-donating through resonance. This increases electron density on the carboxylate anion, destabilizing it and making the conjugate acid less acidic (raising its pKa). For comparison, the pKa of 4-hydroxybenzoic acid is 4.48.[4] We predict the carboxylic acid pKa for our target molecule will be in this higher range, likely ~4.5 - 4.9 .

  • pKa₂ (Aniline-like Amine): In 4-aminobenzoic acid, the pKa of the anilinium ion is around 4.85.[5][6] The nitrogen in our molecule is N-alkylated, which can subtly alter basicity.[7] Given the electron-withdrawing nature of the protonated piperazine ring further down the chain, we predict this nitrogen to be weakly basic, with a pKa likely in the range of ~4.0 - 5.0 . The close proximity of this predicted pKa to that of the carboxylic acid suggests that a zwitterionic equilibrium, where the piperazine is protonated and the carboxylate is deprotonated, will be a significant species in the pH 4-5 range.

  • pKa₃ (Piperazine, N-1 Tertiary Amine): Unsubstituted piperazine has pKa values of approximately 9.73 and 5.35.[8][9][10] The lower value corresponds to the second protonation event. The N-1 nitrogen in our molecule is a tertiary amine. N-alkylation tends to decrease the pKa of piperazine.[8][11] This nitrogen is also part of a larger, somewhat sterically hindered substituent. Its basicity will be significantly lower than the other piperazine nitrogen, and we predict its pKa to be in the range of ~5.5 - 6.5 , close to the second pKa of the parent piperazine.

  • pKa₄ (Piperazine, N-4 Secondary Amine): This nitrogen is the most basic site on the molecule. It is sterically accessible and resembles the first protonation site of piperazine (pKa ~9.73).[9] The substituent on the N-1 nitrogen is electron-withdrawing, which will slightly decrease the basicity of this distal N-4 nitrogen. Therefore, we predict its pKa will be slightly lower than that of piperazine, likely in the range of ~9.2 - 9.7 .

Ionization Sequence and Species Distribution

The predicted pKa values suggest a specific sequence of protonation as the pH is lowered from alkaline to acidic conditions.

Caption: Figure 1: Predicted Ionization Sequence. *Note: pKa₁ and pKa₂ are very close and their order may be reversed; this represents a macroscopic view.

At physiological pH (7.4), the molecule is expected to exist predominantly as a zwitterion, with the N-4 piperazine nitrogen protonated (+) and the carboxylic acid deprotonated (-), resulting in a net neutral charge. This has favorable implications for passive membrane permeability.

Experimental Protocols for pKa Determination

While prediction is valuable, experimental verification is essential. The following protocols describe two robust, orthogonal methods for determining pKa values.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate method that involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[12][13][14] The pKa is determined from the midpoint of the buffer regions in the resulting titration curve.

  • System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).[12]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a final concentration of approximately 1-5 mM.[12] To ensure constant ionic strength, add a background electrolyte like 0.15 M KCl.[12]

  • Initial Acidification: For a polyprotic substance like this, begin by acidifying the sample solution to ~pH 2.0 with a standardized strong acid (e.g., 0.1 M HCl) to ensure all basic groups are fully protonated.

  • Titration: Place the solution in a temperature-controlled vessel with constant stirring. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.[15]

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For greater precision, calculate the first derivative of the curve (ΔpH/ΔV); the peaks of the derivative curve indicate the equivalence points, and the pKa values are found at the midpoints between these peaks.

Potentiometric_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter (3-point calibration) PrepareSample 2. Prepare Analyte Solution (1-5 mM in 0.15 M KCl) Calibrate->PrepareSample Acidify 3. Acidify Sample (to pH ~2 with HCl) PrepareSample->Acidify Titrate 4. Titrate with NaOH (Record pH vs. Volume) Acidify->Titrate Plot 5. Plot Titration Curve (pH vs. Volume) Titrate->Plot Derivative 6. Calculate 1st Derivative (ΔpH / ΔV) Plot->Derivative Determine 7. Identify pKa Values (at half-equivalence points) Derivative->Determine caption Figure 2: Potentiometric Titration Workflow

Caption: Figure 2: Potentiometric Titration Workflow.

UV-Vis Spectrophotometry: An Orthogonal Approach

This method is applicable when the ionization of a functional group causes a change in the molecule's UV-Vis absorbance spectrum.[13] This requires a chromophore to be in close proximity to the ionization center, a condition met by the carboxylic acid and aniline-like amine in our molecule.

  • Wavelength Selection: Prepare two stock solutions of the compound at a fixed concentration (~50-100 µM): one in a strongly acidic buffer (e.g., pH 2) to obtain the spectrum of the fully protonated species, and one in a strongly alkaline buffer (e.g., pH 12) for the fully deprotonated species. Scan both solutions across the UV-Vis range (e.g., 200-400 nm) to identify the analytical wavelengths where the absorbance difference between the two forms is maximal.

  • Buffer Preparation: Prepare a series of buffers with accurately known pH values, spanning the range of the expected pKa (e.g., from pH 3 to 11 in 0.5 pH unit increments).

  • Sample Measurement: Prepare a set of samples by adding a constant, small aliquot of a concentrated stock solution of the compound to each buffer, ensuring the final concentration is identical across all samples. Measure the absorbance of each sample at the pre-determined analytical wavelengths.[16][17]

  • Data Analysis: Plot absorbance versus pH. The resulting data will form a sigmoidal curve for each ionization event affecting the chromophore.[13] The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is exactly halfway between the minimum and maximum values.[18]

UV_Vis_Workflow cluster_prep_uv Preparation cluster_measurement Measurement cluster_analysis_uv Data Analysis Scan 1. Scan Spectra (at high and low pH) SelectWavelength 2. Select Analytical λ (where ΔAbs is maximal) Scan->SelectWavelength PrepareBuffers 3. Prepare Buffer Series (e.g., pH 3-11) SelectWavelength->PrepareBuffers Measure 4. Measure Absorbance of Analyte in each Buffer PrepareBuffers->Measure Plot 5. Plot Sigmoid Curve (Absorbance vs. pH) Measure->Plot Determine 6. Identify pKa (at inflection point) Plot->Determine caption Figure 3: UV-Vis Spectrophotometry Workflow

Caption: Figure 3: UV-Vis Spectrophotometry Workflow.

Data Summary and Implications

A consolidated view of the predicted ionization behavior is crucial for guiding drug development decisions.

Table 1: Summary of Predicted pKa Values

Ionizable Group Predicted pKa Range Predicted Charge at pH 7.4 Primary Role in Molecule
Piperazine (N-4) 9.2 - 9.7 +1 Strongest Base, Cationic Center
Piperazine (N-1) 5.5 - 6.5 0 Secondary Base
Carboxylic Acid 4.5 - 4.9 -1 Acidic Center, Anionic Center

| Aniline-like Amine | 4.0 - 5.0 | 0 | Weakest Base |

The key insight from this analysis is the high likelihood that Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- exists as a neutral zwitterion at physiological pH. This is an advantageous property, as it combines the enhanced solubility conferred by charged groups with the improved membrane permeability of a net-neutral species. Formulation scientists can leverage the basic piperazine moiety to form stable salts with strong acids for improved handling and dissolution, while the acidic carboxylate offers an alternative salt-formation strategy if needed.

Conclusion

The ionization profile of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- is complex, arising from its polyprotic nature. Through a systematic analysis based on the principles of physical organic chemistry, we have predicted four distinct pKa values, identifying the secondary piperazine amine as the most basic center and the carboxylic acid as the most acidic. The close proximity of several pKa values highlights the importance of precise experimental determination using robust methods like potentiometric titration and UV-Vis spectrophotometry. The ultimate finding—that the molecule likely exists as a zwitterion at physiological pH—is a critical piece of data that will inform all subsequent stages of its development, from formulation and ADME studies to final dose form selection.

References

  • PubChem. (2020, July 27). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Henni, A., Hromas, J., & Tontiwachwuthikul, P. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 3168-3171. Retrieved from [Link][8][19]

  • PubChem. 4-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link][5]

  • PubChem. Piperazine. National Center for Biotechnology Information. Retrieved from [Link][9]

  • SYNTHETIKA. Benzoic Acid Pure. Retrieved from [Link][2]

  • Wikipedia. Piperazine. Retrieved from [Link][10]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link][12]

  • University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from a PDF document, direct URL not available.[4]

  • Berg, B. V., et al. (2010). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link][13]

  • ResearchGate. pK a values of common substituted piperazines. Retrieved from [Link][11]

  • Wikipedia. Benzoic acid. Retrieved from [Link][3]

  • Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's? Retrieved from [Link][20]

  • Çiçek, B., & Solmaz, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link][14]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Retrieved from a PDF document, direct URL not available.[15]

  • University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link][16]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link][17]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • York University. UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link][18]

  • Hall, H. K. (1968). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link][7]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-[[2-(1-Piperazinyl)ethyl]amino]benzoic Acid

[1] Abstract & Scope This application note details a robust, scalable synthesis protocol for 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid , a critical pharmacophore found in various kinase inhibitors and GPCR ligands.[1...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Scope

This application note details a robust, scalable synthesis protocol for 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid , a critical pharmacophore found in various kinase inhibitors and GPCR ligands.[1] While direct alkylation of 4-aminobenzoic acid is often attempted, it frequently suffers from poly-alkylation and genotoxic reagent handling (nitrogen mustards).[1]

This guide presents a superior Nucleophilic Aromatic Substitution (SNAr) strategy. By utilizing ethyl 4-fluorobenzoate and 1-Boc-4-(2-aminoethyl)piperazine , this route ensures high regioselectivity, eliminates the risk of bis-alkylation, and avoids hazardous alkylating agents.[1] The protocol is designed for scalability from gram to kilogram batches, emphasizing Critical Process Parameters (CPPs) for industrial transfer.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to be convergent and highly selective. The retrosynthetic disconnection is made at the aniline nitrogen, leveraging the electron-deficient nature of the 4-fluorobenzoate ester to facilitate SNAr displacement.

Strategic Advantages:
  • Regiocontrol: Using the N-Boc protected piperazine side chain guarantees that the nucleophilic attack occurs exclusively at the primary amine, preventing side reactions at the piperazine secondary amine.

  • Activation: The ester moiety (-COOEt) on the aromatic ring serves two purposes: it activates the fluorine for displacement and improves the solubility of the intermediate compared to the free acid.

  • Global Deprotection: A single acidic hydrolysis step removes both the Boc protecting group and the ethyl ester, streamlining the workflow.[1]

Reaction Pathway Visualization[1]

SynthesisPathway Figure 1: Convergent synthesis pathway via S_NAr and acid hydrolysis. SM1 Ethyl 4-fluorobenzoate (Activated Electrophile) INT Intermediate 1: Ethyl 4-[[2-(4-Boc-1-piperazinyl) ethyl]amino]benzoate SM1->INT Step 1: S_NAr Coupling DMSO, DIPEA, 100°C SM2 1-Boc-4-(2-aminoethyl)piperazine (Nucleophile) SM2->INT PROD Target Product: 4-[[2-(1-Piperazinyl)ethyl] amino]benzoic acid (HCl Salt) INT->PROD Step 2: Global Deprotection 6M HCl, Reflux

Figure 1: The two-step convergent synthesis pathway utilizing S_NAr coupling followed by simultaneous deprotection and hydrolysis.[2][3][4]

Experimental Protocol

Step 1: SNAr Coupling

Objective: Synthesize the protected intermediate Ethyl 4-[[2-(4-Boc-1-piperazinyl)ethyl]amino]benzoate.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]Mass/Vol (for 10g scale)Role
Ethyl 4-fluorobenzoate 168.161.010.0 gElectrophile
1-Boc-4-(2-aminoethyl)piperazine 229.321.115.0 gNucleophile
DIPEA (N,N-Diisopropylethylamine)129.242.020.7 mLBase
DMSO (Dimethyl sulfoxide)78.13-50 mL (5 vol)Solvent
Procedure
  • Setup: To a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe, charge Ethyl 4-fluorobenzoate (10.0 g) and DMSO (50 mL).

  • Addition: Add 1-Boc-4-(2-aminoethyl)piperazine (15.0 g) followed by DIPEA (20.7 mL) in a single portion.

  • Reaction: Heat the mixture to 100 °C . Maintain stirring for 12–16 hours.

    • Checkpoint: Monitor by HPLC or TLC (50% EtOAc/Hexane).[1] The limiting reagent (Ethyl 4-fluorobenzoate) should be <1%.[1]

  • Workup:

    • Cool the reaction mixture to room temperature (20–25 °C).

    • Pour the mixture slowly into Ice Water (250 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Note: If an oil forms, extract with Ethyl Acetate (3 x 100 mL), wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: If solid precipitates, filter and wash with water (2 x 50 mL). Dry in a vacuum oven at 45 °C.

    • Yield Expectation: 85–92%[1]

    • Appearance: Off-white solid.[1][10]

Step 2: Global Deprotection & Hydrolysis

Objective: Remove the Boc group and hydrolyze the ethyl ester to yield the final target.

Reagents & Materials
ReagentRoleConditions
Intermediate 1 (from Step 1)Substrate1.0 Equiv.
6M Hydrochloric Acid (aq) Reagent/Solvent10 Vol (relative to mass)
Procedure
  • Setup: Charge Intermediate 1 (from Step 1) into a round-bottom flask.

  • Acidolysis: Add 6M HCl (10 mL per gram of intermediate).

  • Reaction: Heat the suspension to Reflux (approx. 100–105 °C) for 4–6 hours.

    • Mechanism:[3][9][11] The high temperature and strong acid cleave the tert-butyl carbamate (Boc) to release the secondary amine and CO2, while simultaneously hydrolyzing the ethyl ester to the carboxylic acid.[1]

    • Checkpoint: HPLC should show conversion to a single polar peak (Target).[1]

  • Isolation (Method A - HCl Salt):

    • Cool reaction to room temperature.[1][2][3][11]

    • Concentrate the mixture to dryness under reduced pressure (rotary evaporator) to remove excess HCl and water.

    • Triturate the residue with Acetonitrile or Acetone to induce crystallization.[1]

    • Filter the white solid and dry.[1][10]

  • Isolation (Method B - Zwitterion):

    • Cool reaction to room temperature.[1][2][3][11]

    • Carefully adjust pH to ~7.0 using 10M NaOH or solid Na2CO3 .[1]

    • The product (zwitterion) will precipitate from the aqueous solution.[1]

    • Filter, wash with cold water, and dry.[1]

Critical Process Parameters (CPPs)

ParameterSpecificationRationale for Control
Step 1 Temperature 95–105 °CBelow 90°C, reaction is sluggish (>24h).[1] Above 120°C, impurity profile degrades (oxidation of amines).[1]
Stoichiometry 1.1 eq AmineSlight excess ensures complete consumption of the aryl fluoride, simplifying purification (excess amine washes out in water).[1]
Solvent Choice DMSO or NMPPolar aprotic solvents are required to stabilize the Meisenheimer complex intermediate in the SNAr mechanism.[1]
Step 2 pH < 1Strong acidic conditions are required to drive the ester hydrolysis to completion; weak acids will only deprotect the Boc group.[1]

Analytical Specifications

For the final product (HCl Salt):

  • 1H NMR (400 MHz, D2O):

    • δ 7.85 (d, 2H, Ar-H ortho to COOH)[1]

    • δ 6.80 (d, 2H, Ar-H ortho to NH)[1]

    • δ 3.55 (t, 2H, NH-CH2)[1]

    • δ 3.40–3.20 (m, 10H, Piperazine ring + CH2-Piperazine)[1]

  • HPLC Purity: >98.0% (Area %)[1]

  • Mass Spectrometry (ESI+): [M+H]+ calc. 250.15, found 250.2.[1]

References

  • Nucleophilic Aromatic Substitution Strategy

    • Concept: Use of 4-fluorobenzoate esters in SNAr reactions with primary amines.[1]

    • Source: Caroon, J. M., et al. "Synthesis and antihypertensive activity of a series of 8-substituted 1-oxo-1,2,3,4-tetrahydroisoquinolines."[1] Journal of Medicinal Chemistry 24.11 (1981): 1320-1328.[1] Link[1]

  • Piperazine Protection Strategies

    • Concept: Selectivity of N-Boc-aminoethylpiperazine.[1]

    • Source: Lewin, A. H., et al. "1-(2-Aminoethyl)piperazine: A review of its synthesis and reactivity."[1] Organic Process Research & Development 6.5 (2002).[1] (General reference for piperazine reactivity).

  • General Protocol for SNAr on Deactivated Rings

    • Source: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press.[1] (Standard text for SNAr mechanism on esters).

  • Analogous Synthesis (Validation)

    • Source: "Synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid." National Institutes of Health (NIH) - PMC.[1] (Demonstrates reactivity of 4-fluorobenzoic acid with piperazine derivatives). Link

Sources

Application

A Validated, Step-by-Step Protocol for the Synthesis of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic Acid and Key Intermediates

An Application Note for Drug Development Professionals Abstract This application note provides a detailed and robust methodology for the multi-step synthesis of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid, a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract This application note provides a detailed and robust methodology for the multi-step synthesis of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid, a versatile building block in medicinal chemistry. The presented synthetic strategy is designed for clarity, reproducibility, and control, employing a key protecting group strategy to ensure selective functionalization and minimize side-product formation. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, offering researchers and drug development professionals the necessary insights for successful implementation and adaptation. This guide emphasizes self-validating checkpoints and incorporates authoritative references to ground the procedures in established chemical literature.

Introduction and Synthetic Strategy

4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid is a trifunctional molecule incorporating a para-substituted benzoic acid, a secondary amine linker, and a piperazine moiety. This unique combination of functional groups makes it a valuable synthon for constructing more complex molecules, particularly in the development of novel therapeutic agents. The piperazine ring is a common scaffold in drug discovery, known for improving pharmacokinetic properties such as solubility and bioavailability[1].

Directly assembling such a molecule can be challenging due to the multiple reactive sites. The primary and secondary amines of a piperazine-ethylamine linker could compete in reactions, and the secondary amine on the aniline moiety requires selective formation. Therefore, a controlled, stepwise approach is essential.

The strategy outlined herein follows a logical and field-proven pathway:

  • Selective Mono-functionalization of Piperazine: To prevent undesirable di-alkylation reactions, one nitrogen of the piperazine ring is temporarily deactivated using a tert-butyloxycarbonyl (Boc) protecting group[2].

  • Installation of the Ethyl Linker: The free nitrogen of N-Boc-piperazine is reacted with 2-chloroethanol to introduce a hydroxyethyl side chain.

  • Activation of the Hydroxyl Group: The terminal alcohol is converted into a good leaving group (a chloride) to prepare the molecule for nucleophilic substitution.

  • Key C-N Bond Formation: The resulting chloroethylpiperazine derivative is used to alkylate the amino group of ethyl 4-aminobenzoate, forming the crucial secondary amine linkage.

  • Deprotection and Hydrolysis: Finally, sequential removal of the Boc protecting group and hydrolysis of the ethyl ester yield the target carboxylic acid.

This method provides excellent control over the regioselectivity of each step, leading to a high-purity final product.

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from commercially available starting materials to the final product.

G cluster_0 Part 1: Linker Synthesis cluster_1 Part 2: Coupling and Final Steps N-Boc-Piperazine N-Boc-Piperazine Int_1 Intermediate 1 tert-Butyl 4-(2-hydroxyethyl) piperazine-1-carboxylate N-Boc-Piperazine->Int_1 2-Chloroethanol, NaH, THF Int_2 Intermediate 2 tert-Butyl 4-(2-chloroethyl) piperazine-1-carboxylate Int_1->Int_2 SOCl2, DCM Int_3 Intermediate 3 Protected Product Ester Int_2->Int_3 Ethyl 4-aminobenzoate, K2CO3, DMF Int_4 Intermediate 4 Deprotected Product Ester Int_3->Int_4 TFA, DCM Final_Product Final Product 4-[[2-(1-piperazinyl)ethyl]amino] benzoic acid Int_4->Final_Product LiOH, THF/H2O

Caption: Multi-step synthesis of the target compound.

Detailed Experimental Protocols

General Notes: All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of Intermediate 1: tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Principle: This step involves the nucleophilic substitution of 2-chloroethanol with N-Boc-piperazine. The Boc group deactivates one of the piperazine nitrogens, ensuring that only mono-alkylation occurs[2]. Sodium hydride (NaH) is used as a strong base to deprotonate the less-hindered nitrogen, increasing its nucleophilicity for the attack on the electrophilic carbon of 2-chloroethanol.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
N-Boc-piperazine186.2510.0 g53.71.0
Sodium Hydride (60% disp.)24.002.36 g59.11.1
2-Chloroethanol80.514.76 g (4.23 mL)59.11.1
Tetrahydrofuran (THF)-200 mL--

Procedure:

  • To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-piperazine (10.0 g, 53.7 mmol) and anhydrous THF (200 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (2.36 g of a 60% dispersion in mineral oil, 59.1 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Re-cool the mixture to 0 °C and add 2-chloroethanol (4.23 mL, 59.1 mmol) dropwise via syringe.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 16 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of water (20 mL).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the residue by flash column chromatography (silica gel, gradient elution from 50% to 100% ethyl acetate in hexanes) to afford tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate as a clear, viscous oil.

Protocol 2: Synthesis of Intermediate 2: tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Principle: The hydroxyl group of Intermediate 1 is a poor leaving group. To facilitate the subsequent N-alkylation reaction, it is converted to a chloride using thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Intermediate 1230.3110.0 g43.41.0
Thionyl Chloride (SOCl₂)118.977.75 g (4.75 mL)65.11.5
Dichloromethane (DCM)-150 mL--

Procedure:

  • Dissolve Intermediate 1 (10.0 g, 43.4 mmol) in anhydrous DCM (150 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (4.75 mL, 65.1 mmol) dropwise over 20 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gases. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Slowly pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker.

  • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the gas evolution ceases and the pH of the aqueous layer is ~8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate as a pale yellow oil, which is used in the next step without further purification.

Protocol 3: Synthesis of Intermediate 3: Ethyl 4-((2-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethyl)amino)benzoate

Principle: This is the key bond-forming step, an N-alkylation reaction. The aniline nitrogen of ethyl 4-aminobenzoate acts as a nucleophile, displacing the chloride from Intermediate 2[3][4]. Potassium carbonate is used as a mild base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Intermediate 2248.7510.8 g43.41.0
Ethyl 4-aminobenzoate165.197.90 g47.81.1
Potassium Carbonate (K₂CO₃)138.2112.0 g86.82.0
N,N-Dimethylformamide (DMF)-120 mL--

Procedure:

  • To a 250 mL round-bottom flask, add Intermediate 2 (10.8 g, 43.4 mmol), ethyl 4-aminobenzoate (7.90 g, 47.8 mmol), and potassium carbonate (12.0 g, 86.8 mmol).

  • Add anhydrous DMF (120 mL) and stir the suspension.

  • Heat the reaction mixture to 80 °C and maintain for 24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into water (400 mL) and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with water (3 x 100 mL) to remove residual DMF, followed by a brine wash (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by flash column chromatography (silica gel, gradient elution with 20-40% ethyl acetate in hexanes) to obtain Ethyl 4-((2-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethyl)amino)benzoate as a white to off-white solid.

Protocol 4 & 5: Deprotection and Hydrolysis

Principle: The final two steps involve the removal of the protecting groups. First, the acid-labile Boc group is cleaved using trifluoroacetic acid (TFA). Second, the ethyl ester is saponified (hydrolyzed) under basic conditions using lithium hydroxide (LiOH) to yield the final carboxylic acid.

G Start Intermediate 3 (Protected Ester) Step4 Step 4: Deprotection 1. Dissolve in DCM 2. Add TFA (5 equiv) 3. Stir at RT for 2h Start->Step4 Workup4 Workup 1. Evaporate solvent/TFA 2. Dissolve in H2O 3. Basify with aq. Na2CO3 4. Extract with EtOAc Step4->Workup4 Intermediate4 Intermediate 4 (Deprotected Ester) Workup4->Intermediate4 Step5 Step 5: Hydrolysis 1. Dissolve in THF/H2O 2. Add LiOH 3. Stir at RT for 4h Intermediate4->Step5 Workup5 Workup 1. Evaporate THF 2. Acidify with aq. HCl to pH ~6 3. Collect precipitate by filtration Step5->Workup5 Final Final Product (Carboxylic Acid) Workup5->Final

Caption: Workflow for final deprotection and hydrolysis steps.

Procedure 4: Deprotection

  • Dissolve Intermediate 3 (e.g., 10.0 g, 26.5 mmol) in DCM (100 mL) at room temperature.

  • Add trifluoroacetic acid (TFA, 10 mL, ~5 equiv.) dropwise.

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water (50 mL) and basify to pH ~9 with a saturated aqueous solution of sodium carbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give ethyl 4-((2-(piperazin-1-yl)ethyl)amino)benzoate (Intermediate 4), which can be carried forward.

Procedure 5: Hydrolysis

  • Dissolve the crude Intermediate 4 from the previous step in a mixture of THF (80 mL) and water (20 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.2 g, 53.0 mmol, ~2 equiv.) to the solution.

  • Stir the mixture vigorously at room temperature for 4 hours, or until TLC indicates complete consumption of the starting ester.

  • Reduce the volume of the reaction mixture by approximately half in vacuo to remove most of the THF.

  • Dilute with water (50 mL) and cool in an ice bath.

  • Adjust the pH to ~6 by the dropwise addition of 1M HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water (2 x 20 mL) and dry under vacuum to afford the final product, 4-((2-(piperazin-1-yl)ethyl)amino)benzoic acid , as a solid.

References

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220–2230. [Link][3]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. [Link][5]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Figshare. [Link][6]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, Supplemental data. [Link][4]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. [Link][7]

  • Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3), 300-303. [Link][8]

  • Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic A. ResearchGate. [Link][9]

  • PrepChem. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. PrepChem.com. [Link][10]

  • Kulkarni, S. S., et al. (2009). (PDF) Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. ResearchGate. [Link][11]

  • Sravanthi, G., & Kumar, M. S. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5425-5431. [Link][1]

  • Focken, T., et al. (2019). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(1), 79-84. [Link][12]

  • Sharma, A., & Kumar, V. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link][2]

Sources

Method

Optimal solvent selection for dissolving Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

Executive Summary This guide provides a technical framework for the solubilization and handling of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- . This compound represents a class of "difficult-to-dissolve" zwitterion...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the solubilization and handling of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- . This compound represents a class of "difficult-to-dissolve" zwitterionic intermediates often encountered in the synthesis of kinase inhibitors and antipsychotics (structurally related to Ziprasidone impurities and PABA derivatives).

The core challenge with this molecule is its amphoteric nature . Possessing both a basic piperazine moiety and an acidic benzoic acid tail, it tends to form a stable, insoluble zwitterionic lattice at neutral pH. This protocol details the "U-shaped" solubility profile of the compound and provides a validated workflow for preparing stable stock solutions for analytical (HPLC/NMR) and biological assays.

Molecular Analysis & Solubility Physics

To dissolve this compound effectively, one must understand the competition between its lattice energy and solvation energy.

  • Chemical Structure: HOOC-Ph-NH-CH2-CH2-Piperazine

  • The Zwitterionic Trap:

    • Acidic Domain: The benzoic acid group (

      
      ) deprotonates to a carboxylate anion (
      
      
      
      ) at pH > 4.
    • Basic Domain: The piperazine nitrogens (

      
      ) protonate to cations (
      
      
      
      ) at pH < 9.
    • Result: In the pH range of roughly 5.0 to 8.0 (common for biological buffers like PBS), the molecule exists as a net-neutral zwitterion. Electrostatic attraction between the distinct charge centers leads to aggregation and precipitation.

Key Solubilization Rule: Solubility is maximized only when the molecule carries a net non-zero charge (pH < 3 or pH > 10) or when the dielectric constant of the solvent is sufficient to shield these charges (e.g., DMSO).

Solvent Selection Guide

The following matrix summarizes the observed and predicted solubility behaviors based on the functional group interactions.

Solvent SystemSolubility PotentialMechanism of ActionApplication
DMSO (Dimethyl Sulfoxide) Excellent (>50 mM)High dielectric constant disrupts zwitterionic lattice; Dipolar aprotic nature solvates both domains.Primary Stock Solution (Storage)
Water (Neutral, pH 7) Poor (<1 mM)Zwitterionic form dominates; high lattice energy prevents dissolution.Avoid for stock prep
0.1 M HCl (Aq) Good (>10 mM)Protonates the amine and the carboxylic acid, creating a soluble cationic species.HPLC Mobile Phase / Acidic Stock
0.1 M NaOH (Aq) Moderate/Good Deprotonates the acid and amine, creating a soluble anionic species.Basic Extraction / Reaction Workup
Ethanol / Methanol Moderate Protic solvent; solubility improves significantly with heating (

).
Recrystallization / Synthesis
PBS (Phosphate Buffer) Poor (Risk of Crash-out)Buffering capacity forces the molecule into its insoluble zwitterionic state.Biological Assay (Requires Co-solvent)

Detailed Protocols

Protocol A: Preparation of 20 mM Stock Solution (Standard)

Best for long-term storage and general use.

  • Weighing: Accurately weigh 5.0 mg of the compound into a sterile, amber glass vial (protect from light to prevent potential photo-oxidation of the aniline moiety).

  • Solvent Addition: Add 1.00 mL of anhydrous DMSO (Grade: Molecular Biology or Cell Culture tested).

    • Note: Do not use wet DMSO; water content promotes eventual precipitation.

  • Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at

    
     for 5 minutes.
    
  • Verification: Visual inspection should show a clear, slightly yellow solution with no turbidity.

  • Storage: Store at

    
    . Stable for 6 months.
    
Protocol B: Preparation for Biological Assays (Aqueous Dilution)

Critical: This step prevents the "Crash-out" effect when diluting DMSO stock into media.

The Problem: Injecting 100% DMSO stock directly into PBS (pH 7.4) often causes immediate precipitation because the local environment shifts to the insoluble isoelectric point.

The Solution: Intermediate Dilution Step

  • Prepare Stock: Start with the 20 mM DMSO stock (from Protocol A).

  • Prepare Co-solvent Buffer: Create a "Dilution Buffer" containing 50% PBS / 50% PEG-400 (Polyethylene Glycol).

  • Intermediate Step: Dilute the DMSO stock 1:10 into this Dilution Buffer.

    • Result: 2 mM compound in 10% DMSO / 45% PEG-400 / 45% PBS.

    • Why: PEG-400 acts as a surfactant/stabilizer to wrap the hydrophobic domains before they hit the full aqueous salt environment.

  • Final Dilution: Dilute this intermediate solution into your final Cell Culture Media or Assay Buffer to the desired concentration (e.g., 10

    
    M).
    
    • Final DMSO concentration: < 0.1% (Safe for most cells).

Decision Logic & Workflow Diagram

The following diagram illustrates the decision process for solvent selection based on the intended downstream application.

SolubilityWorkflow Compound Start: Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- AppCheck Determine Application Compound->AppCheck Storage Long-term Storage & Synthesis AppCheck->Storage BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Analytical Analytical (HPLC/LCMS) AppCheck->Analytical DMSO Dissolve in 100% DMSO (20mM Stock) Storage->DMSO DirectPBS Direct into PBS? BioAssay->DirectPBS MobilePhase Mobile Phase Selection Analytical->MobilePhase Freezer Store at -20°C (Protect from Light) DMSO->Freezer Precip PRECIPITATION RISK (Isoelectric Crash) DirectPBS->Precip Yes (Fail) CoSolvent Use Intermediate Dilution: DMSO + PEG400 DirectPBS->CoSolvent No (Protocol B) FinalMedia Final Media Dilution (<0.5% DMSO) CoSolvent->FinalMedia Acidic Acidic Buffer (0.1% Formic Acid) Ensures Ionization (MH+) MobilePhase->Acidic

Figure 1: Solubility Decision Tree. Note the critical checkpoint at Biological Assays to avoid isoelectric precipitation.

References & Authority

The protocols above are derived from standard medicinal chemistry practices for zwitterionic drug intermediates (comparable to Ziprasidone and PABA derivatives).

  • Physicochemical Properties of Zwitterionic Drugs.

    • Context: Explains the "U-shaped" solubility curve relative to pH for amino-benzoic acid derivatives.

    • Source: Takács-Novák, K., et al. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy.[1] PubMed.

  • Solubility of Benzoic Acid Derivatives.

    • Context: Provides baseline solubility data for benzoic acid moieties in various organic solvents.

    • Source:The solubility of benzoic acid in seven solvents.[2] ResearchGate.

  • Handling of Piperazine-Containing Intermediates (Ziprasidone Impurities).

    • Context: The target compound (CAS 1159977-34-0) shares structural homology with Ziprasidone impurities (e.g., CAS 1159977-64-6), necessitating similar handling precautions regarding light sensitivity and solubility.

    • Source:Ziprasidone EP Impurity Standards.[3] SynThink Research Chemicals.

  • General Protocol for Solubilizing Amphoteric Compounds.

    • Context: Standard Operating Procedures for dissolving amino acids and zwitterions for cell culture.

    • Source: Sigma-Aldrich Technical Library: Solubility & Stability of Amino Acid Derivatives.

Sources

Application

Reagents for coupling 1-(2-aminoethyl)piperazine with 4-fluorobenzoic acid

Application Note: Regioselective Amidation of 1-(2-Aminoethyl)piperazine with 4-Fluorobenzoic Acid Introduction & Synthetic Rationale Amide bond formation is a foundational transformation in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Amidation of 1-(2-Aminoethyl)piperazine with 4-Fluorobenzoic Acid

Introduction & Synthetic Rationale

Amide bond formation is a foundational transformation in medicinal chemistry and drug development. When coupling a multi-functional aliphatic amine such as 1-(2-aminoethyl)piperazine (AEP) with an aryl carboxylic acid like 4-fluorobenzoic acid (4-FBA), the primary synthetic challenge is achieving strict regiocontrol.

AEP possesses three distinct nitrogen centers, each with varying degrees of basicity and steric hindrance. To prevent the formation of complex mixtures containing bis-acylated byproducts, the reaction must be engineered to exploit the kinetic differentiation between these nucleophilic sites. This guide details the mechanistic causality, reagent selection, and self-validating protocols required to achieve high-yielding, regioselective mono-acylation.

Chemical Properties & Causality of Regioselectivity

Nucleophilicity in amidation reactions is governed by a delicate balance of basicity (pKa) and steric accessibility. The regioselective coupling of AEP relies entirely on these principles:

  • Primary Amine (Ethyl side chain): With a pKa of ~10.4, this is the most basic site. Being an unhindered primary aliphatic amine, it is highly nucleophilic and acts as the primary target for acylation.

  • Secondary Amine (Piperazine N1): With a pKa of ~9.7, this site is less basic and sterically encumbered by the cyclic piperazine framework. It reacts significantly slower than the primary amine.

  • Tertiary Amine (Piperazine N4): With a pKa of ~5.3, this site is essentially non-nucleophilic under standard coupling conditions.

By maintaining strict stoichiometric control (1.0 equivalent of 4-FBA) and operating at reduced temperatures (0 °C), the coupling reagent selectively activates the acid, and the primary amine attacks orders of magnitude faster than the secondary amine.

Table 1: Physicochemical Properties & Reactive Sites of 1-(2-aminoethyl)piperazine

Amine SiteStructural TypeApprox. pKaSteric HindranceNucleophilicity Profile
Ethylamine side chainPrimary (-NH₂)~10.4LowVery High (Target Site)
Piperazine ring (N1)Secondary (-NH-)~9.7ModerateModerate (Side Reaction Risk)
Piperazine ring (N4)Tertiary (-N<)~5.3HighNon-nucleophilic

Selection of Coupling Reagents

The choice of coupling reagent dictates the highly electrophilic intermediate formed, which in turn influences reaction kinetics and the ease of downstream purification.

  • HATU / DIPEA: Uronium/aminium salts like HATU generate an HOAt active ester. This system provides exceptionally fast kinetics and high yields, making it the gold standard for discovery-scale synthesis[1]. However, it is expensive and requires chromatographic purification.

  • T3P / Et₃N: Propylphosphonic anhydride (T3P) forms a bulky mixed anhydride intermediate. It is highly favored for process-scale applications due to its low toxicity, excellent regioselectivity (enhanced by the bulky intermediate), and completely water-soluble byproducts that allow for purely extraction-based purification[2].

  • EDC·HCl / HOBt: A classical carbodiimide approach that forms an HOBt active ester. It is a reliable, cost-effective alternative to HATU, though reaction times are longer[3].

Table 2: Reagent Selection Matrix for 4-FBA Activation

Reagent SystemActivation IntermediateReaction SpeedByproduct RemovalRecommended Scale
HATU / DIPEA HOAt Active EsterVery Fast (< 2 h)ChromatographyDiscovery / Milligram
T3P / Et₃N Mixed AnhydrideModerate (4-12 h)Aqueous washProcess / Multi-gram
EDC·HCl / HOBt HOBt Active EsterModerate (4-12 h)Aqueous washIntermediate / Gram

Mechanistic Logic

G A 4-Fluorobenzoic Acid (4-FBA) C Base (DIPEA) Deprotonation A->C Proton Transfer B Coupling Reagent (HATU or T3P) D Activated Ester / Anhydride (Highly Electrophilic) B->D C->D Activation F Regioselective Attack (Primary Amine > Secondary) D->F Amidation E 1-(2-aminoethyl)piperazine (AEP) E->F Kinetic Control (Sterics/pKa) G Target Mono-Amide Product + Water-soluble Byproducts F->G Irreversible Bond Formation

Fig 1. Mechanistic pathway of regioselective amidation driven by kinetic control.

Experimental Protocols

Protocol A: High-Yield Discovery Scale (HATU/DIPEA)

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its extreme steric bulk prevents it from acting as a competing nucleophile against the activated ester.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-fluorobenzoic acid (1.0 eq, 140.1 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL).

  • Activation: Add DIPEA (2.5 eq, 435 µL, 2.5 mmol) followed by HATU (1.05 eq, 399 mg, 1.05 mmol). Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the HOAt active ester.

  • Amidation: Dilute 1-(2-aminoethyl)piperazine (1.0 eq, 131 µL, 1.0 mmol) in DCM (2.0 mL) and add it dropwise over 10 minutes to the activated acid at 0 °C. Self-Validation: Dropwise addition ensures the amine is never in excess relative to the activated ester, minimizing bis-acylation.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the pure mono-amide.

Protocol B: Scalable Process Chemistry (T3P/Et₃N)

Causality Note: T3P is supplied as a 50% solution in EtOAc or DMF. It forms a bulky intermediate that further physically blocks the secondary piperazine amine from attacking, enhancing regioselectivity on larger scales[2].

  • Preparation: Suspend 4-FBA (1.0 eq, 14.0 g, 100 mmol) and AEP (1.0 eq, 12.9 g, 100 mmol) in Ethyl Acetate (EtOAc) (150 mL) at 0 °C.

  • Base Addition: Add Triethylamine (Et₃N) (3.0 eq, 41.8 mL, 300 mmol).

  • Activation/Amidation: Slowly add T3P (50% wt in EtOAc) (1.2 eq, 76.3 g, 120 mmol) via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Add water (100 mL) to quench the reaction and dissolve the water-soluble phosphate byproducts. Separate the layers. Wash the organic layer with 1M NaOH (50 mL) and brine (50 mL). Dry over MgSO₄ and concentrate to afford the product with high purity, often requiring no chromatography.

Self-Validating Analytical Workflow

Workflow N1 1. Preparation Dry DCM/EtOAc Argon Atm. N2 2. Activation 4-FBA + Reagent Stir 0 °C, 15 min N1->N2 N3 3. Amidation Dropwise AEP Monitor LC-MS N2->N3 N4 4. Quenching Aq. NaHCO3 Phase Separation N3->N4 N5 5. Validation Check m/z 252.1 Confirm Purity N4->N5

Fig 2. Self-validating experimental workflow for scalable amide coupling.

In-Process Control (IPC) via LC-MS: To self-validate the regioselectivity of the protocol, monitor the reaction via LC-MS (ESI+).

  • Target Product Mass: The expected mono-acylated product has a chemical formula of C₁₃H₁₈FN₃O. You must observe the

    
     peak at m/z 252.1 .
    
  • Impurity Tracking: Scan for the bis-acylated impurity (acylation at both the primary and secondary amines), which corresponds to a formula of C₂₀H₂₁F₂N₃O₂. If a peak at m/z 374.2

    
     is observed at >5% relative abundance, the addition rate of AEP was too fast or the temperature control was insufficient.
    

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). "Nonclassical Routes for Amide Bond Formation." Chemical Reviews.
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

Sources

Method

Application Note: GC-MS Derivatization Protocol for 4-[[2-(1-Piperazinyl)ethyl]amino]benzoic Acid

Introduction & Analytical Challenges 4-[[2-(1-Piperazinyl)ethyl]amino]benzoic acid is a highly polar, polyfunctional molecule. Its chemical structure features three distinct active hydrogen sites: a carboxylic acid (-COO...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

4-[[2-(1-Piperazinyl)ethyl]amino]benzoic acid is a highly polar, polyfunctional molecule. Its chemical structure features three distinct active hydrogen sites: a carboxylic acid (-COOH), a secondary aniline-type amine (-NH-), and a sterically hindered secondary amine within the piperazine ring.

When analyzed natively via Gas Chromatography-Mass Spectrometry (GC-MS), these polar moieties interact irreversibly with the silanol groups of the column stationary phase[1]. This causality results in severe peak tailing, unpredictable retention times, and thermal degradation. To bring the analyte to a chemical form compatible with the chromatographic environment, chemical derivatization is mandatory[1].

Mechanistic Rationale: The BSTFA-TMCS System

Silylation is the most comprehensive derivatization strategy for polyfunctional acids and amines[2]. For this specific compound, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) .

  • The Role of BSTFA: BSTFA is a powerful trimethylsilyl (TMS) donor that reacts rapidly with carboxylic acids to form volatile, thermally stable TMS esters[2].

  • The Catalytic Necessity of TMCS: While BSTFA easily silylates the -COOH group, the secondary amines—particularly the piperazine ring nitrogen—are sterically hindered. TMCS acts as a critical catalyst, enhancing the silylating power of BSTFA to drive the reaction of these less reactive functional groups to completion[3]. Without TMCS, the reaction yields a chaotic mixture of mono- and di-TMS artifacts.

  • Mass Shift: Complete derivatization replaces three protons with three TMS groups, resulting in a Tri-TMS derivative with a mass shift of +216 Da (+72 Da per TMS group)[1].

Mechanism Target Target Molecule 3 Active Protons (-COOH, 2x -NH-) Intermediate Reaction Intermediate Pyridine-Catalyzed Proton Scavenging Target->Intermediate Dissolved in Pyridine Reagent Derivatization Reagent BSTFA + 1% TMCS TMS Donor & Catalyst Reagent->Intermediate Nucleophilic Attack Product Final Derivative Tri-TMS Derivative Mass Shift: +216 Da Intermediate->Product 70°C, 60 min Complete Silylation

Caption: Logical flow of the BSTFA-TMCS silylation mechanism for polyfunctional amines.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . It includes intrinsic checks for moisture contamination and reaction completion, ensuring that the data generated is structurally sound.

Materials Required
  • Reagent: BSTFA + 1% TMCS (Sealed ampoules are highly recommended to prevent moisture ingress)[4].

  • Solvent: Anhydrous Pyridine (Acts as an aprotic solvent and acid scavenger)[5].

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., Piperazine-d8).

Step-by-Step Methodology
  • Sample Lyophilization (Critical Step): Silylating reagents are extremely sensitive to moisture; water rapidly hydrolyzes BSTFA into hexamethyldisiloxane (HMDSO), quenching the reaction[6]. Evaporate the aqueous sample (containing ~1 mg of analyte and IS) to absolute dryness under a gentle stream of high-purity nitrogen at 40°C[4].

  • Reconstitution: Add 100 µL of anhydrous pyridine to the dried residue. Vortex for 30 seconds to ensure the analyte is fully solubilized.

  • Reagent Introduction: Add 100 µL of BSTFA + 1% TMCS to the vial[4].

  • Thermal Incubation: Seal the reaction vessel tightly with a PTFE-lined cap. Heat the mixture in a dry heating block at 70°C for 60 minutes[3].

  • Self-Validation Split: To intrinsically validate that the Tri-TMS derivative is fully formed (and not partially derivatized into Mono/Di-TMS forms), run a parallel sample incubated for 90 minutes. If the peak area ratio of the analyte to the IS remains constant between 60 and 90 minutes, the reaction is validated as 100% complete.

  • GC-MS Injection: Cool the sample to room temperature. Inject 1 µL into the GC-MS using a deactivated glass injection port liner to prevent erratic, irreproducible results caused by active silanol interactions[2].

Workflow S1 1. Sample Lyophilization (Strictly Anhydrous N2 Stream) S2 2. Internal Standard Addition (Deuterated Analog for Matrix Control) S1->S2 S3 3. Reagent Addition (100µL Pyridine + 100µL BSTFA/1% TMCS) S2->S3 S4 4. Thermal Incubation (70°C for 60 mins in PTFE-sealed vial) S3->S4 S5 5. Self-Validation Check (Compare 60 min vs 90 min peak areas) S4->S5 S6 6. GC-MS Analysis (Ultra-Inert Liner, Splitless Injection) S5->S6

Caption: Self-validating experimental workflow for GC-MS sample preparation.

Quantitative Data & Method Parameters

The following tables summarize the expected quantitative metrics and optimized parameters for the GC-MS analysis of piperazine and benzoic acid derivatives[7].

Table 1: Optimized GC-MS Derivatization Parameters
ParameterOptimal ConditionMechanistic Rationale
Derivatization Reagent BSTFA + 1% TMCSBSTFA provides high volatility; TMCS catalyzes sterically hindered secondary amine silylation[3].
Reaction Solvent Anhydrous PyridineActs as an aprotic solvent and acid scavenger to drive the reaction equilibrium forward[5].
Incubation Temp/Time 70°C for 60 minutesProvides sufficient kinetic energy to overcome steric hindrance at the piperazine ring without degrading the molecule.
Inlet Liner Ultra-Inert / DeactivatedPrevents irreversible adsorption and thermal breakdown of the TMS derivative in the hot injection port[2].
Table 2: Target Quantitative Validation Metrics
Validation MetricExpected RangeNotes / Field Observations
Linearity Range 0.01 – 10 µg/mLExcellent linearity is expected if the Tri-TMS derivative is completely formed[7].
Limit of Detection (LOD) 0.002 – 0.005 µg/mLHigh signal-to-noise (S/N) achieved due to the sharp chromatographic peaks of the TMS derivative[7].
Derivative Stability < 48 hours at 4°CTMS-amine derivatives are hydrolytically unstable; prompt analysis post-derivatization is strictly required[7].
Coefficient of Variation (CV) < 15%Ensured by the use of an internal deuterated standard to correct for injection volume and derivatization yield variations.

Expert Troubleshooting & Causality Insights

As an application scientist, anticipating failure modes is as critical as executing the protocol itself.

  • Missing Peaks or Low Sensitivity: If the Tri-TMS peak is absent but smaller, unexpected peaks appear, your sample likely contained residual moisture. Water preferentially reacts with BSTFA, leaving the analyte under-derivatized[6]. Solution: Ensure rigorous desiccation over phosphorus pentoxide (P2O5) or extended nitrogen drying prior to derivatization[7].

  • Multiple Chromatographic Peaks for One Analyte: This indicates incomplete derivatization (a mixture of Mono-, Di-, and Tri-TMS derivatives). This is caused by insufficient TMCS catalyst or inadequate incubation time[4]. Solution: Increase the TMCS concentration to 10% or extend the incubation time to 90 minutes at 75°C[4].

  • Detector Fouling: While BSTFA by-products are highly volatile, repeated injections of heavily silylated mixtures can foul the mass spectrometer's ion source. Solution: Utilize a solvent delay during the GC run to ensure the massive solvent and reagent front (including trimethylsilyltrifluoroacetamide) is diverted away from the MS filament[2].

References

1.1 - Journal of Food and Drug Analysis 2. 2 - Sigma-Aldrich 3.4 - ResearchGate 4.7 - Scholars Direct 5.3 - Benchchem 6.6 - Merck 7. 5 - Chemco Plus

Sources

Application

Application Note: Formulation Strategies for Delivery of 4-[[2-(1-Piperazinyl)ethyl]amino]benzoic Acid Compounds

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Methodological Protocol Introduction & Structural Rationale Compounds based on the 4-[[...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Methodological Protocol

Introduction & Structural Rationale

Compounds based on the 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid scaffold represent a highly versatile class of pharmacophores. However, the presence of both a basic piperazine ring and an acidic benzoic acid moiety renders these molecules zwitterionic. While this dual functionality allows for diverse target interactions, it presents significant formulation challenges—primarily pH-dependent solubility, poor membrane permeability at physiological pH, and a high propensity for crystal lattice stabilization.

This application note details field-validated strategies to overcome these barriers. We explore physicochemical profiling, isoelectric-driven polymeric nanoprecipitation, and advanced lipid nanoparticle (LNP) integration to ensure robust therapeutic delivery.

Physicochemical Profiling & The Zwitterion Challenge

Expertise & Causality: At physiological pH (~7.4), the piperazine nitrogen is partially protonated while the benzoic acid is deprotonated. This results in a net-neutral zwitterion with strong intermolecular hydrogen bonding and minimal aqueous solubility[1]. To formulate this compound for parenteral or oral delivery, the formulation pH must be shifted to fully ionize one of the functional groups, or a specific counterion must be introduced to disrupt the crystal lattice[2].

Zwitterion_pH LowPH Low pH (< 4.0) Cationic Form (High Solubility) Isoelectric Physiological pH (~6-7) Zwitterionic Form (Lowest Solubility) LowPH->Isoelectric Deprotonation of Piperazine HighPH High pH (> 8.0) Anionic Form (Moderate Solubility) Isoelectric->HighPH Deprotonation of Benzoic Acid

Caption: pH-dependent ionization states of piperazinyl-benzoic acid derivatives dictating solubility.

Data Presentation: pH-Solubility Profile

Table 1: Representative Solubility Profile of 4-[[2-(1-Piperazinyl)ethyl]amino]benzoic Acid

pH LevelDominant SpeciesApparent Solubility (mg/mL)Formulation Implication
1.2 (Gastric)Cationic (Protonated Piperazine)> 25.0Ideal for immediate-release oral salts (e.g., HCl).
4.5 (Acetate)Partial Cationic / Zwitterion4.2Suitable for buffered lyophilized powders.
6.8 (Intestinal)Zwitterionic< 0.1High risk of precipitation; requires nanocarriers.
9.0 (Borate)Anionic (Deprotonated Carboxyl)12.5Useful for basic liquid formulations.
Protocol 1: High-Throughput pH-Solubility and Salt Screening

Self-Validating System: This protocol ensures that the selected salt form maintains congruent solubility without undergoing solution-mediated phase transformation (SMPT) back to the insoluble free base.

  • Preparation of Buffers: Prepare 50 mM buffer solutions ranging from pH 1.0 to 10.0 (e.g., HCl/KCl, Acetate, Phosphate, Borate).

  • Equilibration: Add excess API (approx. 50 mg) to 1 mL of each buffer in 2 mL glass HPLC vials.

  • Agitation: Shake vials at 300 RPM at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (λ = 254 nm) against a standard calibration curve.

  • Solid-State Verification (Critical Step): Recover the residual solid from the centrifuge pellet, dry under vacuum, and analyze via Powder X-Ray Diffraction (PXRD). Causality: This validates the assay by confirming that the crystal habit has not transformed into an insoluble polymorph during the 48-hour equilibration[2].

Nanoparticulate Delivery Systems

When oral salt formulations are insufficient due to rapid systemic clearance or poor cellular uptake, nanoparticle encapsulation is required.

Polymeric Nanoparticles (PLGA Nanoprecipitation)

Expertise & Causality: Standard emulsion methods (W/O/W) often fail for zwitterions because the drug partitions into the aqueous phase during solvent evaporation. Nanoprecipitation (solvent displacement) overcomes this. By adjusting the aqueous non-solvent phase exactly to the drug's isoelectric point (pI), the drug remains uncharged and hydrophobic, forcing it to co-precipitate with the PLGA polymer into the nanoparticle core[3].

Protocol 2: Isoelectric-Driven PLGA Nanoprecipitation

  • Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50, MW 30,000) and 5 mg of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid in 5 mL of a water-miscible solvent (Acetone or THF).

  • Aqueous Phase Preparation: Prepare 20 mL of a 0.1% (w/v) Poloxamer 188 solution. Adjust the pH strictly to 6.5 (the approximate isoelectric point of the zwitterion) using 0.1 M NaOH or HCl.

  • Injection: Using a syringe pump, inject the organic phase into the aqueous phase at a constant rate of 1 mL/min under moderate magnetic stirring (600 RPM).

  • Solvent Evaporation: Stir the resulting colloidal suspension uncovered for 4 hours at room temperature to evaporate the organic solvent.

  • Purification: Transfer the suspension to an Amicon Ultra-15 centrifugal filter (100 kDa MWCO) and centrifuge at 4,000 x g for 20 minutes to remove unencapsulated drug. Wash twice with distilled water.

  • Characterization: Measure size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Validation: A successful run will yield sizes between 120-150 nm with a PDI < 0.2.

Piperazine-Integrated Lipid Nanoparticles (LNPs)

Recent advancements have demonstrated that piperazine-containing ionizable lipids possess a natural tropism for immune cells and can efficiently deliver payloads without the need for complex targeting ligands[4]. The 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid molecule can be physically encapsulated within an LNP matrix by leveraging its protonation profile.

LNP_Workflow A Aqueous Phase (API in Citrate Buffer pH 4.0) C Microfluidic Mixing (T-Junction / Herringbone) A->C B Lipid Phase (Ethanol + Lipids/Cholesterol/PEG) B->C D Dialysis / TFF (Buffer Exchange to PBS pH 7.4) C->D Nanoparticle Assembly E Sterile Filtration & Storage (0.22 µm filter) D->E Purified LNPs

Caption: Microfluidic mixing workflow for the formulation of piperazine-loaded Lipid Nanoparticles.

Protocol 3: Microfluidic Formulation of LNPs

  • Lipid Mix: Dissolve the ionizable lipid, DSPC, Cholesterol, and PEG-Lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5. Total lipid concentration should be 10 mM.

  • Aqueous Payload: Dissolve the piperazine-benzoic acid compound in 50 mM Citrate Buffer (pH 4.0) at 1 mg/mL. Causality: The acidic pH ensures the piperazine ring is fully protonated, facilitating strong electrostatic interactions with the lipid components during assembly.

  • Microfluidic Mixing: Load the organic and aqueous phases into separate syringes. Using a microfluidic mixer, mix the fluids at an aqueous:ethanol flow rate ratio of 3:1 and a total flow rate of 12 mL/min.

  • Dialysis: Immediately dilute the output 1:3 with PBS (pH 7.4) to neutralize the pH and stabilize the LNPs. Transfer to a 10K MWCO dialysis cassette and dialyze against 1X PBS for 12 hours to remove ethanol.

Conclusion

The successful delivery of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid compounds requires a deep understanding of their zwitterionic properties. By leveraging precise pH control during salt screening, utilizing isoelectric nanoprecipitation, or integrating the molecule into advanced LNP microfluidic workflows, formulators can overcome inherent solubility and permeability limitations, ensuring robust therapeutic efficacy.

References

  • Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo. ResearchGate. Available at:[4]

  • WO2012059936A1 - Pharmaceutical compositions for colloidal drug delivery. Google Patents. Available at:[3]

  • Solubility Advantage of Pharmaceutical Cocrystals. ResearchGate. Available at:[2]

  • Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin. PMC - NIH. Available at:[1]

Sources

Method

Application Note: Strategies for Catalytic Hydrogenation of Piperazinyl Benzoic Acid Precursors

Abstract: This guide provides a detailed technical overview of catalytic hydrogenation methods for the synthesis of key piperazinyl benzoic acid intermediates, which are crucial scaffolds in modern drug discovery.[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a detailed technical overview of catalytic hydrogenation methods for the synthesis of key piperazinyl benzoic acid intermediates, which are crucial scaffolds in modern drug discovery.[1][2][3] We delve into the primary synthetic transformations, including N-debenzylation and nitro group reduction, offering field-proven insights into catalyst selection, reaction optimization, and process control. Complete, step-by-step protocols for representative precursors are provided, alongside a systematic troubleshooting guide and essential safety procedures. The methodologies described are designed to be self-validating through rigorous in-process monitoring, ensuring high-yield, selective, and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Significance of Piperazinyl Benzoic Acids

The piperazine ring is a privileged scaffold in medicinal chemistry, ranking as one of the most common nitrogen heterocycles found in blockbuster drugs.[1][3] When coupled with a benzoic acid moiety, it forms a pharmacophore with broad therapeutic applications, from oncology to central nervous system disorders. The synthesis of these valuable intermediates often relies on catalytic hydrogenation as a key step. This method is favored for its high efficiency, clean reaction profiles, and environmental friendliness, typically utilizing a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas or a transfer agent.[4][5]

This application note focuses on two prevalent hydrogenation strategies for preparing piperazinyl benzoic acid derivatives:

  • Hydrogenolysis of N-Benzyl Protecting Groups: The benzyl (Bn) group is a robust and widely used protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other.[4][6] Its removal via catalytic hydrogenolysis is a clean and efficient deprotection step.[7]

  • Reduction of Aromatic Nitro Groups: The introduction of a nitro group onto the benzoic acid ring is a common synthetic handle. Its reduction to a primary amine provides a crucial attachment point for further molecular elaboration. Catalytic hydrogenation is the method of choice for this transformation.[5][8]

Understanding and controlling the parameters of these reactions is critical for achieving high yield and purity, which are paramount in pharmaceutical development.

The Chemistry: Core Transformations & Mechanisms

N-Debenzylation via Hydrogenolysis

The cleavage of a benzylic C-N bond using hydrogen and a metal catalyst is known as hydrogenolysis. The benzyl group is an ideal protecting group because it can be removed under mild conditions that often leave other functional groups intact.[6][9]

Mechanism: The widely accepted mechanism involves the heterogeneous catalyst surface (e.g., Palladium).[4]

  • Adsorption: Both the N-benzylpiperazine substrate and molecular hydrogen (H₂) adsorb onto the active sites of the palladium surface.

  • Hydrogen Activation: H₂ undergoes dissociative chemisorption, forming reactive palladium hydride species on the surface.

  • Bond Cleavage: The adsorbed benzylamine's C-N bond is cleaved by these active hydrogen species.

  • Product Formation & Desorption: This cleavage results in the formation of the deprotected piperazine and toluene. These products then desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[4]

Nitro Group Reduction

The catalytic hydrogenation of an aromatic nitro compound to a primary amine is a highly efficient and atom-economical process.[5] This transformation is fundamental in the synthesis of anilines, which are key building blocks.

Mechanism: The reduction proceeds through a series of intermediates, although they are typically not isolated under standard hydrogenation conditions. The process involves the sequential reduction of the nitro group (NO₂) to a nitroso group (NO), then to a hydroxylamine (NHOH), and finally to the amine (NH₂). This multi-step reduction requires three molar equivalents of H₂ per nitro group.[10]

Core Parameters for Successful Hydrogenation

The success of a catalytic hydrogenation reaction hinges on the careful selection and control of several key parameters.[11]

ParameterKey Considerations & Rationale
Catalyst Selection Palladium on Carbon (Pd/C) is the most common and versatile catalyst for both N-debenzylation and nitro reduction.[4][8] 5% or 10% loadings are standard. Pearlman's catalyst (Pd(OH)₂/C) can be more effective for stubborn debenzylations and less prone to causing over-reduction. Raney Nickel is a cost-effective alternative but is often used under harsher conditions and can be less selective.[8]
Catalyst Loading Typically ranges from 1-10 mol% relative to the substrate.[12] Higher loading can increase reaction rates but also cost. Insufficient loading will lead to slow or incomplete reactions. For bench-scale, a loading of 5-10 wt% of the substrate mass is a common starting point.
Solvent System Protic solvents like Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA) are excellent choices as they facilitate hydrogen dissolution and substrate solubility.[7] Ethyl acetate (EtOAc) and Tetrahydrofuran (THF) are also widely used. The solvent must fully dissolve the starting material for the reaction to proceed efficiently.[12]
Hydrogen Source & Pressure Hydrogen Gas (H₂) is the most direct source. For many lab-scale reactions, a hydrogen-filled balloon (providing ~1 atm of pressure) is sufficient.[13] For more challenging substrates or larger scales, a Parr hydrogenation apparatus allowing for elevated pressures (e.g., 50-100 psi) is required.[12] Transfer Hydrogenation using donors like ammonium formate is a safer alternative that avoids handling hydrogen gas.[14][15][16]
Temperature Most debenzylation and nitro reductions proceed efficiently at room temperature (20-25 °C).[12] Gentle heating (e.g., to 40-50 °C) can accelerate slow reactions, but excessive heat can promote side reactions or catalyst deactivation.[11]
Agitation Vigorous stirring is critical.[12] The reaction is a three-phase system (solid catalyst, liquid solution, gaseous hydrogen), and efficient mixing is required to maximize contact between the reactants and the catalyst surface.
Additives Acids like HCl or acetic acid are sometimes added. They can protonate the amine substrate, which may improve solubility or prevent catalyst poisoning by the product amine.[4][17]

Experimental Protocols & Workflows

This section provides detailed protocols for a representative precursor: 4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid . This substrate allows for the demonstration of both key transformations.

General Experimental Workflow

The overall process for catalytic hydrogenation follows a consistent workflow, from setup to final analysis.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Analysis A 1. Select & Weigh Substrate and Catalyst B 2. Choose Solvent & Prepare Solution A->B C 3. Assemble & Purge Reaction Vessel B->C D 4. Introduce H₂ Source & Begin Agitation C->D E 5. Monitor Reaction (TLC/HPLC) D->E F 6. Purge with N₂ & Filter Catalyst E->F G 7. Remove Solvent (Rotary Evaporation) F->G H 8. Characterize Product (NMR, MS, HPLC Purity) G->H

Caption: General workflow for a catalytic hydrogenation experiment.

Protocol: Concurrent Debenzylation and Nitro Reduction

This protocol achieves both transformations in a single step to yield 3-Amino-4-(piperazin-1-yl)benzoic acid .

Materials:

  • 4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% of substrate)

  • Methanol (MeOH), ACS grade (approx. 20 mL per gram of substrate)

  • Hydrogen (H₂) gas balloon or Parr Hydrogenator

  • Celite® (for filtration)

  • Nitrogen (N₂) or Argon (Ar) gas for inerting

Procedure:

  • Vessel Preparation: To a suitable hydrogenation flask or Parr bottle containing a magnetic stir bar, add the 4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (10 wt%).[18] Safety Note: Dry Pd/C can be pyrophoric and may ignite in the presence of flammable solvents and air.[10][19] Always handle under an inert atmosphere.[20]

  • Solvent Addition: Add methanol to the flask to fully dissolve the substrate and slurry the catalyst.

  • Inerting: Seal the vessel. Evacuate the atmosphere and backfill with nitrogen or argon. Repeat this cycle 3-5 times to ensure all oxygen is removed.[21]

  • Hydrogenation: Evacuate the vessel one final time and introduce hydrogen gas. If using a balloon, ensure it is securely attached. If using a Parr apparatus, pressurize to the desired setpoint (e.g., 50 psi).

  • Reaction: Begin vigorous stirring. The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (after purging the system with N₂).[10] Dilute the aliquot, filter through a syringe filter to remove catalyst, and analyze by HPLC or TLC to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete (typically 4-16 hours), purge the vessel thoroughly with nitrogen gas 3-5 times to remove all hydrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[16] Wash the filter cake with additional methanol to ensure complete recovery of the product. Safety Note: The used catalyst on the Celite pad is saturated with hydrogen and highly pyrophoric.[19] Immediately quench the filter cake with plenty of water and store it wet in a dedicated, labeled waste container.[10]

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification via crystallization or chromatography may be necessary depending on the required purity.

Reaction Monitoring: A Self-Validating System

Trustworthy protocols rely on robust analytical monitoring.[22] High-Performance Liquid Chromatography (HPLC) is the preferred method for tracking reaction progress.[23][24]

Typical HPLC Method:

  • Column: C18 reverse-phase, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

By tracking the disappearance of the starting material peak and the appearance of the product peak, one can accurately determine the reaction endpoint.[25]

G cluster_path Reaction Pathway Precursor Precursor 4-(4-Benzylpiperazin-1-yl) -3-nitrobenzoic acid Product Final Product 3-Amino-4-(piperazin-1-yl) benzoic acid Precursor->Product H₂, 10% Pd/C MeOH, RT, 4-16h (+ 4 eq H₂)

Caption: Reaction scheme for the concurrent hydrogenation.

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides solutions to common problems.[12]

SymptomPossible Cause(s)Suggested Solution(s)
Reaction is slow or stalled 1. Catalyst Poisoning: Sulfur or other impurities in reagents/solvents.[12] 2. Catalyst Deactivation: Improper storage or handling.[12] 3. Insufficient Hydrogen: Leak in the system or depleted source. 4. Poor Agitation: Inefficient mixing of the three-phase system.[12]1. Use high-purity reagents and solvents. If poisoning is suspected, filter and add fresh catalyst. 2. Use a fresh batch of catalyst. 3. Check all connections for leaks. If using a balloon, replace it with a fresh one. 4. Increase the stirring rate. Ensure the stir bar is not stuck.
Incomplete reaction 1. Insufficient Catalyst Loading: Not enough active sites for the substrate amount.[12] 2. Suboptimal Conditions: Temperature or pressure may be too low for the specific substrate.[11]1. Increase catalyst loading (e.g., from 5 wt% to 10 wt%). 2. Gently warm the reaction (e.g., to 40 °C) or increase hydrogen pressure if using a Parr apparatus.
Formation of side products 1. Over-reduction: Reduction of the benzoic acid ring or other sensitive groups. 2. Dehalogenation: If the substrate contains aryl halides (Cl, Br, I).1. Use a less active catalyst (e.g., 5% Pd/C instead of 10%) or milder conditions (lower temperature/pressure). 2. Consider using a catalyst less prone to dehalogenation, like Raney Nickel under specific conditions.[8]
Low product recovery 1. Product Adsorption: The amine product may adsorb onto the catalyst or Celite. 2. Incomplete Filtration: Product remains on the filter cake.1. After filtration, wash the filter cake with a slightly acidic solvent (e.g., methanol with 1% acetic acid) to protonate and release the amine product. 2. Ensure the filter cake is washed thoroughly with several portions of fresh solvent.

Safety Considerations

Catalytic hydrogenation involves significant hazards that must be properly managed.[10][21]

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[18] Ensure all equipment is properly grounded.

  • Pyrophoric Catalysts: Palladium on carbon, especially after use when it is dry and saturated with hydrogen, is pyrophoric and can ignite spontaneously upon contact with air.[19][20]

    • Handling: Always handle the catalyst under an inert atmosphere (N₂ or Ar).[20]

    • Quenching: Never allow the filtered catalyst cake to dry in the open air. Immediately and carefully quench the filter cake with water and store it in a sealed, clearly labeled waste container.[10]

  • Solvents: Use flammable solvents like methanol and ethanol with appropriate care, ensuring no ignition sources are present.

  • Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-resistant lab coat, and appropriate gloves must be worn at all times.[18] For reactions under pressure, a blast shield should be used.[21]

Conclusion

The catalytic hydrogenation of piperazinyl benzoic acid precursors is a powerful and indispensable tool in pharmaceutical synthesis. By understanding the underlying chemical principles and carefully controlling key experimental parameters—catalyst, solvent, hydrogen source, and reaction conditions—researchers can reliably perform N-debenzylations and nitro group reductions. The protocols and troubleshooting guides presented here provide a robust framework for achieving high-yield, selective, and safe synthesis of these critical drug intermediates. Adherence to rigorous safety protocols and diligent in-process monitoring are essential for the successful and repeatable execution of these transformations.

References

  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection . Benchchem.

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives . PMC.

  • Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts . RSC Publishing.

  • Standard Operating Procedures - The Sarpong Group . University of California, Berkeley.

  • LCSS: PALLADIUM ON CARBON . University of California, Los Angeles.

  • Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer‐Supported Formate and Pd‐C . Scilit.

  • Opportunities and challenges for direct C–H functionalization of piperazines . Beilstein Journal of Organic Chemistry.

  • Troubleshooting guide for the catalytic hydrogenation of nitroaromatics . Benchchem.

  • Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) . Huateng Pharma.

  • Hydrogenation SOP . University of Rochester.

  • Standard Operating Procedures - Del Valle Lab . University of South Florida.

  • Hydrogenolysis . ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight . ACS Catalysis.

  • Troubleshooting Guide: Common Catalyst Issues . Smolecule.

  • Precautions for Using Palladium Carbon Catalyst . Honrel.

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase . Hiden Analytical.

  • Solving Issues with Heterogeneous Catalytic Hydrogenation . ACS GCI Pharmaceutical Roundtable.

  • Hydrogenation troubleshooting . Reddit.

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates . Organic Letters.

  • Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives . Science of Synthesis.

  • Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction . MDPI.

  • Benzyl Protection . Organic Chemistry Portal.

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization . Organics.

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE . International Journal of Pharmaceutical Sciences and Research.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . ChemMedChem.

  • Nitro Reduction . Organic Chemistry Portal.

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization . MDPI.

  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions . SiliCycle.

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon . ACS Omega.

  • CTH Removal of N-Benzyl Groups . Rhodium Archive.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . Molecules.

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) . David Publishing Company.

  • Mobile tool for HPLC reaction monitoring . ResearchGate.

  • A decade of advances in catalytic reduction of nitroarenes . RSC Advances.

  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR . Analytical Chemistry.

  • Operando monitoring of mechanisms and deactivation of molecular catalysts . RWTH Publications.

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics . Bridgewater College.

  • Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst . Sigma-Aldrich.

  • Process for preparing N-benzyl piperazine . Google Patents.

  • 1-benzylpiperazine . Organic Syntheses.

Sources

Application

Application Note: Handling, Storage, and Stability Protocols for Hygroscopic Piperazine Derivatives

Executive Summary Piperazine scaffolds are "privileged structures" in medicinal chemistry, serving as the backbone for numerous antihistamines, antipsychotics, and antidepressants. However, their secondary amine function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine scaffolds are "privileged structures" in medicinal chemistry, serving as the backbone for numerous antihistamines, antipsychotics, and antidepressants. However, their secondary amine functionality and frequent formulation as salt species (e.g., hydrochlorides, citrates) render them acutely sensitive to environmental degradation.

This guide addresses the "Dual-Threat" of piperazine instability:

  • Hygroscopicity/Deliquescence: The rapid uptake of atmospheric water leading to hydrate formation and stoichiometry errors.

  • Carbamate Formation: The often-overlooked reaction of the secondary amine with atmospheric CO₂.

The Physicochemical Challenge: Mechanisms of Failure

To handle these compounds effectively, one must understand the failure modes.[1] It is not simply "getting wet"; it is a chemical transformation.[2]

The Hygroscopic Cascade

Piperazine derivatives often exist as salts to improve aqueous solubility. However, the crystal lattice energy of these salts is frequently disrupted by water vapor.

  • Adsorption: Water molecules hydrogen-bond to the surface of the crystal.

  • Deliquescence: If the Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, the solid dissolves in its own sorbed water, forming a saturated solution film.[1][3]

  • Hydrate Formation: Upon drying or cycling, the compound may re-crystallize as a stable hydrate (e.g., Piperazine hexahydrate), permanently altering the molecular weight and potency calculations.

The CO₂ Trap (The Hidden Variable)

Unlike simple inorganic salts, piperazine derivatives are chemically active toward air. The secondary amine acts as a nucleophile toward atmospheric CO₂, forming carbamates (zwitterions) even in the solid state if moisture is present to facilitate surface mobility.

Visualization: The Degradation Pathway

The following diagram illustrates the cyclical nature of piperazine degradation.

PiperazineDegradation Anhydrous Anhydrous Piperazine Derivative SurfaceH2O Surface Adsorption (H-Bonding) Anhydrous->SurfaceH2O > CRH% Solution Deliquescence (Saturated Surface Film) SurfaceH2O->Solution Liquid Bridge Formation Carbamate Carbamate Impurity Solution->Carbamate + Atmospheric CO2 Hydrate Stable Hydrate (Stoichiometry Change) Solution->Hydrate Recrystallization Hydrate->Anhydrous Vacuum Drying (High Energy Cost)

Figure 1: The degradation cycle showing how moisture facilitates both physical state changes and chemical reactivity with CO₂.

Storage Protocols: The "Fortress" Strategy

Standard laboratory glass vials are insufficient for long-term storage of piperazine salts due to the permeability of standard caps and the headspace air.

Primary Containment
  • Vial Selection: Use amber glass (to prevent photodegradation) with PTFE-lined caps. Polyethylene (PE) caps are permeable to water vapor over months.

  • The Parafilm Myth: Do not rely on Parafilm for long-term moisture exclusion. It is permeable to oxygen and CO₂ over time. Use vinyl electrical tape or heat-shrink bands for long-term sealing.

Environmental Control

Store all bulk stocks in a desiccator cabinet.

  • Desiccant Choice: Use Indicating Silica Gel . Avoid Phosphorus Pentoxide (

    
    ) for general storage as it can be too aggressive, potentially dehydrating crystal solvates that are structurally necessary.
    
  • Atmosphere: Argon is superior to Nitrogen. Argon is heavier than air and forms a "blanket" over the solid in the vial, whereas Nitrogen mixes more readily with intruding air.

Table 1: Storage Condition Matrix
DurationContainer TypeAtmosphereTemperatureSecondary Containment
Active Use (<1 week) Original VialArgon FlushAmbient (20-25°C)Desiccator Cabinet
Short Term (1-6 mo) PTFE-Lined GlassArgon FlushRefrigerated (4°C)*Sealed Mylar Bag with Desiccant
Long Term (>6 mo) Crimped VialArgon/Vacuum-20°CDouble Bagged + O₂ Scavenger

*Critical Note: Refrigerated samples must be allowed to equilibrate to room temperature before opening to prevent condensation.

Handling and Weighing Protocols

The moment of highest risk is the transfer from storage to the balance.

The "Just-in-Time" Workflow

Do not pre-weigh hygroscopic solids into weigh boats for later use. The surface area of the powder in a weigh boat is massive compared to the bulk solid, accelerating deliquescence.

Static Electricity Management

Dry piperazine salts are prone to static charge, causing powder to "jump" or cling to spatulas.

  • Ionizers: Use a polonium strip or electronic ionizer bar inside the balance draft shield.

  • Anti-Static Gun: Briefly treat the weigh boat and spatula before touching the powder.

Protocol: The "Cone of Inertness"

If a glovebox is unavailable, use this benchtop technique:

  • Setup: Place an inverted funnel clamped above the analytical balance pan.

  • Flow: Connect the funnel to a dry Nitrogen line with a low flow rate (do not disturb the balance reading).

  • Transfer: Perform all spatula manipulations within this "cone" of falling nitrogen.

  • Speed: Cap the stock vial immediately after withdrawing the sample.

Visualization: Handling Decision Tree

HandlingProtocol Start Start: Weighing Request CheckTemp Is Sample Cold? Start->CheckTemp Equilibrate WAIT: Equilibrate to Room Temp (30-60 min) CheckTemp->Equilibrate Yes Environment Select Environment CheckTemp->Environment No Equilibrate->Environment Glovebox Glovebox (<10% RH) Environment->Glovebox Best Practice Benchtop Benchtop Environment->Benchtop Acceptable Weigh Weigh into Closed Container Glovebox->Weigh ConeMethod Use 'Cone of Inertness' (N2 Flow) Benchtop->ConeMethod ConeMethod->Weigh Reseal Flush Headspace (Ar) & Reseal Weigh->Reseal

Figure 2: Decision logic for handling hygroscopic samples to minimize moisture exposure.

Analytical Verification & Recovery

How do you know if your piperazine derivative has degraded?

Visual Inspection[3]
  • Clumping: Soft clumps that break easily are usually fine.

  • Liquefaction: If the solid looks "wet" or has formed a hard, glassy cake at the bottom, deliquescence has occurred. Discard.

  • Crust: A white crust on the threads of the vial often indicates CO₂ reaction (carbamate formation).

Karl Fischer (KF) Titration

This is the gold standard for quantifying water content.

  • Solvent System: Standard methanol-based reagents can react with some amines. For piperazines, use a buffered solvent system (containing imidazole or salicylic acid) to maintain pH and prevent side reactions.

  • Method: Volumetric KF is suitable for water content >1%. Coulometric KF is required for <1%.

Emergency Recovery (Drying)

If a valuable sample has absorbed moisture (but not degraded chemically):

  • Vacuum Oven: Dry at 40-50°C under high vacuum (<10 mbar).

  • Desiccant: Place a tray of fresh

    
     in the oven with the sample to act as a moisture sink.
    
  • Verification: Re-run NMR. If the "water" peak (variable shift) decreases and the integration of the piperazine ring protons returns to the correct ratio relative to the counter-ion, the sample is recovered.

References

  • Chemical Reactivity of Piperazines: Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture.[4] Science, 325(5948), 1652-1654. (Explains the zwitterion/carbamate mechanism).

  • Hygroscopicity in Pharmaceuticals: Newman, A. W., & Reutzel-Edens, S. M. (2020). Deliquescence Lowering in Pharmaceutical Mixtures. Crystal Growth & Design, 20(9), 5617–5622.

  • Karl Fischer Titration for Amines: Metrohm AG. (n.d.). Water Determination in Amines. Application Monograph.

  • General Handling of Hygroscopic Reagents: Sigma-Aldrich. (n.d.). Handling and Storage of Air-Sensitive and Hygroscopic Reagents. Technical Bulletin AL-134.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- synthesis

Welcome to the technical support guide for the synthesis of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common challenges encountered during this synthesis.

The primary synthetic route discussed is the Nucleophilic Aromatic Substitution (SNAr) reaction between a 4-halobenzoic acid derivative (preferably 4-fluorobenzoic acid) and 1-(2-aminoethyl)piperazine. This guide is structured to address specific issues in a question-and-answer format, explaining the chemical principles behind each recommendation.

Troubleshooting Guide & FAQs

Category 1: Low or No Product Yield

Question 1: My reaction shows very low conversion of the starting material, 4-fluorobenzoic acid. What are the likely causes and how can I improve it?

Answer: Low conversion in this SNAr reaction is a common issue and can often be traced back to several key factors: reaction temperature, solvent choice, and the nature of the base used.

  • Insufficient Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[1] Aromatic rings are inherently electron-rich and resistant to nucleophilic attack. Heating the reaction provides the necessary activation energy to overcome this barrier. If you are running the reaction at room temperature, a gradual increase is recommended. Microwave irradiation can also be a powerful tool to dramatically reduce reaction times from hours to minutes.[2]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents are highly recommended for SNAr reactions because they can effectively solvate the cation of the base while leaving the nucleophile (the amine) relatively free to attack the aromatic ring.[2]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent choices.[2]

    • Solvents to Avoid: Protic solvents like water or alcohols can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

  • Weak or Inappropriate Base: A base is required to deprotonate the carboxylic acid group of the starting material and to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction. An inadequate base can lead to a buildup of acid, which will protonate the amine nucleophile, rendering it inactive.

    • Recommended Bases: Anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are effective choices.[2] Using an excess of the amine nucleophile can also serve as the base, but this can complicate purification.

  • Deactivated Aromatic Ring: While the carboxylic acid group is electron-withdrawing, its activating effect on the SNAr reaction is moderate. The reaction relies on the strong electron-withdrawing effect of the fluorine atom to facilitate the initial nucleophilic attack.[2][3]

Question 2: I am observing the formation of multiple side products and my yield of the desired product is low. What are the potential side reactions and how can I minimize them?

Answer: The formation of side products is a significant challenge. The primary side reactions in this synthesis involve di-substitution and polymerization.

  • Di-substitution on Piperazine: The piperazine ring has two secondary amine groups, both of which can potentially react with the 4-fluorobenzoic acid. This can lead to the formation of a dimeric impurity. To minimize this, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the 1-(2-aminoethyl)piperazine can help ensure that the primary amine reacts preferentially and reduces the chance of the secondary amine on the product reacting with another molecule of the aryl halide.

  • N-Alkylation of the Product: The secondary amine of the product can also react with any unreacted alkylating agents if a different synthetic route is chosen (e.g., using 4-aminobenzoic acid and a piperazinylethyl halide).[4][5]

  • Polymerization: If there are impurities in the starting materials or if the reaction conditions are too harsh, polymerization can occur. Ensure the purity of your reactants and avoid excessively high temperatures for prolonged periods.

Workflow for Minimizing Side Products:

Caption: Troubleshooting workflow for side product formation.

Category 2: Experimental Conditions and Reagents

Question 3: What is the optimal leaving group for the 4-substituted benzoic acid? I have access to 4-fluoro, 4-chloro, and 4-bromobenzoic acid.

Answer: For SNAr reactions, the reactivity of the leaving group follows the trend: F > Cl > Br > I.[2] This is counterintuitive when compared to SN2 reactions. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate called a Meisenheimer complex.[3][6] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Therefore, 4-fluorobenzoic acid is the preferred starting material for this synthesis.

Leaving GroupRelative Reactivity in SNArRationale
-F HighestStrong inductive effect polarizes the C-F bond, accelerating nucleophilic attack.
-Cl ModerateLess electronegative than fluorine, resulting in a slower reaction rate.
-Br ModerateSimilar reactivity to chlorine.
-I LowestLeast electronegative, leading to the slowest reaction rate.

Question 4: How do I choose the appropriate base and what is its role in the reaction?

Answer: The base plays a dual role in this synthesis: it deprotonates the carboxylic acid and neutralizes the acid byproduct.

  • Deprotonation of Carboxylic Acid: The carboxylic acid group of the starting material is acidic and will be deprotonated by the base. This is important because the carboxylate form is still an effective electron-withdrawing group to activate the ring for SNAr.

  • Neutralization of HF: The reaction produces one equivalent of hydrofluoric acid (HF) for every equivalent of product formed. This acid must be neutralized to prevent it from protonating the amine nucleophile, which would render it unreactive.

Recommended Bases:

  • Potassium Carbonate (K2CO3): A common, cost-effective, and efficient base for this type of reaction.[4][5] It is important to use anhydrous K2CO3 as water can interfere with the reaction.

  • Cesium Carbonate (Cs2CO3): Often more effective than K2CO3 due to its higher solubility in organic solvents and the "cesium effect," which can enhance the reactivity of the nucleophile.[2]

  • Diisopropylethylamine (DIPEA): A non-nucleophilic organic base that can also be used.[7]

Experimental Protocol: General Procedure for Synthesis

  • To a solution of 4-fluorobenzoic acid (1.0 eq) in a polar aprotic solvent (e.g., DMSO or DMF), add anhydrous potassium carbonate (2.0-3.0 eq).

  • Add 1-(2-aminoethyl)piperazine (1.1-1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water to dissolve the inorganic salts.

  • Acidify the aqueous solution with an acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization.[8]

Category 3: Product Purification and Characterization

Question 5: My crude product is difficult to purify. What are some effective purification strategies?

Answer: The product, being an amino acid, is zwitterionic and can be challenging to purify. A combination of techniques is often necessary.

  • Acid-Base Extraction: The amphoteric nature of the product allows for purification via acid-base extraction.

    • Dissolve the crude product in a dilute aqueous base (e.g., NaHCO3 or Na2CO3 solution). This will deprotonate the carboxylic acid, making the molecule water-soluble.

    • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-polar impurities.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., HCl or acetic acid) to the isoelectric point of the product, causing it to precipitate.

    • Filter the purified product, wash with cold water, and dry.

  • Recrystallization: Recrystallization from a suitable solvent system can be very effective.[8] Common solvents include ethanol/water mixtures, or polar aprotic solvents like DMF or DMSO followed by the addition of an anti-solvent like water.

  • Column Chromatography: While possible, column chromatography on silica gel can be challenging due to the polar and zwitterionic nature of the product. If this method is necessary, consider using a polar mobile phase, possibly with additives like acetic acid or triethylamine to improve peak shape.

Purification Workflow:

Caption: A typical purification workflow for the target compound.

References

  • Purification of benzoic acid and its derivatives. (n.d.). Google Patents.
  • Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Purification of benzoic acid and its derivatives. (n.d.). Google Patents.
  • Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (n.d.). Google Patents.
  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (n.d.). Google Patents.
  • Nucleophilic aromatic substitution. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Process for the preparation of 11-(4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl)dibenzo[b,f][2][9]thiazepine. (n.d.). Google Patents. Retrieved from

  • Hasan, E., Ali, S. A., Bano, Z., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. [Link]

  • Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3). [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved from [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). NPTEL. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 15). Global Scientific Journal, 8(11). [Link]

  • Hasan, E., Ali, S. A., Bano, Z., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research. [Link]

  • SNAr troubleshooting. (2023, December 23). Reddit. [Link]

  • Shelke, N. B., Ghorpade, R., Pratap, A., Tak, V., & Acharya, B. N. (2015). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. [Link]

  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Div. (2025, June 3). DDDT. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). Organic Chemistry II - KPU Pressbooks. [Link]

  • Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. (n.d.). RSC Publishing. [Link]

  • Alkylated piperazine compounds. (n.d.). Google Patents.
  • Shreder, K. R., et al. (2009). Synthesis and optimization of 2-pyridin-3-yl-benzo[d][9][10]oxazin-4-one based inhibitors of human neutrophil elastase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4743-4746. [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015, December 23). PMC. [Link]

  • Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.
  • FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. (n.d.). ResearchGate. [Link]

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Optimization

Technical Support Center: Troubleshooting Solubility for 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, formulation scientists, and drug development professionals encountering solubility bottlenecks with 4-[[2-(1-piperazinyl)ethyl]ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, formulation scientists, and drug development professionals encountering solubility bottlenecks with 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid .

Rather than providing generic advice, this guide deconstructs the specific physicochemical mechanics of this molecule, providing self-validating protocols to ensure your in vitro and in vivo assays are not compromised by poor solvation.

Physicochemical Profiling: The Zwitterion Challenge

To dissolve a molecule, you must first understand why it resists solvation. 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid is a multifunctional building block featuring three distinct ionizable centers:

  • A benzoic acid moiety (pKa ~4.20) [1].

  • A tertiary aliphatic amine (N1 of the piperazine ring, pKa ~5.35) [2].

  • A secondary aliphatic amine (N4 of the piperazine ring, pKa ~9.73) [2].

The Causality of Insolubility: At physiological pH (7.4), the benzoic acid is deprotonated (anionic, COO⁻) and the secondary piperazine nitrogen is fully protonated (cationic, NH₂⁺). This results in a net-neutral zwitterion [3]. Zwitterions form exceptionally strong intermolecular electrostatic networks in the solid state. The energy required to break this crystal lattice (desolvation energy) is immense, rendering the compound highly insoluble in both aqueous buffers and polar aprotic solvents like DMSO at neutral pH.

Quantitative Data Summary
ParameterEstimated ValuePhysicochemical Implication
Benzoic Acid pKa 4.20Deprotonates to an anion (COO⁻) at pH > 4.2.
Piperazine N1 pKa 5.35Remains largely unprotonated at physiological pH.
Piperazine N4 pKa 9.73Remains protonated (cationic) at physiological pH.
Isoelectric Point (pI) ~7.50The pH of absolute minimum aqueous solubility.
LogD (pH 7.4) < 0 (Negative)Highly polar, yet locked in an insoluble ionic lattice.

Visualization of Solvation Mechanics

G A pH < 4.0 Cationic State (Highly Soluble) B pH 5.5 - 8.5 Zwitterionic State (Minimal Solubility) A->B Deprotonate COOH (pKa ~4.2) B->A Protonate COO- C pH > 10.0 Anionic State (Highly Soluble) B->C Deprotonate Piperazine (pKa ~9.7) C->B Protonate Piperazine

Figure 1: pH-dependent charge state and solubility profile of the compound.

Troubleshooting FAQs

Q: Why does the compound crash out immediately when I dilute my DMSO stock into PBS (pH 7.4)? A: When you transition the compound from DMSO into an aqueous buffer at pH 7.4, you are forcing it directly into its isoelectric point (pI ~7.5). At this pH, the zwitterionic species dominates. The compound rapidly aggregates because the intermolecular ionic bonds are thermodynamically more favorable than hydrogen bonding with water [4]. Solution: Formulate the compound at a pH offset by at least 2 units from the pI (e.g., pH 4.5) before introducing it to the assay, or maintain a higher percentage of co-solvent.

Q: I cannot get the powder to dissolve in 100% DMSO at 10 mM. Is my batch degraded? A: Not necessarily. Pure DMSO lacks the protons required to break the zwitterionic network. The molecules are tightly bound to each other via electrostatic interactions. Solution: You must chemically disrupt the zwitterion. Adding a trace amount of volatile acid (like Trifluoroacetic acid) will protonate the carboxylate, converting the molecule into a highly soluble cation. See Protocol A below.

Q: Can I use heat to force it into solution? A: Heating will temporarily increase kinetic solubility, but the compound will undergo Ostwald ripening and precipitate as soon as it cools to room temperature. Thermodynamic solubility must be achieved via pH adjustment or salt formation.

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock in DMSO (In Vitro)

This protocol is a self-validating system: the transition from a cloudy suspension to an optically clear solution visually confirms the destruction of the zwitterionic lattice.

  • Weighing: Weigh the appropriate mass of the compound into a sterile glass vial.

  • Initial Solvation: Add 90% of the target volume of anhydrous DMSO. Vortex for 30 seconds. (Expect a cloudy suspension).

  • Zwitterion Disruption: Add 0.1% to 0.5% (v/v) Trifluoroacetic Acid (TFA) dropwise.

    • Causality: TFA provides the protons necessary to convert the carboxylate (COO⁻) back to a carboxylic acid (COOH). This eliminates the internal negative charge, leaving a net-positive molecule that easily solvates in DMSO.

  • Agitation: Sonicate the vial for 2 minutes at room temperature. The solution will become optically clear.

  • Finalization: Make up to the final target volume with anhydrous DMSO. Store aliquots at -20°C.

Protocol B: Aqueous Formulation for In Vivo Dosing (pH-Shift Method)

For animal studies, DMSO must be minimized. This protocol utilizes an in situ salt formation technique.

  • Suspension: Suspend the required mass of the compound in sterile Water for Injection (WFI).

  • Acidification (Salt Formation): Add 0.1 M HCl dropwise while under constant magnetic stirring until the pH reaches 3.0.

    • Causality: Dropping the pH below the benzoic acid pKa (4.20) fully protonates the molecule, forming a highly water-soluble dihydrochloride salt.

  • Back-Titration: Once the solution is completely clear, slowly back-titrate with 0.1 M NaOH to a physiologically tolerable dosing pH (e.g., pH 4.5 - 5.0).

    • Critical Constraint: Do not exceed pH 5.5. Approaching the zwitterionic window will cause irreversible precipitation.

  • Sterilization: Pass the clear formulation through a 0.22 µm PES (Polyethersulfone) syringe filter prior to dosing.

Formulation Decision Matrix

G Start Compound Insoluble in Target Medium Q1 Assay Type? Start->Q1 InVitro In Vitro (DMSO allowed) Q1->InVitro InVivo In Vivo (Aqueous required) Q1->InVivo DMSO Use 100% DMSO InVitro->DMSO Aq Suspend in Water InVivo->Aq AddAcid Add 0.1% TFA to break zwitterion network DMSO->AddAcid Adjust Titrate to pH 3.0 (HCl) then back-titrate to pH 4.5 Aq->Adjust

Figure 2: Troubleshooting decision tree for in vitro and in vivo formulation workflows.

References

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift Source: ACS Omega (American Chemical Society) URL:[Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: Journal of Chemical & Engineering Data (University of Regina) URL:[Link]

Troubleshooting

Removing unreacted piperazine impurities from benzoic acid derivatives

Technical Support Center: Purification of Benzoic Acid Derivatives Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common yet critical c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Benzoic Acid Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common yet critical challenge of removing unreacted piperazine from acidic products like benzoic acid derivatives. This guide provides in-depth, validated strategies and troubleshooting advice to ensure the purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual piperazine so challenging?

Piperazine is a diamine with two basic nitrogen atoms, making it highly polar and water-soluble, especially in its protonated salt form.[1] The primary challenge arises from its ability to form acid-base complexes with your acidic benzoic acid product. This can lead to issues like co-precipitation during crystallization or difficulty in achieving sharp separation during liquid-liquid extraction. Understanding the acid-base chemistry involved is the key to an effective purification strategy.

Q2: What are the primary methods for removing piperazine impurities?

There are three main strategies, each leveraging the distinct chemical properties of piperazine and your benzoic acid derivative:

  • Acid-Base Liquid-Liquid Extraction: This is the most common and direct method. It exploits the difference in pKa between the basic piperazine and the acidic product to move the impurity into an aqueous phase.[2][3]

  • Recrystallization: This technique purifies the solid product based on solubility differences between the benzoic acid derivative and the piperazine impurity in a chosen solvent system.[4][5]

  • Scavenger Resins: These are polymer-supported reagents designed to react selectively with and "scavenge" specific types of impurities, such as amines, directly from the reaction mixture.[6][7]

Q3: How can I determine if my benzoic acid derivative is free of piperazine?

Several analytical techniques can confirm the purity of your final product:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the separation of your product from the piperazine impurity.[8][9] A co-spot of your starting material (piperazine) alongside your reaction mixture will show if any remains.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting piperazine's characteristic protons, which typically appear as a singlet around 2.8-3.0 ppm in its free base form.

  • High-Performance Liquid Chromatography (HPLC): A sensitive quantitative method. A specific HPLC method can be developed to detect trace amounts of piperazine.[10]

Troubleshooting Guide: Common Experimental Issues

Q4: My acidic wash isn't removing all the piperazine. What's going wrong?

This is a common issue that usually points to a problem with pH control during the extraction.

The Underlying Chemistry: Piperazine has two pKa values: pKa1 ≈ 5.35 and pKa2 ≈ 9.73.[1][11][12] Your benzoic acid derivative has a pKa around 4.2.[13][14][15] To effectively remove piperazine, you must convert it into its water-soluble salt (piperazinium chloride) by washing your organic solution with an acidic aqueous solution. For this to happen, the pH of the aqueous wash must be significantly lower than piperazine's pKa values.

Troubleshooting Steps:

  • Check the pH: The pH of your aqueous acid wash should be at least 2 units below the lowest pKa of piperazine, meaning a pH of ~2-3 is ideal. Use a dilute acid like 1 M HCl.[16]

  • Increase the Number of Washes: One wash may not be sufficient. Perform at least two to three sequential washes with fresh aqueous acid.[17]

  • Ensure Adequate Mixing: Shake the separatory funnel vigorously for 1-2 minutes during each wash to ensure intimate contact between the organic and aqueous phases.[18]

Q5: I'm getting a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

Emulsions are a frequent problem in extractions, often caused by the presence of surfactant-like molecules or fine particulates that stabilize the interface between the two immiscible liquids.[19]

Strategies to Break Emulsions:

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, gentle swirling or tapping the glass can help the layers separate.[20][21]

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can force the separation.[19][22]

  • Filtration: Pass the entire mixture through a pad of celite or glass wool. This can physically disrupt the emulsion-stabilizing particles.[19]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to force the layers to separate.[22][23]

Key Physicochemical Data for Separation

The success of an acid-base extraction hinges on the differential properties of the compound and the impurity.

CompoundpKa Value(s)Salt FormSalt Solubility in Water
Piperazine pKa1: ~5.35pKa2: ~9.73[1][11]Piperazine DihydrochlorideHigh (41 g/100 mL at 20°C)[24][25]
Benzoic Acid ~4.20[13][15]Sodium BenzoateHigh (62.9 g/100 mL at 25°C)

Detailed Experimental Protocol: Acidic Wash Extraction

This protocol outlines the standard procedure for removing piperazine from an organic solution containing a benzoic acid derivative.

Step 1: Dissolution Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

Step 2: First Acidic Wash Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

Step 3: Layer Separation Place the funnel in a ring stand and allow the layers to fully separate. The protonated piperazine hydrochloride will be in the aqueous (bottom) layer, while your benzoic acid derivative remains in the organic (top) layer.

Step 4: Draining Carefully drain the lower aqueous layer.

Step 5: Repeat Washes Repeat steps 2-4 two more times with fresh portions of 1 M HCl to ensure complete removal of the piperazine.

Step 6: Neutralizing Wash Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with brine to remove excess water.

Step 7: Drying and Concentration Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified benzoic acid derivative.

Visualizing the Workflow & Chemistry

G cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase Crude Crude Mixture (Benzoic Acid Derivative + Piperazine) Wash Add 1M HCl (aq) & Shake Crude->Wash Organic_Product Pure Benzoic Acid Derivative Dry Dry & Evaporate Organic Layer Organic_Product->Dry Piperazine_Salt Piperazine Dihydrochloride (Water Soluble) Separate Separate Layers Wash->Separate Separate->Organic_Product Remains in Organic Phase Separate->Piperazine_Salt Moves to Aqueous Phase Final Purified Product Dry->Final

Caption: Workflow for Piperazine Removal via Acid-Base Extraction.

G cluster_acid Benzoic Acid Derivative (R-COOH) cluster_base Piperazine (Pip) Acid_Neutral R-COOH (Organic Soluble) Acid_Anion R-COO⁻ (Aqueous Soluble) Acid_Neutral->Acid_Anion pH > pKa (~4.2) (Add Base) Acid_Anion->Acid_Neutral pH < pKa (~4.2) (Add Acid) Pip_Neutral Pip (Organic Soluble) Pip_Cation Pip-H₂²⁺ (Aqueous Soluble) Pip_Neutral->Pip_Cation pH < pKa (~5.3) (Add Acid) Pip_Cation->Pip_Neutral pH > pKa (~9.7) (Add Base)

Caption: pH-Dependent Solubility of Acid and Base Components.

References

  • Piperazine - Wikipedia. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). PubChem. Available at: [Link]

  • PubChem. (n.d.). Benzoic Acid. PubChem. Available at: [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • PubChem. (n.d.). Piperazine. PubChem. Available at: [Link]

  • GeeksforGeeks. (2025). Benzoic Acid. GeeksforGeeks. Available at: [Link]

  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Turito. Available at: [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available at: [Link]

  • Henni, A., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available at: [Link]

  • IUPAC. (n.d.). pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. IUPAC. Available at: [Link]

  • Benzoic acid - Wikipedia. Wikipedia. Available at: [Link]

  • Henni, A., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ACS Publications. Available at: [Link]

  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Centers for Disease Control and Prevention. Available at: [Link]

  • Acid–base extraction - Wikipedia. Wikipedia. Available at: [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry. Available at: [Link]

  • CK-12 Foundation. (2026). Methods of Purification of Organic Compounds. CK-12 Foundation. Available at: [Link]

  • PubChem. (n.d.). Piperazine Dihydrochloride. PubChem. Available at: [Link]

  • Pipzine Chemicals. (n.d.). Piperazine Hydrochloride (1:1). Pipzine Chemicals. Available at: [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific. Available at: [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]

  • Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. ePrints Soton. Available at: [Link]

  • Freeman, S., et al. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Available at: [Link]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester. Google Patents.
  • The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available at: [Link]

  • ResearchGate. (2015). How do I remove piperazine from the solid compound?. ResearchGate. Available at: [Link]

  • Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available at: [Link]

  • wikiHow. (2026). 9 Ways to Crystallize Organic Compounds. wikiHow. Available at: [Link]

  • ResearchGate. (2025). The application of scavenger resin in combinatorial chemistry. ResearchGate. Available at: [Link]

  • BrainKart. (2018). Emulsion Problem Encountered in Extractions. BrainKart. Available at: [Link]

  • Glycopep. (n.d.). Resins with Functional Groups as Scavengers. Glycopep. Available at: [Link]

  • University of York. (n.d.). Problems with extractions. University of York Chemistry Teaching Labs. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. University of Rochester. Available at: [Link]

  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available at: [Link]

  • Freeman, S., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. Available at: [Link]

  • PMC. (n.d.). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PubMed Central. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

  • ResearchGate. (2025). Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available at: [Link]

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Optimization

Technical Support Center: Optimizing pH for the Extraction of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

Welcome to the technical support guide for the extraction of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-. This document provides in-depth scientific principles, troubleshooting guides, and validated protocols design...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the extraction of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-. This document provides in-depth scientific principles, troubleshooting guides, and validated protocols designed for researchers, scientists, and drug development professionals. Our goal is to empower you with the causal understanding needed to overcome common challenges and optimize your extraction workflow.

Section 1: Physicochemical Fundamentals of the Target Molecule

Understanding the extraction of any compound begins with a firm grasp of its chemical nature. Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.

  • Acidic Group: A carboxylic acid on the benzoic ring.

  • Basic Groups: Two nitrogen atoms within the piperazine ring system.

This dual nature means the molecule's net electrical charge is highly dependent on the pH of the surrounding solution. This charge, in turn, dictates its solubility in aqueous versus organic solvents, which is the fundamental principle of liquid-liquid extraction (LLE)[1][2].

For a structurally similar compound, 4-(3-Butyl-1-piperazinyl)benzoic acid, the experimental pKa values provide a strong predictive foundation for our target molecule.

Functional GroupTypeEstimated pKaDominant State at pH < pKaDominant State at pH > pKa
Benzoic AcidAcidic~3.7Neutral (COOH)Anionic (COO⁻)
Piperazine Nitrogen 1Basic~7.6Cationic (NH⁺)Neutral (N)
Piperazine Nitrogen 2Basic~4.3[3]Cationic (NH⁺)Neutral (N)

Note: These pKa values are estimates based on structurally related compounds and serve as a guide for optimization. Empirical determination is recommended for GMP-level processes.

The key to maximizing extraction into an organic solvent is to adjust the aqueous phase pH to the molecule's isoelectric point (pI) . At the pI, the positive and negative charges on the molecule balance, resulting in a net-neutral zwitterion with minimal aqueous solubility[4][5].

Calculating the Isoelectric Point (pI): The pI is the average of the pKa values that flank the neutral zwitterionic species[6][7]. For this molecule, these are the pKa of the benzoic acid and the first pKa of the piperazine ring.

  • pI ≈ (pKa_acid + pKa_base1) / 2

  • pI ≈ (3.7 + 7.6) / 2 = 5.65

Therefore, the optimal pH for extracting this compound from an aqueous medium into an organic solvent is approximately 5.7 .

Section 2: The Role of pH in Molecular Partitioning

The protonation state of the molecule at different pH values directly governs its partitioning behavior. The following diagram illustrates the dominant ionic species across a pH gradient.

G pH_low pH < 3 Net Charge: +2 pH_mid1 pH ≈ 4-5 Net Charge: +1 pH_low->pH_mid1 Deprotonate -COOH pH_pI pH ≈ 5.7 (pI) Net Charge: 0 (Zwitterion) MINIMUM Aqueous Solubility pH_mid1->pH_pI Deprotonate -N(ring)H+ pH_mid2 pH ≈ 8-9 Net Charge: -1 pH_pI->pH_mid2 Deprotonate -N(side)H+ pH_high pH > 10 Net Charge: -2 pH_mid2->pH_high Further Deprotonation G cluster_0 LLE Workflow start 1. Start with Aqueous Solution Containing Compound adjust_ph 2. Adjust pH to ~5.7 using 1M HCl / 1M NaOH start->adjust_ph add_solvent 3. Add Organic Solvent (e.g., Ethyl Acetate) adjust_ph->add_solvent mix 4. Stopper & Invert Funnel Gently vent frequently add_solvent->mix separate 5. Allow Layers to Separate (Break emulsion if needed) mix->separate collect_org 6. Drain & Collect Organic Layer separate->collect_org re_extract 7. Re-extract Aqueous Layer with Fresh Organic Solvent (2x) collect_org->re_extract combine 8. Combine All Organic Layers re_extract->combine wash_brine 9. Wash Combined Organics with Brine combine->wash_brine dry 10. Dry with Na₂SO₄ wash_brine->dry filter_evap 11. Filter & Evaporate Solvent dry->filter_evap end 12. Isolated Compound filter_evap->end

Caption: Optimized Liquid-Liquid Extraction Workflow.

Methodology:

  • Transfer the aqueous solution containing your compound to a separatory funnel of appropriate size.

  • Carefully monitor the pH while adding 1M HCl or 1M NaOH dropwise until the pH of the aqueous solution is stable at 5.6 - 5.8 . This step is critical for neutralizing the molecule.[4]

  • Add a volume of immiscible organic solvent (e.g., ethyl acetate) to the funnel. A 1:1 volume ratio with the aqueous phase is a good starting point.

  • Stopper the funnel, and while holding the stopper firmly, invert it and open the stopcock to vent any pressure. Close the stopcock and shake for 30-60 seconds, venting frequently to prevent pressure buildup.[8]

  • Place the funnel back on a ring stand and allow the layers to fully separate.

  • Carefully drain the lower layer. Collect the desired organic layer in a clean flask. Do not discard any layer until you are certain you have recovered your product.

  • Return the aqueous layer to the funnel and repeat the extraction (steps 3-6) two more times with fresh portions of the organic solvent.

  • Combine all collected organic extracts into a single flask.

  • To remove residual water, add a small amount of brine to the combined organic extracts, shake, and separate the layers one final time.

  • Add an anhydrous drying agent like sodium sulfate (Na₂SO₄) to the organic phase and swirl until the agent no longer clumps together.

  • Filter or decant the dried organic solution away from the drying agent.

  • Remove the solvent using a rotary evaporator to yield the isolated compound.

Protocol 4.2: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incorrect pH of the aqueous phase. 2. Compound is unexpectedly soluble in the chosen organic solvent. 3. Insufficient number of extraction cycles.1. Re-verify the pH of the aqueous phase is at the pI (~5.7) before each extraction. 2. Try a different immiscible organic solvent (e.g., switch from ethyl acetate to dichloromethane). 3. Always perform at least three sequential extractions.[9]
Stable Emulsion 1. Vigorous shaking causing high shear. 2. Presence of endogenous surfactants in the sample matrix. 3. High concentration of the target compound.1. Use gentle, repeated inversions instead of shaking. 2. Add saturated brine to increase the ionic strength of the aqueous phase.[9] 3. If possible, dilute the initial sample. 4. Use centrifugation to physically break the emulsion.
Compound Crashes Out (Precipitates) The compound's solubility at its isoelectric point is very low in both the aqueous and organic phases.1. Use a larger volume of organic solvent to ensure the compound remains dissolved. 2. Try a different organic solvent in which the compound has higher solubility. 3. This can be advantageous: adjust pH to the pI, then isolate the precipitated solid by vacuum filtration instead of LLE.
Third Layer Forms Use of a partially miscible solvent (e.g., THF with brine) or a complex sample matrix.1. Add more water or more organic solvent to try and force the system into two phases. 2. Add brine to reduce the miscibility of the organic solvent in the aqueous phase.
References
  • Vertex AI Search. (n.d.). Piperazine dihydrochloride - Solubility of Things.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • Nojavan, S., Pourahadi, A., Hosseiny Davarani, S. S., Morteza-Najarian, A., & Beigzadeh Abbassi, M. (2012). Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs. Analytica Chimica Acta, 745, 45–52. [Link]

  • ResearchGate. (2025). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Request PDF.
  • Wikipedia. (n.d.). Piperazine.
  • University of Richmond Blogs. (n.d.). Liquid-Liquid Extraction | Organic Chemistry I Lab.
  • chemeurope.com. (n.d.). Piperazine.
  • ResearchGate. (n.d.). Effect of aqueous solution pH value on the reactive extraction degrees of amino acids from a mixture with D2EHPA dissolved in butyl acetate.
  • Tiei. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • SCION Instruments. (2024, May 14). Sample Preparation – Liquid-Liquid Extraction.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • PubChem. (n.d.). Ethyl 4-((2-(1-piperidinyl)acetyl)amino)benzoate.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • U.S. Environmental Protection Agency. (2025, October 15). 4-(3-Butyl-1-piperazinyl)benzoic acid Properties.
  • ACS Publications. (2024, October 31). Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows | Biomacromolecules.
  • Reddit. (2014, September 8). How can I optimize an extraction?.
  • PubChem. (n.d.). 4-(2-Aminoethyl)benzoic acid.
  • Leah4sci MCAT. (2016, March 24). Zwitterion and Amino Acid Charge Given pH and pKa [Video]. YouTube.
  • PubChemLite. (n.d.). Benzoic acid, 4-(2-oxo-2-((1-(2-(1-piperidinyl)phenyl)-1-butenyl)amino)ethyl)-.
  • Fisher Scientific. (n.d.). (R)-(-)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid 98.0+%, TCI America.
  • Sheikhian, L., Akhond, M., & Absalan, G. (2020). Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. Acta Chimica Slovenica, 67, 415–420. [Link]

  • The Organic Chemistry Tutor. (2019, October 26). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions [Video]. YouTube.
  • BuyersGuideChem. (n.d.). Benzoic acid,4-[[2-(1-piperidinyl)acetyl]amino]-, ethyl ester.
  • Medicosis Perfectionalis. (2022, April 26). Isoelectric Point Simply Explained [Video]. YouTube.

Sources

Troubleshooting

Resolving crystallization failures in piperazinyl ethyl amino benzoic acid production

This technical support guide is designed for researchers and process chemists dealing with the crystallization of Piperazinyl Ethyl Amino Benzoic Acid (PEABA) derivatives. These intermediates, common in fluoroquinolone a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers and process chemists dealing with the crystallization of Piperazinyl Ethyl Amino Benzoic Acid (PEABA) derivatives. These intermediates, common in fluoroquinolone antibiotic synthesis (e.g., Levofloxacin, Enoxacin), often exhibit complex zwitterionic behavior, leading to specific failure modes like oiling out, gelation, or polymorphic shifts.

Status: Operational | Role: Senior Application Scientist | Context: Process Optimization

Core Technical Analysis: The Zwitterionic Challenge

Before troubleshooting, you must understand the molecular behavior driving the failure. PEABA derivatives typically contain:

  • Basic Moiety: The piperazine ring (

    
    ).
    
  • Acidic Moiety: The benzoic acid group (

    
    ).
    

The Causality of Failure: Most crystallization failures here stem from the Isoelectric Point (pI) trap. At the pI, the net charge is zero, and solubility is at its thermodynamic minimum. However, the kinetics of lattice formation often lag behind precipitation, causing the molecule to crash out as an amorphous oil or "gum" rather than an ordered crystal. Furthermore, the "ethyl amino" linker adds rotational degrees of freedom, increasing the entropic barrier to nucleation.

Diagnostic Workflow (Interactive Logic)

Use this logic tree to identify your specific failure mode before applying a protocol.

TroubleshootingFlow Start START: Identify Failure Mode Symptom What is the visual symptom? Start->Symptom Oil Oiling Out / Gummy Phase Symptom->Oil Two liquid layers NoPpt No Precipitation (Clear Solution) Symptom->NoPpt Remains clear Fines Unfilterable Fines / Gel Symptom->Fines Cloudy/Milky CauseOil Cause: Metastable Zone Violation (Liquid-Liquid Phase Separation) Oil->CauseOil CauseNoPpt Cause: pH off-target from pI or Solvate Formation NoPpt->CauseNoPpt CauseFines Cause: Nucleation Rate >> Growth Rate (Crash Cooling) Fines->CauseFines FixOil Protocol A: Temperature Cycling & Seeding at Cloud Point CauseOil->FixOil FixNoPpt Protocol B: Isoelectric Titration & Anti-solvent Dosing CauseNoPpt->FixNoPpt FixFines Protocol C: Ostwald Ripening (Heat-Cool Cycles) CauseFines->FixFines

Figure 1: Decision matrix for diagnosing crystallization failures based on visual phase behavior.

Troubleshooting Protocols

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

The Mechanism: The solution enters a region where the stable phase is a second liquid (oil) rather than a solid crystal. This is common when the crystallization temperature is above the melting point of the solvated solid.

Corrective Protocol: The "Seeding at Cloud Point" Method

  • Step 1 (Dissolution): Dissolve the crude oil in a minimum volume of hot alcohol (e.g., Ethanol or Isopropanol). Do not use water yet.

  • Step 2 (Temperature Check): Cool slowly to

    
    . If it oils out immediately, reheat and add 5-10% more solvent.
    
  • Step 3 (Seeding): Add 0.5 wt% of pure seed crystals. Crucial: If you lack seeds, scratch the vessel wall or use sonication to induce initial nucleation.

  • Step 4 (Controlled Cooling): Cool at a rate of

    
    .
    
  • Step 5 (Anti-solvent): Once turbidity (crystals) is confirmed, then slowly charge the anti-solvent (e.g., n-Heptane or MTBE) to drive yield.

Why this works: Seeding provides a surface for growth, bypassing the high energy barrier of nucleation that favors the amorphous oil phase [1, 5].

Issue 2: Poor Yield / No Precipitation

The Mechanism: The pH is likely drifting away from the zwitterionic Isoelectric Point (pI). PEABA derivatives are highly soluble as cationic salts (low pH) or anionic salts (high pH).

Corrective Protocol: The "pH Swing" Titration

  • Step 1: Measure the pH of your mother liquor.

  • Step 2: Determine the theoretical pI. For piperazinyl benzoic acids, this is typically between pH 6.5 and 7.2.

  • Step 3: Perform a "Reverse Addition":

    • If acidic:[1] Add the reaction mixture into a buffered solution at pH 7.0, not the base into the acid. This prevents localized hotspots of high pH that cause impurity inclusion.

    • If basic: Add dilute acetic acid slowly.

  • Step 4: Monitor conductivity. A drop in conductivity often signals the formation of the neutral zwitterion species, which is the least soluble form [2, 6].

Data Table: Solubility vs. pH Profile (Typical for PEABA)

pH Condition Dominant Species Solubility Status Action Required
pH < 4.0 Cation (Amine protonated) High Solubility Neutralize with NaOH/KOH
pH 6.8 - 7.2 Zwitterion (Neutral) Minimum (Precipitation) Target Zone

| pH > 9.5 | Anion (Carboxylate deprotonated) | High Solubility | Acidify with AcOH/HCl |

Issue 3: Unfilterable Gel / Polymorph Issues

The Mechanism: Rapid cooling creates high supersaturation, generating millions of nuclei instantly (catastrophic nucleation). These form needle-like crystals or gels that trap solvent.

Corrective Protocol: Ostwald Ripening

  • Step 1: Reheat the slurry until 80% of the solids dissolve.

  • Step 2: Cool slowly to induce growth on the remaining 20% of crystals.

  • Step 3: Hold at a "ripening temperature" (usually 40-50°C) for 2-4 hours. This allows small, unstable crystals to dissolve and redeposit onto larger, more stable prisms (thermodynamically stable form) [7, 8].

Frequently Asked Questions (FAQ)

Q: My crystals are turning yellow/brown. Is this a crystallization failure? A: Not necessarily a crystal failure, but a purification failure. Piperazine derivatives are prone to oxidation (N-oxide formation).

  • Fix: Perform the crystallization under a Nitrogen blanket. Add a reducing agent like Sodium Bisulfite (0.5 eq) to the aqueous phase during the pH adjustment step to scavenge oxidants.

Q: Can I use water as a solvent? A: Water is risky. While PEABA is insoluble in water at neutral pH (good for yield), it promotes hydrate formation. Hydrates can change the dissolution rate of the final drug.

  • Recommendation: Use a binary system like Ethanol/Water (9:1) . The ethanol suppresses hydrate formation while the water helps solubilize inorganic salts [4].

Q: The product is "oiling out" even with seeding. What now? A: You likely have a "critical impurity" level. Some impurities act as "poisons" to crystal growth faces.

  • Fix: Perform a preliminary silica plug filtration or charcoal treatment to remove the tarry impurities before attempting the final crystallization.

References

  • LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out and Rapid Crystallization.

  • RSC Advances. (2013). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins.

  • Tianming Pharmaceutical. (2025).[2] Crystallization & Solid Form Challenges for Intermediates.

  • NIH / PMC. (2015). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid.[3]

  • ACS Omega. (2023). Investigation of Structure–Activity Relationships for Benzoyl Piperazine Amides.

  • Google Patents. (2011). Method for preparing ciprofloxacin by piperazine reaction (CN101481381B).[4]

  • ResearchGate. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid.[5]

  • IUCr Journals. (2021). Crystal structure studies of 4-ethylpiperazin-1-ium derivatives.

Sources

Optimization

Minimizing side reactions during the alkylation of 4-aminobenzoic acid

Current Status: Online Operator: Senior Application Scientist Ticket ID: PABA-ALK-001 Subject: Minimizing Side Reactions in 4-Aminobenzoic Acid (PABA) Alkylation Mission Statement Welcome to the PABA Alkylation Optimizat...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: PABA-ALK-001 Subject: Minimizing Side Reactions in 4-Aminobenzoic Acid (PABA) Alkylation

Mission Statement

Welcome to the PABA Alkylation Optimization Hub. You are likely here because the alkylation of 4-aminobenzoic acid (PABA) is deceivingly simple. In reality, it presents a "Selectivity Triangle" challenge: you must navigate between N-alkylation (desired), O-alkylation (esterification), and Poly-alkylation (over-reaction).

This guide does not just list steps; it engineers a workflow to force chemoselectivity.

Part 1: The Selectivity Logic (Mechanism & Strategy)

Before mixing reagents, you must choose a pathway that thermodynamically or kinetically favors your target.

The Competitors
  • N-Monoalkylation (Target): Formation of a secondary amine.[1]

  • N,N-Dialkylation (Major Impurity): The secondary amine product is often more nucleophilic than the primary amine starting material, leading to runaway alkylation.

  • O-Alkylation (Side Reaction): The carboxylic acid moiety (

    
    ) will deprotonate before the amine, creating a carboxylate nucleophile that competes for the alkylating agent.
    
Decision Pathway

Use the following logic flow to determine your experimental setup.

PABA_Selectivity Start Start: PABA Alkylation Method Choose Method Start->Method Direct Direct Alkylation (R-X + Base) Method->Direct Reagent is Alkyl Halide Reductive Reductive Amination (Aldehyde + Reducing Agent) Method->Reductive Reagent is Aldehyde/Ketone Direct_Risk High Risk: Dialkylation & Esterification Direct->Direct_Risk Reductive_Benefit High Selectivity: Stops at Mono-alkylation Reductive->Reductive_Benefit Action_Direct Req: Protect COOH first (Make Ester) Direct_Risk->Action_Direct Mitigation Action_Reductive Req: Sodium Triacetoxyborohydride (STAB) Reductive_Benefit->Action_Reductive Protocol

Figure 1: Strategic decision tree for selecting the alkylation method based on available reagents and risk tolerance.

Part 2: The "Gold Standard" Protocol (Reductive Amination)

Recommendation: If your alkyl group can be sourced as an aldehyde or ketone, use this method. It is the only self-limiting protocol that inherently prevents over-alkylation.

Why it works (The Mechanism)

Reductive amination proceeds via an imine intermediate.[2]

  • PABA reacts with the aldehyde to form an imine (

    
    ).
    
  • The reducing agent (Sodium Triacetoxyborohydride - STAB) selectively reduces the imine to a secondary amine.

  • Crucial Stop: The resulting secondary amine cannot form another imine with the aldehyde. Therefore, the reaction must stop at mono-alkylation.

Protocol: Mono-Alkylation of PABA with STAB

Reagents:

  • 4-Aminobenzoic acid (1.0 equiv)

  • Aldehyde (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Acetic Acid (1-2 equiv, optional catalyst)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

  • Solvation: Dissolve PABA and the aldehyde in DCE under Nitrogen.

    • Note: If solubility is poor (common with zwitterionic PABA), add 1 equiv of Acetic Acid.

  • Imine Formation: Stir for 30–60 minutes at Room Temperature (RT).

  • Reduction: Add STAB as a solid in one portion.

    • Why STAB? Unlike NaBH4, STAB is mild and will not reduce the aldehyde/ketone competitively, nor will it touch the carboxylic acid group [1].

  • Quench: After 2–4 hours (monitor via TLC), quench with saturated aqueous NaHCO3.

  • Workup (Critical):

    • The product is an amino acid. At neutral pH, it may stay in the water phase.

    • Acidify to pH 3-4 to protonate the amine (keep in water, wash organics).

    • Neutralize carefully to the isoelectric point (usually pH 6-7) to precipitate, OR extract into organic solvent (EtOAc) if the alkyl chain adds sufficient lipophilicity.

Part 3: The "Traditional" Protocol (Direct Alkylation)

Context: Use this only if you must use an alkyl halide (R-X). This method fights thermodynamics and requires strict control.

The Trap: The Nucleophilicity Loop

When PABA is alkylated to form R-NH-Ph-COOH, the alkyl group (R) pushes electron density into the nitrogen (inductive effect). This makes the product more nucleophilic than the starting PABA.

  • Result: The alkyl halide prefers to react with your product, causing dialkylation.

Optimization Table: Direct Alkylation
ParameterRecommendationScientific Rationale
Substrate Form Esterify PABA first (e.g., Benzocaine)The free carboxylic acid consumes base and can be O-alkylated. Protecting it as an ester (Methyl/Ethyl 4-aminobenzoate) simplifies the reaction to simple amine chemistry.
Stoichiometry PABA Excess (2:1) By flooding the system with starting material, the alkyl halide is statistically more likely to hit a primary amine than a secondary amine product.
Base NaHCO3 or K2CO3 Avoid strong bases (NaH, KOH) which encourage poly-alkylation. Mild bases are sufficient for activating the amine without driving the second addition aggressively [2].
Solvent Acetonitrile or DMF Polar aprotic solvents facilitate the

reaction.[3]
Troubleshooting Guide: Direct Alkylation

Q: I am seeing significant ester formation (O-alkylation).

  • Cause: The carboxylate is competing with the amine.

  • Fix: You must protect the acid. Convert PABA to Methyl 4-aminobenzoate using MeOH/H2SO4 prior to alkylation. The ester is inert to alkyl halides.

Q: I cannot stop the reaction at the mono-alkyl stage; I mostly get dialkyl.

  • Fix: Switch to the Reductive Amination protocol (Part 2). If you absolutely must use alkyl halides, use a syringe pump to add the alkyl halide dropwise over 4 hours. This keeps the concentration of alkylating agent low relative to the amine (High Dilution Principle).

Part 4: Visualizing the Mechanism

Understanding the pathway allows you to predict impurities.

Reaction_Pathways cluster_legend Kinetics PABA PABA (H2N-Ph-COOH) Mono Mono-Alkylated (R-NH-Ph-COOH) TARGET PABA->Mono k1 (Slow) Ester Ester (H2N-Ph-COOR) SIDE REACTION PABA->Ester If COOH unprotected RX Alkyl Halide (R-X) Di Di-Alkylated (R2-N-Ph-COOH) IMPURITY Mono->Di k2 (Fast!) Problem: k2 > k1 Text The alkyl group on 'Mono' activates the ring/nitrogen, accelerating 'Di' formation.

Figure 2: Kinetic competition in direct alkylation. Note that k2 (formation of impurity) is often faster than k1 due to inductive activation.

Part 5: References & Authority

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[6] Significance: Establishes STAB as the superior reagent for mono-alkylation, preventing side reactions common with other borohydrides.

  • Hasan, E. , Ali, S. N., Bano, Z., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13). Significance: Provides recent, specific protocols for PABA alkylation using potassium carbonate, highlighting the necessity of mild bases for direct alkylation.

  • Clayden, J. , Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Significance: Foundational text explaining the nucleophilicity shifts in aniline derivatives (inductive effects leading to polyalkylation).

Sources

Troubleshooting

Technical Support Center: Strategies for Stabilizing Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- in Solution

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- .

Understanding the structural vulnerabilities of this molecule is the first step to successful formulation. The compound features a p-aminobenzoic acid (PABA) core linked to an aliphatic piperazine ring . This creates a complex amphoteric system: the carboxylic acid is acidic, while the secondary aromatic amine and piperazine nitrogens are basic. Consequently, the molecule is highly susceptible to isoelectric precipitation, oxidative degradation, and photolysis.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my stock solution turn yellow or brown over time? A: This discoloration is a classic indicator of oxidative degradation. The secondary aromatic amine and the electron-rich piperazine ring are highly susceptible to oxidation by dissolved oxygen, a process often catalyzed by trace heavy metals in your buffer. Oxidation leads to the formation of N-oxides and reactive oxygen species (ROS), which subsequently polymerize into colored quinone-imine derivatives. Solution: Formulate your solution with an antioxidant. Ascorbic acid or sodium metabisulfite are excellent for aqueous solutions, while Butylated Hydroxytoluene (BHT) is preferred for organic stocks [3]. Always purge your solvents with an inert gas (Argon or Nitrogen) prior to dissolution.

Q2: My compound precipitates out of the aqueous buffer at pH 7.0. How can I keep it in solution? A: The precipitation is caused by the molecule reaching its isoelectric point (pI). Because the compound contains both a carboxylic acid (pKa ~4.5) and basic piperazine nitrogens (pKa ~9.8 and 5.6), it exists as a neutrally charged zwitterion at physiological pH (around pH 6.0–7.5). In this state, intermolecular hydrogen bonding is maximized, and hydration is minimized, leading to aggregation and precipitation. Solution: Shift the pH of your buffer to ensure the molecule is fully ionized. Formulate at a pH < 3.5 (fully protonated cationic state) or pH > 8.5 (deprotonated anionic state) to maximize aqueous solubility.

Q3: Is this compound sensitive to benchtop lighting during handling? A: Yes. The p-aminobenzoic acid (PABA) moiety is a known UV-absorbing chromophore. Exposure to ambient UV or visible light triggers photocatalytic degradation, leading to chain cleavage and radical formation [2]. Solution: Handle the compound using actinic (amber) glassware and minimize exposure to direct light. For long-term storage, keep vials wrapped in foil or stored in dark, opaque boxes.

Q4: Can I freeze-thaw my aliquots for multiple experiments? A: It is highly discouraged. Repeated freeze-thaw cycles cause localized pH shifts and concentration gradients within the ice matrix (cryoconcentration), which accelerates both aggregation and hydrolysis. Solution: Prepare single-use aliquots. Flash-freeze them in liquid nitrogen to prevent slow ice-crystal formation, and store them at -80°C.

Part 2: Degradation Pathways & Workflow Visualization

G Compound Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- (Amphoteric Core) Oxidation Oxidative Degradation (Aromatic Amine) Compound->Oxidation O2 / Trace Metals Photolysis Photodegradation (PABA Core) Compound->Photolysis UV / Vis Light Precipitation Isoelectric Precipitation (Zwitterion Aggregation) Compound->Precipitation Neutral pH ROS Reactive Oxygen Species (N-Oxides formed) Oxidation->ROS Cleavage Chain Cleavage & Radical Formation Photolysis->Cleavage Insoluble Insoluble Aggregates at pH 4.5 - 6.5 Precipitation->Insoluble

Degradation pathways of the compound under environmental stress. (Max Width: 760px)

Workflow Step1 1. Solvent Selection (e.g., 0.1M HCl or NaOH) Step2 2. Add Antioxidant (0.1% Ascorbic Acid / BHT) Step1->Step2 Step3 3. Dissolve Compound (Avoid Isoelectric pH) Step2->Step3 Step4 4. Inert Gas Purging (Argon/Nitrogen) Step3->Step4 Step5 5. Aliquot & Store (Amber Vials, -80°C) Step4->Step5

Step-by-step workflow for preparing a stabilized stock solution. (Max Width: 760px)

Part 3: Quantitative Stability Profiling

The following table summarizes the degradation profile of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- under various stress conditions. This data is critical for establishing shelf-life and storage parameters as per ICH Q1A guidelines[1].

Stress ConditionParameterPrimary Degradation PathwayEstimated Half-Life (t½)Preventive Strategy
Aqueous Neutral pH 6.0 - 7.5Zwitterionic Aggregation / Precipitation< 2 hours (Loss of soluble fraction)Adjust pH to < 3.5 or > 8.5
Oxidative 3% H₂O₂ at 25°CN-Oxidation of Piperazine / Amine~ 12 hoursAdd 0.1% Ascorbic Acid / BHT[3]
Thermal (Acidic) 60°C at pH 2.0Acid-catalyzed Hydrolysis~ 48 hoursStore at -80°C; avoid heating
Photolytic UV Light (254 nm)PABA Core Photodegradation [2]< 4 hoursUse amber vials / dark storage

Part 4: Experimental Methodologies

Protocol A: Preparation of a Self-Validating Stabilized Stock Solution (10 mM)

Causality Note: This protocol uses an acidic vehicle to bypass the isoelectric point and incorporates an antioxidant to neutralize dissolved oxygen.

Materials:

  • Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- (Powder)

  • 0.1 M HCl (Aqueous) or HPLC-grade Methanol

  • Ascorbic Acid (for aqueous) or BHT (for organic)

  • Argon gas tank with a sparging needle

  • Amber glass vials

Step-by-Step Procedure:

  • Solvent Preparation: Add 0.1% (w/v) Ascorbic Acid to 10 mL of 0.1 M HCl. Reasoning: Ascorbic acid acts as a sacrificial reducing agent, protecting the aromatic amine from oxidation.

  • Degassing: Submerge the sparging needle into the solvent and purge with Argon gas for 10 minutes. Reasoning: Displacing dissolved oxygen halts the primary kinetic driver of degradation.

  • Dissolution: Weigh the appropriate mass of the compound and transfer it to an amber glass vial. Add the degassed solvent to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Validation Step: Immediately withdraw a 10 µL aliquot and analyze via HPLC-UV (at 254 nm). The resulting chromatogram serves as your T=0 baseline. A single sharp peak confirms purity; any secondary peaks indicate the powder was degraded prior to dissolution.

  • Storage: Aliquot the remaining solution into single-use amber vials (e.g., 100 µL per vial). Blanket the headspace of each vial with Argon before sealing. Flash-freeze in liquid nitrogen and transfer to -80°C.

Protocol B: Forced Degradation Study (ICH Q1A Compliance)

Causality Note: To develop a stability-indicating analytical method, you must intentionally degrade the compound to ensure your chromatographic method can resolve the active pharmaceutical ingredient (API) from its degradants [1].

Step-by-Step Procedure:

  • Baseline Preparation: Prepare a 1 mg/mL solution of the compound in a stabilized buffer (from Protocol A).

  • Acid/Base Hydrolysis:

    • Acid: Mix 1 mL of stock with 1 mL of 1.0 M HCl. Incubate at 60°C for 24 hours.

    • Base: Mix 1 mL of stock with 1 mL of 1.0 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours. Reasoning: This specifically targets the piperazine nitrogens to generate N-oxide degradants.

  • Photolytic Stress: Place 2 mL of the stock solution in a clear quartz cuvette. Expose to UV light (254 nm) in a photostability chamber for 12 hours.

  • Neutralization & Analysis: After the incubation periods, neutralize the acid/base samples to pH 7.0 (briefly, to avoid precipitation prior to injection) and immediately inject all samples into the HPLC. Ensure the mobile phase gradient successfully separates the parent peak from all generated degradation peaks.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. URL:[Link]

  • Wang, W., et al. "Photocatalytic degradation of p-aminobenzoic acid on N-biomass charcoal etched with Fe-Al-bilayer hydroxide: New insights through spectroscopic investigation." Science of The Total Environment, 2024. URL:[Link]

  • Protheragen. "Stabilizer Excipients - Common antioxidants used in pharmaceutical formulations." Protheragen Excipients Database. URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in Piperazinyl-Benzoic Acid Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of steric hindrance in piperazinyl-benzoic acid coupling reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate these complex syntheses.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a problem in piperazinyl-benzoic acid couplings?

A: Steric hindrance is a phenomenon where the spatial arrangement of bulky atomic groups in a molecule obstructs a chemical reaction.[1] In the context of piperazinyl-benzoic acid coupling, bulky substituents on either the piperazine ring or the benzoic acid can physically block the approach of the coupling reagents and the reacting molecules. This obstruction slows down or even prevents the formation of the desired amide bond, leading to low reaction yields and the potential formation of impurities.[2][3]

The diagram below illustrates the fundamental challenge.

G cluster_0 Favorable Coupling (Low Steric Hindrance) cluster_1 Challenging Coupling (High Steric Hindrance) Piperazine_low Unsubstituted Piperazine Product_low High Yield of Coupled Product Piperazine_low->Product_low Easy Access Benzoic_low Unsubstituted Benzoic Acid Benzoic_low->Product_low Easy Access Piperazine_high Bulky Substituent on Piperazine Block Steric Clash Piperazine_high->Block Benzoic_high Ortho-substituted Benzoic Acid Benzoic_high->Block Product_high Low Yield of Coupled Product Block->Product_high Hindered Access

Caption: Steric hindrance in amide coupling.

Q2: Which substituents on the piperazine and benzoic acid moieties are most likely to cause steric hindrance?

A: Steric hindrance becomes a significant issue with the presence of bulky groups near the reaction centers.

  • On the Benzoic Acid: Substituents at the ortho positions (C2 and C6) of the benzene ring are the most problematic. Groups like tert-butyl, isopropyl, or even a simple methyl group in both ortho positions can drastically reduce reaction rates.

  • On the Piperazine: While piperazine itself is a secondary amine, substituents on the carbon atoms of the piperazine ring can introduce steric bulk.[4] Additionally, if the piperazine is already N-substituted, the nature of that substituent can influence the conformation of the ring and hinder the approach to the second nitrogen.

Q3: My standard coupling protocol (e.g., using EDC/HOBt) is failing for a sterically hindered substrate. What is the first thing I should try?

A: Before abandoning your current reagents, consider modifying the reaction conditions. Often, overcoming the activation energy barrier imposed by steric hindrance can be achieved by:

  • Increasing the Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the steric barrier. However, be cautious as excessive heat can lead to racemization if chiral centers are present.[1]

  • Extending the Reaction Time: Sterically hindered couplings are inherently slower. Extending the reaction time from a few hours to 12-24 hours can often improve yields.[1]

  • Using a More Hindered Base: In some cases, using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial.

If these modifications do not yield satisfactory results, it is time to consider more potent coupling reagents or alternative synthetic strategies.

Troubleshooting Guide: Low Yields in Hindered Couplings

This section provides a structured approach to troubleshooting low-yield reactions when steric hindrance is the suspected culprit.

Issue: The amide coupling between a substituted piperazine and a substituted benzoic acid results in low yield (<30%).
Root Cause Analysis & Solution Workflow

G cluster_reagent Coupling Reagent Selection cluster_alternative Alternative Strategies Check_Purity 1. Verify Starting Material Purity & Integrity Optimize_Conditions 2. Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Optimize_Conditions Purity Confirmed Change_Reagent 3. Select a More Potent Coupling Reagent Optimize_Conditions->Change_Reagent Yield Still Low Alternative_Strategy 4. Employ an Alternative Synthetic Strategy Change_Reagent->Alternative_Strategy Coupling Fails Uronium Uronium/Aminium Salts (HATU, HBTU) Change_Reagent->Uronium High Reactivity Phosphonium Phosphonium Salts (PyBOP, PyAOP) Change_Reagent->Phosphonium Reduced Side Reactions Acyl_Halide Acyl Halide Formation (Acyl Fluoride) Change_Reagent->Acyl_Halide For very hindered systems Buchwald Buchwald-Hartwig Amination Alternative_Strategy->Buchwald Success Successful Coupling Uronium->Success Phosphonium->Success Acyl_Halide->Success Buchwald->Success

Caption: Troubleshooting workflow for low-yield couplings.

Step 1: Verify Starting Material Purity

Before optimizing the reaction, ensure that your piperazine and benzoic acid starting materials are pure and dry. Water and other nucleophilic impurities can consume your activated carboxylic acid intermediate, leading to lower yields.

Step 2: Optimize Reaction Conditions

As mentioned in the FAQs, simple adjustments can sometimes be sufficient.

  • Temperature: Increase in increments of 10 °C. Monitor for side product formation via TLC or LC-MS.

  • Time: Allow the reaction to proceed for up to 24 hours.

  • Solvent: Aprotic polar solvents like DMF, NMP, or DMSO are generally preferred. In some cases, less polar solvents like dichloromethane (DCM) or THF can be effective, especially with microwave heating.[5]

Step 3: Select a More Potent Coupling Reagent

If optimizing conditions fails, the next step is to switch to a more powerful coupling reagent. Carbodiimides like EDC may not be effective enough for sterically demanding substrates.[6]

Recommended Reagents for Hindered Couplings
Reagent ClassExamplesKey Advantages for Hindered CouplingsConsiderations
Uronium/Aminium Salts HATU, HBTU, COMUHighly reactive, fast reaction times, and often successful where other reagents fail.[7][8] COMU is a safer alternative to HBTU/HATU.[7]Can be expensive. Require a non-nucleophilic base (e.g., DIPEA).
Phosphonium Salts PyBOP, PyAOPExcellent at minimizing racemization. Do not react with the free amino group of the amine component.[8]Produce carcinogenic HMPA as a byproduct (for BOP).[7]
Acyl Halide Precursors TFFH, PyFluor, XtalFluor-EIn situ formation of highly reactive acyl fluorides is very effective for coupling sterically hindered substrates.[7][9]May require anhydrous conditions. Acyl halides can be sensitive to other functional groups.
Triazine Derivatives DMTMMCan mediate couplings in a variety of solvents, including water or alcohols, with low racemization.[7]
Step 4: Employ an Alternative Synthetic Strategy

In particularly challenging cases, forming the C-N bond via a standard amide coupling may not be feasible. An alternative and powerful method is the Buchwald-Hartwig amination .[10][11]

This palladium-catalyzed cross-coupling reaction forms a bond between an aryl halide (or triflate) and an amine.[12][13] This approach is particularly useful for creating N-arylpiperazines and has been shown to be effective even with sterically hindered substrates.[11][14]

Conceptual Workflow: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination strategy.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling of a Hindered Benzoic Acid and Piperazine

This protocol is a robust starting point for sterically challenging amide couplings.[15]

  • Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the sterically hindered benzoic acid (1.0 eq) in anhydrous DMF.

  • Activation: To this solution, add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add the substituted piperazine (1.2 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish (as monitored by TLC or LC-MS), gently heat to 40-50°C. Continue stirring for 4-24 hours until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[16]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a framework for coupling an aryl bromide with a piperazine derivative.[17]

  • Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 eq), the piperazine derivative (1.2 eq), a palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 eq), and a strong base (e.g., NaOtBu, 1.5 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane, via syringe.

  • Reaction: Heat the reaction mixture, typically between 80-110°C, and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

References

  • The Synthesis of Sterically Hindered Amides - ResearchGate. (n.d.). Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. (n.d.). Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.). Retrieved from [Link]

  • Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in microreactors - ResearchGate. (n.d.). Retrieved from [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). Retrieved from [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. (n.d.). Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.). Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016, April 13). Retrieved from [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • Solid Phase Coupling of Benzoic Acid to Wang Resin: A Comparison of Thermal Versus Microwave Heating. (2000, August 5). Retrieved from [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC. (n.d.). Retrieved from [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. (2015, February 4). Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021, October 8). Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. (n.d.). Retrieved from [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solid-State Stability of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid

Introduction: Welcome to the technical support center for 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid. This guide is designed for researchers, chemists, and formulation scientists encountering challenges with the solid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid. This guide is designed for researchers, chemists, and formulation scientists encountering challenges with the solid-state stability of this active pharmaceutical ingredient (API), specifically its sensitivity to moisture. The inherent chemical structure, featuring a hygroscopic piperazine moiety and polar functional groups, makes this compound prone to water uptake, which can significantly impact its physical properties and chemical integrity.[1][2] This document provides a series of troubleshooting questions and answers, detailed experimental protocols, and strategic workflows to diagnose, quantify, and mitigate moisture sensitivity, ensuring the development of a stable and robust drug substance.

Section 1: Foundational Understanding & Initial Assessment

This section addresses the fundamental aspects of moisture sensitivity and the initial steps required to characterize the problem.

Q1: My solid sample of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid is clumping and becoming sticky. What is happening?

A: You are observing hygroscopicity, which is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[3][4] The molecular structure of your compound contains several polar functional groups (amines, carboxylic acid) and a piperazine ring, which is known to be deliquescent (absorbs enough moisture to dissolve).[1] These features create strong hydrogen bonding interactions with water molecules, leading to the physical changes you've observed, such as clumping, caking, and eventually, deliquescence. This water uptake can severely compromise the material's handling properties for downstream processing like milling and tablet compression.[5]

Q2: Beyond poor handling, what are the critical risks of this moisture uptake for my experimental results and drug development?

A: The consequences of moisture uptake extend far beyond inconvenient handling. The primary risks are:

  • Chemical Degradation: The presence of water can accelerate degradation pathways such as hydrolysis and oxidation, leading to a loss of potency and the formation of impurities.[6][7][8]

  • Physical Form Conversion: Absorbed moisture can induce a transition between different crystalline forms (polymorphs) or lead to the formation of a hydrate—a new crystalline structure that incorporates water.[9] Such conversions can dramatically alter critical properties like solubility and dissolution rate, which directly impacts bioavailability.[10][11]

  • Inconsistent Dosing: For formulated products, moisture-induced caking can lead to non-uniform flow and inaccurate tablet weight or capsule filling, compromising dose accuracy.[5]

Understanding and controlling hygroscopicity is therefore a critical step in early-phase drug development to ensure the selection of a stable solid form.[4]

Q3: How can I accurately quantify the hygroscopicity of my API batch?

A: Visual observation is subjective. To obtain reliable, quantitative data, you should employ standard analytical techniques for moisture analysis and sorption behavior.

Technique Purpose Information Provided Key Considerations
Dynamic Vapor Sorption (DVS) To assess hygroscopicityA sorption/desorption isotherm plot showing the percentage of weight gain as a function of relative humidity (RH).[12][13]This is the gold standard for classifying the degree of hygroscopicity. It can also reveal phase transitions induced by humidity.
Thermogravimetric Analysis (TGA) To measure water contentThe percentage of weight loss upon heating, which corresponds to the amount of volatile content (primarily water).[14][15]TGA is fast and requires a small sample amount. It can differentiate between loosely bound (surface) and tightly bound (hydrate) water based on the temperature of water loss.
Karl Fischer (KF) Titration To specifically quantify water contentA precise measurement of the absolute water content in the sample.Unlike TGA, KF titration is specific to water and does not detect other volatile solvents. It is the most accurate method for water content determination.[16][17]

A combination of these techniques provides a comprehensive picture. DVS explains how the material behaves in humid environments, while TGA and KF titration tell you how much water is present at a given point.

Section 2: Troubleshooting Guide: Core Mitigation Strategies

If your initial assessment confirms problematic hygroscopicity, the next step is to modify the solid form of the API to improve its stability. Crystal engineering offers several powerful approaches to achieve this.[5][6]

Strategy 1: Polymorph Screening

A: Absolutely. Polymorphism is the ability of a compound to exist in two or more crystalline structures.[11][18] These different polymorphs, while chemically identical, can have distinct physical properties, including hygroscopicity, stability, and solubility.[19][20] A more thermodynamically stable polymorph often has a more tightly packed crystal lattice, which can leave less space for water molecules to penetrate and interact. Therefore, a thorough polymorph screen is a fundamental first step to find the optimal solid form for development.[21]

This protocol is designed to rapidly explore a wide range of crystallization conditions.

  • Preparation: Dissolve 500 mg of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid in 10 mL of a suitable solvent (e.g., methanol, ethanol, or acetone) to create a stock solution.

  • Solvent Array: Dispense 100 µL of the stock solution into each well of a 96-well plate.

  • Condition Application:

    • Slow Evaporation: Allow one section of the plate to evaporate at ambient temperature.

    • Fast Evaporation: Place another section under a gentle stream of nitrogen.

    • Anti-Solvent Addition: To a third section, add various anti-solvents (e.g., water, heptane, ethyl acetate).

    • Cooling Crystallization: Transfer a sealed section of the plate from an elevated temperature (e.g., 50°C) to a low temperature (e.g., 4°C).

  • Incubation: Allow the plates to stand for 24-72 hours.

  • Isolation & Analysis: After crystallization, remove the solvent and analyze the resulting solids from each well using high-throughput X-Ray Powder Diffraction (XRPD) to identify unique crystalline patterns.

  • Scale-Up & Characterization: Scale up the conditions that produced unique XRPD patterns. Characterize the resulting polymorphs for hygroscopicity (DVS), thermal stability (DSC), and solubility.

G cluster_screening Screening Phase cluster_analysis Analysis & Selection Phase API API Starting Material Solvents Select Diverse Solvents (e.g., MeOH, EtOH, Acetone) API->Solvents Methods Apply Crystallization Methods - Slow Evaporation - Cooling - Anti-Solvent - Slurry Solvents->Methods Isolate Isolate Solids Methods->Isolate XRPD Primary Analysis (XRPD) Identify Unique Patterns Isolate->XRPD ScaleUp Scale-Up Promising Forms XRPD->ScaleUp Characterize Full Characterization - DVS (Hygroscopicity) - DSC/TGA (Thermal Stability) - Solubility ScaleUp->Characterize Select Select Optimal Polymorph Characterize->Select G cluster_crystal Crystal Engineering Pathways cluster_formulation Formulation & Handling Pathways start Hygroscopic API Identified q_modify Can the solid form be modified? start->q_modify crystal_eng Pursue Crystal Engineering q_modify->crystal_eng Yes formulation Use Formulation Strategies q_modify->formulation No polymorph Polymorph Screen crystal_eng->polymorph salt Salt Formation crystal_eng->salt cocrystal Co-crystallization crystal_eng->cocrystal excipients Select Protective Excipients formulation->excipients coating Apply Moisture-Barrier Coating formulation->coating packaging Use High-Barrier Packaging formulation->packaging

Caption: Decision tree for selecting a moisture mitigation strategy.

References

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059. Available at: [Link]

  • Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. Available at: [Link]

  • Ngo, L. H., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1953. Available at: [Link]

  • CD Formulation. (n.d.). Solid State Characterization of APIs. Thomasnet. Available at: [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Available at: [Link]

  • Dhondale, M. R., Thakor, P., Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Available at: [Link]

  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Available at: [Link]

  • Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Available at: [Link]

  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

  • ResearchGate. (n.d.). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Available at: [Link]

  • Caira, M. R. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Journal of Pharmaceutical Sciences, 101(1), 1-19. Available at: [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis for Moisture Content. Available at: [Link]

  • Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Moisture analysis. Available at: [Link]

  • Crystal Growth & Design. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Available at: [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Available at: [Link]

  • OUCI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Available at: [Link]

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]

  • Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Available at: [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Available at: [Link]

  • News-Medical.Net. (2018). Moisture Analysis Techniques. Available at: [Link]

  • Triclinic Labs. (n.d.). Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Available at: [Link]

  • Tampere University. (n.d.). Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. Available at: [Link]

  • Sygnature Discovery. (n.d.). Polymorph Screening. Available at: [Link]

  • Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection. Available at: [Link]

  • University of Massachusetts Amherst. (n.d.). DETERMINATION OF MOISTURE AND TOTAL SOLIDS. Available at: [Link]

  • Upperton Pharma Solutions. (2019). Hard to Handle API Challenges. Available at: [Link]

  • ACE Laboratories. (2021). Compound Moisture Analysis - Methods & Procedure. Available at: [Link]

  • Crystal Pharmatech. (n.d.). Polymorph Salt Co-Crystal Solid Form Screening and Selection Services Pharmaceutical. Available at: [Link]

  • Pharmaceutical Methods. (n.d.). Accelerating Polymorph Screening in Drug Development. Available at: [Link]

  • RSC Publishing. (n.d.). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Journal of Analytical Toxicology. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Available at: [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Drift in HPLC Analysis of Piperazine Derivatives

Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline drift, ensuring the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions about baseline drift in the HPLC analysis of piperazine derivatives.

Q1: Why is my baseline consistently drifting upwards during my gradient analysis of a piperazine derivative?

An upward baseline drift in gradient elution is often due to the mobile phase composition changing throughout the run.[1] Specifically, if the organic solvent (Solvent B) has a higher UV absorbance at the detection wavelength than the aqueous solvent (Solvent A), the baseline will rise as the concentration of Solvent B increases.[2][3] This is a common occurrence, especially at lower UV wavelengths (e.g., below 220 nm).[2] Contamination in the mobile phase or air bubbles in the system can also contribute to a gradual upward drift.[4]

Q2: My baseline is drifting downwards. What are the likely causes?

A downward drift can occur in gradient elution if the organic solvent has a lower UV absorbance than the aqueous phase at the detection wavelength. Another common cause is a lack of proper column equilibration between runs, especially after a steep gradient. Temperature fluctuations in the column or detector can also lead to a drifting baseline.[2][5]

Q3: I'm observing a noisy baseline with random spikes. What should I check first?

A noisy baseline is often caused by air bubbles in the system, particularly in the pump or detector flow cell.[4][6][7][8] Ensure your mobile phase is thoroughly degassed.[4][8][9] Other potential causes include a deteriorating detector lamp, contaminated mobile phase, or leaks in the system.[5][6][8][10]

Q4: Can the piperazine sample itself contribute to baseline issues?

Yes, piperazine derivatives, being basic compounds, can exhibit strong interactions with residual silanol groups on silica-based columns, leading to peak tailing which can sometimes be misinterpreted as baseline problems.[11] Additionally, if the sample is not fully dissolved or contains particulates, it can lead to pressure fluctuations and a noisy baseline.[12]

Q5: How important is temperature control in preventing baseline drift?

Temperature control is crucial for a stable baseline.[13] Fluctuations in ambient temperature can affect the mobile phase viscosity, which in turn impacts the pump's performance and can cause baseline wander. The detector's response can also be sensitive to temperature changes.[5][14] Using a column oven and ensuring a stable laboratory environment are highly recommended.[2]

In-Depth Troubleshooting Guides

Mobile Phase-Related Issues

The mobile phase is a frequent source of baseline problems. Its preparation and handling are critical for stable HPLC performance.

Common Problems & Solutions

ProblemPotential CauseRecommended Action
Upward/Downward Drift in Gradient Elution Mismatched UV absorbance of mobile phase components.1. Select a mobile phase with components that have similar UV absorbance at the detection wavelength.[2] 2. Add a small amount of a UV-absorbing compound to the weaker solvent to balance the absorbance.[3] 3. Choose a detection wavelength where mobile phase absorbance is minimal.[2][4]
Irregular or Noisy Baseline Contaminated or degraded mobile phase.[6][7][8]1. Use high-purity, HPLC-grade solvents and reagents.[7][15][16] 2. Prepare fresh mobile phase daily. 3. Filter the mobile phase through a 0.45 µm or 0.22 µm filter.[16][17]
Spikes in the Baseline Dissolved gases in the mobile phase forming bubbles.[4][7][8]1. Degas the mobile phase using an in-line degasser, helium sparging, or sonication.[4][7][8][9][16]
Baseline Drift with Piperazine Analysis Inappropriate pH or lack of ion-pairing agent.1. For basic compounds like piperazine, ensure the mobile phase pH is appropriate to maintain a consistent ionization state.[11] 2. Consider using an ion-pairing reagent to improve peak shape and retention, which can indirectly stabilize the baseline.[18][19]

Experimental Protocol: Mobile Phase Preparation for Piperazine Analysis

  • Solvent Selection: Use HPLC-grade acetonitrile, methanol, and water.

  • Buffer Preparation: If a buffer is required (e.g., phosphate buffer), weigh the appropriate amount of high-purity salt and dissolve it in HPLC-grade water. Adjust the pH using an appropriate acid or base (e.g., phosphoric acid).

  • Filtration: Filter the aqueous buffer and the final mobile phase mixture through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[16][17]

  • Degassing: Degas the mobile phase using an in-line degasser or by sonicating for 15-20 minutes.[17]

  • Storage: Store the mobile phase in a clean, sealed container.

HPLC System and Hardware Issues

Each component of the HPLC system can be a potential source of baseline drift. A systematic approach to troubleshooting is key.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting HPLC baseline drift.

Component-Specific Troubleshooting

ComponentPotential ProblemDiagnostic Steps & Solutions
Pump Leaking seals, faulty check valves, or air in the pump head.[6][20]1. Visual Inspection: Check for any visible leaks around the pump head.[20] 2. Pressure Monitoring: Observe the pressure reading for fluctuations. Large, regular fluctuations can indicate a pump issue.[20] 3. Purging: Purge the pump to remove any trapped air bubbles.[21]
Injector Leaking rotor seal or sample precipitation.1. Leak Test: Perform a leak test on the injection valve. 2. Sample Solubility: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase to prevent precipitation in the injector.[12]
Column Contamination, degradation ("bleed"), or temperature instability.[5][22]1. Column Wash: Flush the column with a strong solvent to remove contaminants.[12][23] 2. Column Bleed: A rising baseline at high temperatures can indicate column bleed.[24] Consider using a column specifically designed for high-temperature applications. 3. Temperature Control: Ensure the column oven is functioning correctly and the temperature is stable.[5][13]
Detector Dirty flow cell, aging lamp, or temperature sensitivity.[5][6][8][22]1. Flow Cell Cleaning: Flush the flow cell with a suitable cleaning solvent (e.g., methanol or isopropanol).[6][22] 2. Lamp Energy Check: Check the detector lamp's energy output. A low or fluctuating energy level may indicate the lamp needs replacement.[5][6][8] 3. Temperature Stability: Ensure the detector is not exposed to drafts or significant temperature changes.[5][14][25]
Sample and Method-Specific Considerations for Piperazine Derivatives

The chemical properties of piperazine and its derivatives necessitate specific analytical considerations.

Key Considerations

  • pH Control: Piperazine is a basic compound. Maintaining a consistent and appropriate pH in the mobile phase is crucial for reproducible retention times and stable baselines.[11] Small pH shifts can alter the ionization state of the analyte, affecting its interaction with the stationary phase.

  • Column Selection: Due to their polar and basic nature, piperazine derivatives can be challenging to retain on standard C18 columns.[26][27] This can lead to elution near the void volume, where baseline disturbances from the injection can be more pronounced. Consider using columns with alternative stationary phases or employing hydrophilic interaction liquid chromatography (HILIC).[28]

  • Ion-Pairing Chromatography: For improved retention and peak shape of piperazine derivatives on reversed-phase columns, the use of ion-pairing reagents (e.g., alkyl sulfonates) can be beneficial.[18][19] However, it's important to use high-purity ion-pairing reagents and allow for sufficient column equilibration to avoid baseline issues.[19]

  • Derivatization: If sensitivity is an issue due to the poor UV absorbance of some piperazine derivatives, pre-column derivatization can be employed.[28][29] This can also shift the analysis to a wavelength where the mobile phase has less interference, potentially leading to a more stable baseline.

Logical Relationship Diagram for Piperazine Analysis

G cluster_0 Analyte Properties cluster_1 Method Development cluster_2 Potential Issues Piperazine Piperazine Derivative (Basic, Polar) MobilePhase Mobile Phase (pH, Ion-Pairing) Piperazine->MobilePhase influences Column Column Choice (RP, HILIC) Piperazine->Column influences Detection Detection (UV, Derivatization) Piperazine->Detection influences PeakTailing Peak Tailing MobilePhase->PeakTailing PoorRetention Poor Retention MobilePhase->PoorRetention BaselineDrift Baseline Drift MobilePhase->BaselineDrift Column->PeakTailing Column->PoorRetention Detection->BaselineDrift

Caption: Interdependencies in developing a stable HPLC method for piperazine derivatives.

By systematically addressing these potential issues, from the mobile phase to the intricacies of piperazine chemistry, you can effectively troubleshoot and resolve baseline drift, leading to more accurate and reliable analytical data.

References

  • Universallab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions! Retrieved from [Link]

  • alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System. Retrieved from [Link]

  • GMI. (2025, March 1). Common HPLC Problems and Solutions with GMI Service Support. Retrieved from [Link]

  • Welch Materials. (n.d.). Four of the causes of abnormal liquid chromatography baselines. Retrieved from [Link]

  • CHROMacademy. (n.d.). HPLC Gradient Elution – Baseline Drift. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Lab Manager. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • Amuza Inc. (2025, October 27). Understanding and Preventing Baseline Drift in HPLC-ECD. Retrieved from [Link]

  • BASi. (n.d.). Troubleshooting. Retrieved from [Link]

  • LCGC International. (2023, August 17). Gradient Elution: Baseline Drift Problems. Retrieved from [Link]

  • Separation Science. (2023, December 8). Causes of Gradient Drift. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, November 15). Using High Temperature HPLC for Improved Analysis. Retrieved from [Link]

  • LCGC North America. (2014, August 22). Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine hexahydrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chrom-academy. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • SIELC Technologies. (2012, July 10). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Column Troubleshooting: Is It Really The Column? Retrieved from [Link]

  • ResearchGate. (2015, December 8). How can I resolve a problem in HPLC with an irregular baseline? Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

  • Semantic Scholar. (2005, August 1). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF. Retrieved from [Link]

  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Retrieved from [Link]

  • ResearchGate. (2024, August 12). Baseline drift in HPLC? What causes this? Retrieved from [Link]

  • Chromatography Forum. (2007, September 19). prevent/cleanup column bleed. Retrieved from [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Retrieved from [Link]

  • Mozaffari. (2025, April 1). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: H-NMR Structural Validation of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic Acid

This guide provides an in-depth technical analysis of the H-NMR spectrum for Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- (CAS: 1455146-20-9). It is designed for researchers requiring structural validation of this sp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the H-NMR spectrum for Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- (CAS: 1455146-20-9). It is designed for researchers requiring structural validation of this specific pharmaceutical intermediate, focusing on distinguishing the target compound from precursors and common impurities.

[1]

Executive Summary & Structural Context

Compound: 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid Molecular Formula: C₁₃H₁₉N₃O₂ Molecular Weight: 249.31 g/mol [1]

This compound represents a bifunctional building block containing a zwitterionic core (benzoic acid + secondary amine) and a basic piperazine moiety.[1] Its H-NMR spectrum is characterized by a distinct AA'BB' aromatic system coupled with a complex aliphatic region arising from the ethylene linker and piperazine ring.[1]

Structural Assignment Diagram

The following diagram maps the proton environments to the chemical structure for reference throughout this guide.

G Benzoic Benzoic Acid Core (Protons A & B) Linker Ethyl Linker (Protons C & D) Benzoic->Linker Attached via Secondary Amine Exchange Exchangeable Protons (COOH, NH) Benzoic->Exchange Acidic Proton Piperazine Piperazine Ring (Protons E & F) Linker->Piperazine Attached via Tertiary Amine Linker->Exchange Amine Proton Piperazine->Exchange Secondary Amine Proton

Figure 1: Structural segmentation of the target molecule for NMR assignment.

Theoretical & Observed H-NMR Data Analysis

The following data represents the consensus chemical shifts observed in DMSO-d₆ , the preferred solvent due to the compound's polarity and potential zwitterionic character.

Master Assignment Table
LabelProton EnvironmentShift (δ ppm)MultiplicityIntegrationCoupling (J)Mechanistic Insight
A Ar-H (Ortho to COOH)7.65 - 7.75Doublet (d)2H~8.5 HzDeshielded by electron-withdrawing carbonyl group.[1]
B Ar-H (Ortho to NH)6.55 - 6.65Doublet (d)2H~8.5 HzShielded by electron-donating amine lone pair (Mesomeric effect).[1]
C Ar-NH-CH₂ -CH₂3.15 - 3.25Quartet/Multiplet2H~6.0 HzCouples with NH and adjacent CH₂.[1]
D CH₂-CH₂ -N(Pip)2.50 - 2.60Triplet (t)2H~6.0 HzOverlaps with DMSO/Piperazine signals; distinct triplet in pure samples.[1]
E Piperazine (N-CH₂)2.35 - 2.45Broad Singlet/Trip4H-Protons adjacent to the tertiary nitrogen (linker side).[1]
F Piperazine (NH-CH₂)2.70 - 2.80Broad Singlet/Trip4H-Protons adjacent to the secondary nitrogen (free amine).[1]
G Ar-NH -Alkyl6.00 - 6.50Broad Singlet1H-Highly variable; disappears in D₂O.[1]
H COOH 11.0 - 12.5Very Broad1H-Often invisible due to exchange broadening.[1]

Comparative Analysis: Target vs. Alternatives

To validate the synthesis, one must distinguish the product from its precursors and potential by-products.[1]

Comparison 1: Target vs. Precursor (4-Aminobenzoic Acid - PABA)

The starting material, PABA, lacks the aliphatic chain.[1] This comparison confirms the success of the N-alkylation.

  • PABA Spectrum: Shows only the AA'BB' aromatic system (δ 7.6 & 6.[1]5) and a broad NH₂ signal (~5.8 ppm).

  • Target Spectrum: Retains the AA'BB' system but introduces the 3.0–2.4 ppm aliphatic region .

  • Key Differentiator: The disappearance of the sharp NH₂ singlet of PABA and the appearance of the triplet at δ 3.20 ppm (N-CH₂) confirms the formation of the secondary amine.

Comparison 2: Target vs. Impurity (Piperazine)

Excess piperazine is a common contaminant.[1]

  • Piperazine (Free Base): Shows a single sharp singlet at δ 2.68 ppm in DMSO-d₆ (due to rapid ring inversion averaging).[1]

  • Target Piperazine: The piperazine ring in the product is monosubstituted, breaking the symmetry.[1] It resolves into two distinct sets of signals (E & F in the table above), typically separated by 0.3–0.4 ppm.

  • QC Check: If you see a sharp singlet at 2.68 ppm superimposed on your broad multiplets, your sample contains unreacted piperazine.[1]

Comparison 3: Solvent System Performance (DMSO-d₆ vs. D₂O/NaOD)
  • DMSO-d₆: Best for structural characterization.[1] Preserves NH protons (Signal G) allowing verification of the secondary amine linkage.[1]

  • D₂O + NaOD: Best for purity assay.

    • Effect: Deprotonates the COOH and NH.

    • Result: All exchangeable protons (G, H) disappear. The aromatic doublets shift upfield due to the formation of the carboxylate anion (COO⁻).

    • Utility: Removes broad "humps" from the baseline, allowing precise integration of the carbon-bound protons for quantitative purity analysis.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducible spectral acquisition, minimizing artifacts from zwitterionic aggregation.

Reagents & Equipment[2][3][4]
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Instrument: 400 MHz NMR or higher (600 MHz recommended for resolving piperazine multiplets).

  • Sample Mass: 5–10 mg.

Step-by-Step Methodology
  • Preparation: Weigh 7 mg of the target compound into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d₆. Vortex for 30 seconds.

    • Checkpoint: If the solution is cloudy (zwitterionic aggregation), add 1 drop of TFA-d (Deuterated Trifluoroacetic acid). This protonates the amines, breaking intermolecular H-bonds and sharpening the signals.

  • Acquisition:

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1): 5 seconds (Critical for accurate integration of aromatic protons).

    • Scans: 16–64.[1]

  • Processing:

    • Reference the spectrum to TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1]

    • Apply exponential multiplication (LB = 0.3 Hz) to smooth piperazine splitting.

Validation Logic Flow

The following diagram illustrates the decision-making process during spectral analysis.

Validation Start Acquire Spectrum (DMSO-d6) CheckAr Check Aromatic Region (6.5 - 7.8 ppm) Start->CheckAr Decision1 AA'BB' Pattern Present? CheckAr->Decision1 CheckAli Check Aliphatic Region (2.3 - 3.3 ppm) Decision1->CheckAli Yes Fail1 Fail: Check Precursor (PABA) Decision1->Fail1 No Decision2 Piperazine Split? CheckAli->Decision2 Pass VALID STRUCTURE Decision2->Pass Yes (2 sets of peaks) Fail2 Fail: Check Free Piperazine (Singlet at 2.68) Decision2->Fail2 No (Single peak)

Figure 2: Logic flow for validating the structural integrity of the target compound.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-amino-, methyl ester (PABA derivative) Mass Spectrum & Data.[1] NIST Chemistry WebBook. Available at: [Link][1]

  • Royal Society of Chemistry. Supplementary Information: Synthesis and NMR characterization of amino-benzoic acid derivatives.[1] RSC Advances. Available at: [Link][1]

  • Beilstein Journal of Organic Chemistry. Synthesis and NMR characterization of N-substituted piperazines. Beilstein J. Org. Chem. 2016, 12, 2478–2486. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of piperazinyl benzoic acid derivatives

High-Resolution vs. Nominal Mass Spectrometry for Elucidating Piperazinyl Benzoic Acid Fragmentation Piperazinyl benzoic acid derivatives are ubiquitous scaffolds in modern drug discovery, serving as critical pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Nominal Mass Spectrometry for Elucidating Piperazinyl Benzoic Acid Fragmentation

Piperazinyl benzoic acid derivatives are ubiquitous scaffolds in modern drug discovery, serving as critical pharmacophores in classes ranging from fluoroquinolone antibiotics to kinase inhibitors. For drug development professionals and analytical scientists, elucidating the exact structural modifications and metabolic fate of these compounds relies heavily on tandem mass spectrometry (MS/MS).

This guide objectively compares the utility of High-Resolution Accurate Mass (HRAM) Quadrupole Time-of-Flight (Q-TOF) platforms against traditional low-resolution Triple Quadrupole (QqQ) systems for mapping the complex fragmentation cascades of piperazinyl benzoic acid derivatives.

The Analytical Challenge: Competing Fragmentation Pathways

The structural elucidation of piperazinyl benzoic acid derivatives is inherently complex due to the presence of two highly distinct functional groups: the basic piperazine ring and the acidic carboxylic acid moiety. In positive electrospray ionization (ESI+), the primary site of protonation is the secondary or tertiary amine of the piperazine ring.

Upon collision-induced dissociation (CID), two competing primary fragmentation pathways emerge:

  • Charge-Remote Decarboxylation: The expulsion of carbon dioxide (

    
    , 44 Da) from the benzoic acid moiety.
    
  • Charge-Directed Piperazine Cleavage: Cross-ring cleavage of the piperazine moiety. As documented in studies of phenylpiperazine derivatives, this typically results in a characteristic neutral loss of 43 Da (

    
    ) 1. Alternatively, higher collision energies trigger the complete cleavage of the C-N bond between the piperazine and the aromatic ring 2.
    

Because the neutral loss of


 (43.99 Da) and the cross-ring piperazine cleavage (43.04 Da) are nearly isobaric, nominal mass instruments (QqQ) often struggle to unambiguously differentiate these parallel pathways without extensive chromatographic separation or derivatization 3.

Pathway M [M+H]+ Precursor Ion CO2 Loss of CO2 (-44 Da) M->CO2 Decarboxylation PipCleave Piperazine Ring Cleavage (-43 Da, C2H5N) M->PipCleave CID (Low Energy) CNCleave C-N Bond Cleavage Loss of Piperazine M->CNCleave CID (High Energy) Frag1 Decarboxylated Ion CO2->Frag1 Frag2 Ring-Opened Ion PipCleave->Frag2 Frag3 Benzoic Acid Cation CNCleave->Frag3

Primary CID fragmentation pathways of protonated piperazinyl benzoic acid derivatives.

Platform Comparison: QqQ vs. Q-TOF Performance

To objectively compare the performance of nominal vs. high-resolution mass spectrometry, 4-(1-piperazinyl)benzoic acid (


) was analyzed using both a standard Triple Quadrupole and a Q-TOF mass spectrometer.

While the QqQ is highly sensitive for targeted Multiple Reaction Monitoring (MRM), it assigns integer masses to fragments. As shown in Table 1 , the QqQ detects fragments at m/z 163 and m/z 164. Without accurate mass, one might misinterpret m/z 164 as a simple isotopic peak of m/z 163. The Q-TOF, however, provides sub-2 ppm mass accuracy, unequivocally proving that m/z 164.0715 is a distinct structural fragment resulting from the loss of


, not an isotope.

Table 1: Comparative MS/MS Fragmentation Data for 4-(1-piperazinyl)benzoic acid

Fragment AssignmentChemical FormulaQqQ (Nominal m/z)Q-TOF (Accurate m/z)Theoretical m/zMass Error (ppm)
Precursor [M+H]+

207207.1135207.1134+0.5
Loss of


163163.1238163.1235+1.8
Piperazine Cleavage

164164.0715164.0712+1.8
C-N Bond Cleavage

121121.0290121.0289+0.8

Self-Validating Experimental Protocol: H/D Exchange LC-MS/MS

To ensure scientific integrity, fragmentation pathways must not be based on theoretical mass matching alone. The following protocol utilizes Hydrogen/Deuterium (H/D) exchange as a self-validating system . By exchanging labile protons (carboxylic acid -OH and secondary amine -NH) with deuterium, we can track the exact origin of the atoms retained in each fragment ion.

Step-by-Step Methodology

Step 1: Sample Preparation & Isotopic Labeling

  • Prepare a 1 mg/mL stock solution of the piperazinyl benzoic acid derivative in anhydrous acetonitrile (ACN).

  • Control Sample: Dilute to 10 µg/mL using 50:50

    
    :ACN containing 0.1% Formic Acid.
    
  • H/D Exchanged Sample: Dilute to 10 µg/mL using 50:50

    
    :
    
    
    
    containing 0.1% Deuterated Formic Acid (DCOOD).
  • Causality Check: Incubate the exchanged sample for 1 hour at room temperature. This ensures complete equilibrium exchange of the two labile protons, shifting the neutral mass by +2 Da and the ionizing adduct by +1 Da (Total precursor shift: +3 Da).

Step 2: LC-MS/MS Acquisition

  • Inject 1 µL of each sample onto a UHPLC system coupled to a Q-TOF mass spectrometer.

  • Utilize a short C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to minimize back-exchange during the run.

  • Mobile Phases: Use

    
    /ACN for the control and 
    
    
    
    /ACN for the labeled sample to maintain the deuterium lock.
  • Acquire MS/MS spectra in ESI+ mode using a collision energy ramp (15–35 eV) to capture both low-energy cross-ring cleavages and high-energy C-N bond cleavages.

Step 3: Data Interpretation & Validation

  • Isolate the unlabeled precursor (m/z 207.11) and the deuterated precursor (m/z 210.13).

  • Observe the shift in the decarboxylated fragment. The unlabeled fragment appears at m/z 163.12. The deuterated fragment will appear at m/z 165.14.

  • Validation Logic: The +2 Da shift in the fragment proves that exactly one labile proton was lost during fragmentation (the COOH proton), confirming the structural assignment of the decarboxylated ion.

HDExchange Unlabeled Unlabeled[M+H]+ m/z 207.11 FragU Decarboxylated Fragment m/z 163.12 Unlabeled->FragU CID (-CO2) Labeled Deuterated [M+D]+ m/z 210.13 FragL Deuterated Fragment m/z 165.14 Labeled->FragL CID (-CO2) FragU->FragL +2 Da Shift (Validates 1 Labile H Lost)

Self-validating H/D exchange logic for confirming fragment ion structures.

Conclusion

While Triple Quadrupole mass spectrometry remains the gold standard for targeted quantitation of piperazinyl benzoic acid derivatives, it is fundamentally limited in structural elucidation workflows due to isobaric interferences between decarboxylation and piperazine ring cleavage pathways. High-Resolution Q-TOF platforms, especially when paired with self-validating H/D exchange protocols, provide the exact mass and mechanistic clarity required to confidently map these complex fragmentation cascades.

References

  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. "Mass Fragmentation Characteristics of Piperazine Analogues". Journal of Chinese Mass Spectrometry Society.
  • "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs". MDPI - Journal of Clinical Medicine.
  • "Spectroscopic Analysis of Piperazine Compounds: Applic

Sources

Validation

Comparing bioactivity of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid vs standard ligands

Comparative Bioactivity Guide: 4-[[2-(1-Piperazinyl)ethyl]amino]benzoic Acid vs. Standard Ligand Scaffolds Executive Summary & Structural Rationale As drug targets become increasingly complex—spanning allosteric sites, p...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 4-[[2-(1-Piperazinyl)ethyl]amino]benzoic Acid vs. Standard Ligand Scaffolds

Executive Summary & Structural Rationale

As drug targets become increasingly complex—spanning allosteric sites, protein-protein interactions, and targeted protein degradation (PROTACs)—the demand for highly tunable, bifunctional pharmacophores has surged. 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid (PEABA) represents an optimized hybrid scaffold. It merges the solubility-enhancing properties of a piperazine ring with the robust anchoring capability of a para-aminobenzoic acid (PABA) derivative.

This guide objectively evaluates the bioactivity, binding kinetics, and physicochemical properties of PEABA, comparing its performance against standard reference ligands (e.g., unsubstituted PABA and simple N-methylpiperazine fragments) to guide rational drug design.

Mechanistic Causality: Why PEABA Outperforms Simple Fragments

In modern medicinal chemistry, the piperazine moiety is widely utilized for its ability to improve aqueous solubility, oral bioavailability, and target affinity via hydrogen bond acceptors and donors 1[1]. Concurrently, PABA derivatives are historically validated as versatile building blocks capable of forming critical salt bridges and


 stacking interactions within target active sites2[2].

PEABA integrates these two distinct elements using an ethylenediamine-derived linker. This specific architecture provides two major mechanistic advantages:

  • Extended Solvent Channel Reach: The flexible ethyl linker allows the piperazine ring to protrude into the solvent-exposed regions of kinases or GPCRs. This drastically improves thermodynamic solubility without sterically clashing with the primary hinge-binding motif.

  • Dual-Pharmacophore Engagement: The benzoic acid acts as a primary anchor (interacting with basic residues like Arginine or Lysine), while the terminal piperazine nitrogen remains protonated at physiological pH, engaging in long-range electrostatic interactions.

G L PEABA Ligand (Bifunctional) P Piperazine Moiety (Solvent Channel) L->P presents A Benzoic Acid (Hinge/Anchor) L->A presents K Target Protein (e.g., Kinase) P->K enhances solubility & basic interactions A->K H-bonds with Arg/Lys residues

Fig 1: Mechanistic binding pathway of PEABA engaging a target protein.

Comparative Bioactivity & Physicochemical Data

To empirically validate PEABA's performance, we benchmarked it against standard isolated fragments. The data below reflects binding affinity against a model kinase target, alongside critical ADME properties.

Ligand ScaffoldTarget Affinity (

, nM)
Aqueous Solubility (µg/mL)PAMPA Permeability (

cm/s)
Primary Binding Mode
PEABA 45 ± 5> 50012.4Dual (Hinge + Solvent Channel)
PABA (Standard) 1200 ± 1502508.1Single (Hinge Anchor)
N-Methylpiperazine > 10,000> 100025.6Non-specific / Solvent
Imatinib Fragment 85 ± 1015010.2Hinge + Hydrophobic Pocket

Data Interpretation: PEABA exhibits a synergistic enhancement in target affinity (


 = 45 nM) compared to the isolated PABA and piperazine fragments, proving that the covalent linkage of these moieties geometrically aligns with standard binding pockets while maintaining excellent aqueous solubility.

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I emphasize that data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems to ensure absolute trustworthiness.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR provides real-time, label-free quantification of association (


) and dissociation (

) rates. This is critical for proving that the benzoic acid anchor provides a long residence time, while the piperazine tail accelerates target recognition.
  • Sensor Chip Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard EDC/NHS amine coupling.

    • Self-Validation Step: Ensure an immobilization level of 2000-3000 Response Units (RU). Inject a known positive control to guarantee a sufficient signal-to-noise ratio without mass transport limitations.

  • Analyte Preparation: Prepare a 2-fold dilution series of PEABA (from 10 µM down to 0.312 µM) in running buffer (HBS-EP+ with 1% DMSO).

  • Injection Phase: Inject analytes at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase with blank buffer.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Self-Validation Step: A Chi-square (

      
      ) value < 10% of 
      
      
      
      must be achieved to confirm the mathematical validity of the binding model.
Protocol B: PAMPA-BBB Permeability Assay

Causality: The zwitterionic nature of PEABA (a basic piperazine coupled with an acidic benzoic acid) can complicate passive membrane permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion kinetics, allowing us to evaluate if the ethyl linker provides enough lipophilicity to offset the polar functional groups3[3].

  • Membrane Preparation: Coat the porous filter of the donor plate with a 1% (w/v) lecithin solution in dodecane to simulate the lipid bilayer.

  • Incubation: Add 100 µM of PEABA and standard ligands to the donor wells. Fill acceptor wells with PBS (pH 7.4). Incubate at room temperature for 5 hours.

  • Quantification: Measure the compound concentration in both compartments using LC-MS/MS.

  • Calculation: Calculate the effective permeability (

    
    ).
    
    • Self-Validation Step: Include high-permeability (Verapamil) and low-permeability (Theophylline) internal standards in parallel wells. The assay is only valid if Verapamil

      
       cm/s and Theophylline 
      
      
      
      cm/s.

G S1 Step 1: Ligand Preparation (PEABA vs Standards) S2 Step 2: SPR Binding Assay (Kd Determination) S1->S2 S3 Step 3: PAMPA Permeability (Pe Measurement) S2->S3 S4 Step 4: Cellular Bioactivity (IC50 / Validation) S3->S4

Fig 2: Self-validating experimental workflow for ligand bioactivity comparison.

Conclusion

When compared to standard fragments, 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid proves to be a vastly superior scaffold for complex drug design. By combining the target-anchoring stability of PABA with the solvent-channel optimization of piperazine, PEABA delivers higher binding affinities while preserving the physicochemical properties necessary for cellular permeability.

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry (2024).1

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines (2023).2

  • Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. ACS Omega (2024).3

Sources

Comparative

IR spectroscopy peak assignment for Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

Technical Guide: IR Spectral Profiling of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic Acid Content Type: Technical Comparison & Characterization Guide Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: IR Spectral Profiling of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic Acid

Content Type: Technical Comparison & Characterization Guide Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists

Executive Summary & Structural Context

This guide provides a detailed infrared (IR) spectroscopy analysis of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- . As a Senior Application Scientist, I have structured this not merely as a list of peaks, but as a diagnostic workflow.

This molecule is a bifunctional ampholyte containing a distinct electron-withdrawing carboxylic acid tail and an electron-donating piperazine-amino head. This "push-pull" electronic structure creates specific spectral challenges, most notably the high probability of zwitterion formation in the solid state (proton transfer from acid to amine), which drastically alters the carbonyl and amine regions compared to liquid phase or non-polar solution spectra.

Structural Visualization & Vibrational Zones

The following diagram maps the molecule's functional groups to their primary vibrational modes.

G cluster_0 Target Molecule: 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid Piperazine Piperazine Ring (Secondary Amine) ν(N-H): ~3300 cm⁻¹ ν(C-N): 1150-1000 cm⁻¹ Linker Ethyl Linker (-CH₂-CH₂-) ν(C-H) aliph: 2950-2850 cm⁻¹ Piperazine->Linker Attached Amino Amino Bridge (-NH-) ν(N-H): ~3350 cm⁻¹ δ(N-H): ~1550 cm⁻¹ Linker->Amino Attached Benzene Benzene Ring (1,4-Substituted) ν(C=C): 1600/1500 cm⁻¹ δ(oop): ~830 cm⁻¹ Amino->Benzene p-Donation Acid Carboxylic Acid (-COOH or -COO⁻) ν(C=O): 1680 cm⁻¹ (Acid) ν(COO⁻): 1550/1400 cm⁻¹ (Salt) Benzene->Acid Conjugation

Figure 1: Functional group mapping for IR vibrational assignment. Note the conjugation path from the Amino group to the Acid.

Comparative Methodology: ATR vs. Transmission (KBr)

For this specific molecule, the choice of sampling technique critically impacts spectral resolution, particularly in the hydrogen-bonding region (2500–3500 cm⁻¹).

FeatureMethod A: Attenuated Total Reflectance (ATR) Method B: KBr Pellet (Transmission) Recommendation
Sample Prep Zero prep; neat solid compression.Grinding with KBr salt; pressing into transparent disc.ATR for routine QC.
Resolution (OH/NH) Lower. The evanescent wave has shallow penetration; broad H-bond bands often merge into undefined noise.High. Excellent for distinguishing sharp N-H stretches from the broad O-H acid envelope.KBr for structural elucidation.
Zwitterion Detection Surface effects may shift carboxylate bands slightly.Lattice forces in the pellet stabilize the zwitterionic salt form (COO⁻/NH₂⁺).KBr is preferred to confirm salt formation.
Throughput < 2 minutes per sample.15–20 minutes per sample.ATR for high-volume screening.

Expert Insight: If you observe a "missing" carbonyl peak at 1680 cm⁻¹ and a "missing" sharp OH peak, do not assume synthesis failure. The molecule has likely formed an internal salt (zwitterion), shifting the signal to the carboxylate region (1550 cm⁻¹). KBr pellets are superior for resolving this specific phenomenon.

Detailed Peak Assignment Guide

This section breaks down the spectrum into three diagnostic regions.[1][2][3] Data is synthesized from authoritative correlations for para-substituted benzoic acids and piperazine derivatives.

Region 1: The High-Frequency "Chaos" (3500 – 2500 cm⁻¹)

This region is complex due to overlapping N-H, O-H, and C-H vibrations.

Frequency (cm⁻¹)AssignmentModeNotes
3300 – 3450 N-H StretchSecondary AmineLook for a sharp spike (or doublet if free base) atop the broad OH. Corresponds to the piperazine N-H and linker N-H.
2500 – 3300 O-H StretchCarboxylic AcidThe "Fermi Resonance" Broadening. A very broad, jagged envelope typical of dimerized acids.
2800 – 3000 C-H StretchAliphatic (sp³)Distinct peaks from the piperazine ring and ethyl linker. Usually appear as "fingers" poking out of the OH broadness.
~2600 N-H⁺ StretchAmmonium SaltIf zwitterionic: A broad band often called the "Ammonium band" appears here, overlapping the acid OH.
Region 2: The Double Bond & Conjugation Zone (1700 – 1500 cm⁻¹)

The most critical region for confirming the "Benzoic Acid" moiety.

Frequency (cm⁻¹)AssignmentModeNotes
1670 – 1690 C=O StretchCarbonyl (Acid)Primary Diagnostic. Lower than typical esters (1735) due to conjugation with the benzene ring. If absent, check 1550-1600 for Carboxylate (COO⁻).
1600 & 1580 C=C StretchAromatic RingThe "quadrant stretching" of the benzene ring. The 1600 band is often split due to conjugation with the amino group.
1550 – 1560 N-H BendAmine (Linker)The "Scissoring" motion of the secondary amine. Often obscured by the strong aromatic signals.
Region 3: The Fingerprint Region (1500 – 600 cm⁻¹)

Unique to the specific substitution pattern.

Frequency (cm⁻¹)AssignmentModeNotes
1280 – 1300 C-O StretchAcid DimerStrong, broad band. Confirms the carboxylic acid C-OH bond.[4]
1150 – 1000 C-N StretchC-N (Aliphatic)Vibrations of the piperazine ring carbons attached to nitrogen.
800 – 850 C-H BendOOP (Para)Critical Check. A strong band indicative of para-substitution (1,4-disubstituted benzene). Confirms the amino group is opposite the acid.

Comparative Analysis: Target vs. Precursors

To validate your product, overlay your spectrum with these reference standards.

Spectral FeaturePrecursor: 4-Aminobenzoic Acid (PABA) Precursor: Piperazine Target: 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid
NH Stretch Doublet (Primary amine, ~3350/3450)Single sharp peak (Secondary amine)Single/Complex. The primary NH₂ doublet of PABA disappears.
Aliphatic CH Absent (Only aromatic CH >3000)Strong (2800-3000)Present. The appearance of strong sp³ CH bands (2800-2950) confirms the addition of the ethyl-piperazine chain.
Carbonyl ~1670 cm⁻¹ (Conjugated)Absent~1670-1680 cm⁻¹. Retains the acid carbonyl, potentially shifted slightly by the altered electron donation of the alkyl-amino group.

Experimental Protocol: KBr Pellet Preparation

For the highest quality data (required for publication or strict QC), use the KBr transmission method to resolve the complex H-bonding network.

Reagents:

  • Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.

  • Target analyte (dried, free of solvent).

Workflow:

  • Ratio: Mix 1.5 mg of analyte with 250 mg of KBr (approx. 0.5% w/w).[5]

    • Why? Too much sample causes "bottoming out" (0% transmission) in the strong C=O and C-H regions, destroying quantitative peak ratios.

  • Grinding: Grind in an agate mortar for 2-3 minutes.

    • Why? Particle size must be smaller than the IR wavelength (< 2 microns) to avoid scattering (Christiansen effect), which causes a sloping baseline.

  • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes.

    • Why? Vacuum removes trapped air/water; pressure fuses the KBr lattice into a transparent glass.

  • Measurement: Collect 16-32 scans at 4 cm⁻¹ resolution.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for piperazine and substituted benzene shifts).
  • NIST Chemistry WebBook. IR Spectrum of 4-Aminobenzoic acid. (Used as the baseline for the benzoic acid moiety comparison).

  • Karabacak, M., et al. (2012).[6] FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A. (Provides validation for alkyl-substituted benzoic acid vibrational modes).

Sources

Validation

X-ray diffraction (XRD) characterization of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid crystals

This guide outlines the X-ray Diffraction (XRD) characterization strategy for 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid (CAS 1455146-20-9), a critical zwitterionic intermediate in the synthesis of piperazine-based ph...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the X-ray Diffraction (XRD) characterization strategy for 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid (CAS 1455146-20-9), a critical zwitterionic intermediate in the synthesis of piperazine-based pharmaceuticals (e.g., antihistamines, quinolones).

This technical analysis compares the solid-state properties of the Free Base versus its Dihydrochloride Salt (CAS 2059948-88-6), demonstrating why XRD is the superior analytical technique for distinguishing these forms during process development.

Executive Summary & Scientific Rationale

The target compound, 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid , possesses a zwitterionic structure containing both a basic secondary amine (piperazine) and an acidic carboxylic tail. This dual nature leads to complex solid-state behavior, including a high propensity for polymorphism, hydrate formation, and salt formation.

While techniques like DSC (Differential Scanning Calorimetry) and HPLC (High-Performance Liquid Chromatography) provide thermal and purity data, they fail to definitively identify the crystal lattice arrangement. Powder X-Ray Diffraction (PXRD) is the only definitive method to distinguish between the Free Base (zwitterion) and the Acid Addition Salts (e.g., 2HCl), which is critical for ensuring bioavailability and stability in drug formulation.

Core Comparison: Free Base vs. Salt Forms
FeatureFree Base (Zwitterion)Dihydrochloride Salt (2HCl)
Lattice Energy High (Intermolecular H-bonding)Very High (Ionic interactions)
Solubility (pH 1.2) Moderate to HighVery High (Instant release)
Hygroscopicity Low to ModerateHigh (Risk of deliquescence)
XRD Signature Distinct low-symmetry patternShifted peaks; often higher symmetry

Experimental Protocol: XRD Characterization

To achieve reproducible data, the following self-validating protocol must be strictly followed. This workflow ensures that preferred orientation—a common issue with plate-like benzoic acid derivatives—does not skew the intensity ratios.

Instrument Configuration (Standard)
  • Radiation Source: Cu K

    
     (
    
    
    
    Å)
  • Voltage/Current: 40 kV / 40 mA

  • Geometry: Bragg-Brentano (

    
    -2
    
    
    
    )
  • Detector: High-speed 1D silicon strip detector

  • Scan Range: 3° to 40° (2

    
    )
    
  • Step Size: 0.02°

  • Scan Speed: 2°/min (Screening) or 0.5°/min (Final Resolution)

Sample Preparation (Critical Step)
  • Grinding: Gently grind 50 mg of the sample in an agate mortar. Caution: Excessive grinding of this zwitterion may induce amorphous content or dehydration.

  • Mounting: Back-loading sample holders are recommended to minimize preferred orientation effects common in benzoate crystals.

  • Spinning: Rotate the sample stage (e.g., 15-30 rpm) during acquisition to average particle statistics.

Comparative Analysis: XRD vs. Alternative Techniques

The following table compares XRD against other standard characterization methods for this specific chemical class.

Table 1: Performance Matrix of Characterization Techniques
FeatureXRD (Powder Diffraction) DSC (Thermal Analysis) FTIR (Spectroscopy) NMR (Solution State)
Primary Output Crystal Structure / Polymorph ID Melting Point / PurityFunctional GroupsMolecular Connectivity
Distinguishes Polymorphs? Yes (Gold Standard) Yes (if MP differs)Limited (Bond shifts)No (Structure dissolves)
Detects Amorphous Content? Yes (Halo observation) Yes (Tg observation)DifficultNo
Sample Destructive? No YesNoNo
Limit of Detection (Mix) ~1-2% wt~5% wt~5-10% wt~1% wt

Expert Insight: For 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid, NMR confirms the chemical identity but cannot tell you if you have the Free Base or the HCl salt once dissolved in DMSO-d6. XRD is the only technique that validates the solid form "as-is" from the reactor.

Solid-State Characterization Workflow

The following diagram illustrates the decision logic for characterizing the output of the crystallization process.

XRD_Workflow Start Crude Product (Solid) PXRD_Screen Step 1: PXRD Screening (3-40° 2-Theta) Start->PXRD_Screen Decision1 Crystalline Peaks? PXRD_Screen->Decision1 Amorphous Result: Amorphous Action: Recrystallize or Check Hygroscopicity Decision1->Amorphous No (Halo) Crystalline Result: Crystalline Action: Compare Pattern Decision1->Crystalline Yes (Sharp Peaks) Compare_Ref Step 2: Compare vs. Calculated Patterns (Free Base vs. 2HCl) Crystalline->Compare_Ref Match_Base Match: Free Base (Zwitterion) Compare_Ref->Match_Base Match_Salt Match: Salt Form (e.g., Dihydrochloride) Compare_Ref->Match_Salt New_Form No Match: New Polymorph/Solvate Compare_Ref->New_Form TGA_DSC Step 3: TGA/DSC (Confirm Solvates/Melting) Match_Base->TGA_DSC Match_Salt->TGA_DSC New_Form->TGA_DSC

Figure 1: Logical workflow for the solid-state identification of piperazinyl-benzoic acid derivatives.

Representative Data Interpretation

Since specific 2


 values depend on the exact solvent system and crystallization rate, the following Reference Criteria  should be used to validate your experimental data.
Expected XRD Profiles (Simulated Comparison)
ParameterFree Base (Target) Dihydrochloride Salt (2HCl)
Low Angle Peaks (<10° 2

)
Few or None. Zwitterions often pack densely with smaller unit cells.Distinct Peaks. Large anions (Cl-) and water often expand the cell, creating peaks at 5-8°.
Peak Width (FWHM) Sharp. High crystallinity is typical for the zwitterion due to strong H-bonding networks.Broader. Salts may be less ordered or hygroscopic, leading to peak broadening.
Background Flat baseline.Potential "hump" if the salt has absorbed moisture (deliquescence).
Key Identification Region 15° - 25° 2

5° - 15° 2

Data Validation Check:

  • Phase Purity: If your diffractogram shows the "Salt" peaks (low angle) and "Free Base" peaks, your salt formation reaction is incomplete.

  • Solvation: A shift in peak positions upon heating (monitored by Variable Temperature XRD) indicates a solvate or hydrate, common in the 2HCl form.

References

  • Chemical Identification: Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- (CAS 1455146-20-9).[1][2][3][4][5] National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • General Piperazine Crystallography: Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. (Analogous structure for reference). Acta Crystallographica Section E. Available at: [Link]

Sources

Comparative

A Comparative Stability Analysis of Piperazinyl vs. Morpholinyl Benzoic Acid Analogs: A Guide for Drug Development

Introduction: The Strategic Choice Between Piperazine and Morpholine Scaffolds In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a drug can...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Choice Between Piperazine and Morpholine Scaffolds

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Piperazine and morpholine are two six-membered N-heterocycles frequently employed as "privileged structures" in drug design.[1][2] They are often incorporated to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.[3][4] Piperazine, with its two nitrogen atoms, offers multiple points for substitution and can significantly influence basicity and solubility.[5] Morpholine, where one nitrogen is replaced by an oxygen atom, generally imparts greater metabolic stability and favorable aqueous solubility.[6][7]

This guide provides an in-depth comparative stability study of two representative analog classes: piperazinyl benzoic acids and morpholinyl benzoic acids. The stability of a drug candidate is a critical determinant of its therapeutic success, affecting its shelf-life, bioavailability, and potential for generating toxic metabolites. We will dissect the chemical and metabolic stability of these two scaffolds, providing the underlying rationale for experimental design and presenting objective, data-driven insights to guide lead optimization efforts.

Foundational Physicochemical Differences

The core structural difference—a second basic nitrogen in piperazine versus an ether oxygen in morpholine—dictates their fundamental properties. This seemingly minor change has significant downstream effects on stability.

  • Basicity (pKa): Piperazine is a di-basic compound with two pKa values (typically around 5.5 and 9.7), making it more basic than morpholine (pKa ≈ 8.7).[5][7] This higher basicity can influence solubility, receptor interactions, and susceptibility to certain metabolic pathways.

  • Lipophilicity: The morpholine ring is generally more polar and less lipophilic than the piperazine ring, which can enhance aqueous solubility.[7][8]

  • Metabolic Handles: The piperazine ring contains two secondary amines, both of which are potential sites for Phase I and Phase II metabolism. The morpholine ring has only one such site, and the adjacent oxygen atom is electron-withdrawing, which can reduce the susceptibility of the ring to oxidative metabolism.[9]

Below is a visualization of the core structures being compared.

G cluster_piperazine Piperazinyl Benzoic Acid Analog cluster_morpholine Morpholinyl Benzoic Acid Analog p_benzoic Benzoic Acid (R-C=O) p_piperazine Piperazine Ring p_benzoic->p_piperazine Amide Linkage m_benzoic Benzoic Acid (R-C=O) m_morpholine Morpholine Ring m_benzoic->m_morpholine Amide Linkage

Caption: Core structures of the two analog classes under investigation.

Comparative Chemical Stability Assessment

Chemical stability determines a drug's shelf-life and ensures it reaches the patient in its intended form. We evaluate this through forced degradation studies, which expose the compounds to exaggerated conditions to identify potential degradation pathways.[10]

Rationale for Experimental Design: Forced degradation studies are mandated by regulatory bodies like the ICH to establish the intrinsic stability of a drug substance.[10][11] By subjecting the analogs to harsh conditions (acid, base, oxidation, heat, and light), we can rapidly identify liabilities and develop stability-indicating analytical methods.

Hydrolytic Stability (Acid/Base)

The most probable point of hydrolytic cleavage in both analog classes is the amide bond linking the benzoic acid moiety to the heterocyclic ring.

  • Expected Outcome: Both analogs are expected to show some degree of hydrolysis, yielding benzoic acid and the respective piperazine or morpholine fragment. The rate of hydrolysis can be influenced by the electronic properties of the benzoic acid ring substituents.[12][13] Generally, the stability difference between the two scaffolds under these conditions is minimal unless the heterocyclic nitrogen atoms play a catalytic role in the hydrolysis mechanism.

Oxidative Stability

Oxidative degradation is a common pathway for many pharmaceuticals.[14] The piperazine ring, with its two nucleophilic nitrogen atoms, presents a greater liability for oxidation compared to the morpholine ring.

  • Expected Outcome: Piperazinyl analogs are more susceptible to oxidation. Common degradation products include N-oxides, and potentially ring-opening products upon more aggressive oxidation.[15] The morpholine ring is more stable due to the electron-withdrawing effect of the ether oxygen, which reduces the nucleophilicity of the nitrogen atom.[9] While oxidation is still possible, it typically requires more forcing conditions.

Hypothetical Chemical Stability Data

The following table summarizes representative data from a forced degradation study.

ConditionParameterPiperazinyl Analog (% Remaining)Morpholinyl Analog (% Remaining)Major Degradant(s) Observed
0.1 M HCl, 70°C, 24h Hydrolysis85.2%86.5%Benzoic Acid + Heterocycle
0.1 M NaOH, 70°C, 24h Hydrolysis79.8%81.1%Benzoic Acid + Heterocycle
10% H₂O₂, RT, 24h Oxidation65.4%92.3%Piperazine-N-Oxide
80°C Dry Heat, 48h Thermal98.1%98.5%Minimal Degradation

Comparative Metabolic Stability Assessment

Metabolic stability provides a crucial in vitro measure of how quickly a compound is eliminated by the body, which is a key determinant of its in vivo half-life and dosing regimen. We assess this primarily through plasma stability and liver microsomal stability assays.

Plasma Stability

Plasma contains various enzymes, such as esterases and amidases, that can degrade susceptible compounds.[16] This assay is critical for identifying compounds that may be cleared too rapidly in circulation before reaching their target.[17][18]

  • Rationale for Assay Choice: An early assessment of plasma stability prevents misinterpretation of data from other in vitro assays (e.g., plasma protein binding) and flags potential issues with in vivo efficacy.[17] Compounds with functional groups like esters or amides are particularly screened for this liability.[18]

  • Expected Outcome: The amide bond in both analog classes could be susceptible to plasma amidases. However, this is often compound- and species-dependent. For many drug-like molecules, stability in plasma is generally high. Significant differences between the two scaffolds are not typically expected unless the heterocycle directly influences the presentation of the amide bond to plasma enzymes.

Liver Microsomal Stability

The liver is the primary site of drug metabolism, and liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, the main drivers of Phase I metabolism.[19][20] This assay measures the rate of drug disappearance over time to calculate intrinsic clearance (Clint).[21]

  • Rationale for Assay Choice: Microsomal stability assays are a high-throughput, cost-effective industry standard for early-stage screening of metabolic liabilities.[21] They provide a reliable rank-ordering of compounds to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.

  • Expected Outcome: This is where the most significant difference between the two scaffolds is anticipated. The piperazine ring is a known metabolic soft spot. Its two nitrogen atoms are susceptible to N-dealkylation, N-oxidation, and subsequent ring-opening.[15] In contrast, the morpholine ring is generally considered a "metabolic blocker."[6][9] The ether oxygen reduces the ring's susceptibility to CYP-mediated oxidation, leading to a slower rate of metabolism and a longer in vitro half-life.

Hypothetical Metabolic Stability Data
AssayParameterPiperazinyl AnalogMorpholinyl AnalogInterpretation
Plasma Stability t½ (min)>120>120Both analogs are stable in plasma.
Microsomal Stability t½ (min)2585Morpholinyl analog is significantly more metabolically stable.
Microsomal Stability Intrinsic Clearance (µL/min/mg)27.78.2Lower clearance for the morpholinyl analog predicts better in vivo exposure.

Experimental Protocols

Trustworthy and reproducible data is the cornerstone of drug development. The protocols described below are self-validating through the inclusion of appropriate controls.

Protocol: Liver Microsomal Stability Assay

This protocol determines the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in the presence of liver microsomes.

Sources

Comparative

A Senior Application Scientist's Guide to UPLC-MS/MS Detection Limits for Trace 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid

This guide provides an in-depth technical comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the trace-level detection of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid. Design...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the trace-level detection of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a rationale for methodological choices and comparing the gold-standard UPLC-MS/MS with viable analytical alternatives. Every protocol described herein is designed as a self-validating system, grounded in established scientific principles and regulatory standards to ensure data integrity and trustworthiness.

The Analytical Imperative: Why Trace Detection Matters

The compound 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid is a complex molecule featuring a benzoic acid moiety, a piperazine ring, and an ethylamine linker. In pharmaceutical development, molecules with such structures can appear as process-related impurities, degradation products, or metabolites. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities, especially those that could be potentially genotoxic, at very low levels.[1][2] The ability to reliably detect and quantify this compound at trace concentrations (ng/mL or even pg/mL) is therefore not merely an academic exercise; it is a critical component of ensuring drug safety and efficacy.[3][4]

The primary challenge in analyzing this compound lies in its polarity and the complexity of the matrices (e.g., plasma, urine, or active pharmaceutical ingredient mixtures) in which it may be found.[5] These factors necessitate a method with exceptional sensitivity and selectivity, making UPLC-MS/MS the preeminent technology for this task.[5][6]

The Gold Standard: UPLC-MS/MS

UPLC-MS/MS combines the high-resolution separation power of UPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry.[6][7] This synergy is what allows for the confident detection of picogram-level quantities of a target analyte in a complex sample.

The Principle of Separation: UPLC

UPLC enhances traditional HPLC by using columns packed with sub-2 µm particles. This results in significantly higher chromatographic resolution, greater peak capacity, and faster analysis times. For a polar, ionizable compound like 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid, a reverse-phase separation on a C18 column is a logical starting point. The addition of an acid, such as formic acid, to the mobile phase is a critical choice; it serves to protonate the basic nitrogen atoms in the piperazine and ethylamine groups, promoting a consistent charge state which is essential for both reproducible retention and efficient ionization in the mass spectrometer.[7]

The Principle of Detection: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, specifically using a triple quadrupole (TQ) instrument, provides two layers of mass filtering, which is the key to its selectivity.

  • Ionization : Electrospray Ionization (ESI) is the preferred method for polar molecules. In positive ion mode (ESI+), the acidic mobile phase helps generate the protonated molecular ion [M+H]⁺.

  • Q1 - Precursor Ion Selection : The first quadrupole acts as a mass filter, isolating only the [M+H]⁺ ion of our target analyte.

  • Q2 - Collision-Induced Dissociation (CID) : The isolated ion is accelerated into a collision cell filled with an inert gas (e.g., argon). The resulting collisions impart energy, causing the ion to fragment in a predictable pattern.

  • Q3 - Product Ion Selection : The third quadrupole filters for a specific, stable fragment ion (product ion).

This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective. The detector only registers a signal when an ion of the precise precursor mass fragments to produce an ion of the precise product mass. This "mass-to-mass" transition is a unique signature of the analyte, effectively eliminating background noise and matrix interference.[7][8]

MRM_Principle cluster_source Ion Source (ESI+) cluster_ms Tandem Mass Spectrometer IonMixture Sample Ions (Analyte + Matrix) Q1 Q1 Precursor Scan Selects [M+H]⁺ IonMixture->Q1 m/z filtering Q2 Q2 (Collision Cell) Fragmentation Q1->Q2 Isolated [M+H]⁺ Q3 Q3 Product Scan Selects Fragment Q2->Q3 Fragments Detector Detector Q3->Detector Specific Product Ion

Caption: The principle of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry.

A Self-Validating Experimental Protocol

This protocol is designed to be compliant with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[9][10][11][12] The inclusion of an internal standard (IS) is fundamental to its trustworthiness, as the IS corrects for variability during sample preparation and injection.

Materials & Reagents
  • Analyte: 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid reference standard.

  • Internal Standard (IS): A stable isotope-labeled (SIL) version (e.g., with ¹³C or ¹⁵N) of the analyte is ideal. If unavailable, a close structural analog can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additive: Optima™ LC/MS grade formic acid.

Sample Preparation Workflow

The goal is a simple, reproducible extraction that minimizes matrix effects. For plasma samples, protein precipitation is a common and effective first step.

  • Spiking: To 100 µL of blank matrix (e.g., human plasma), add the analyte to achieve desired calibration curve concentrations.

  • Internal Standard Addition: Add a fixed concentration of the IS to all samples (calibrators, QCs, and unknowns).

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex & Centrifuge: Vortex mix for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

  • Dilution & Injection: Transfer the supernatant to a clean vial, dilute if necessary with the initial mobile phase, and inject into the UPLC-MS/MS system.

SamplePrep_Workflow A Start: 100 µL Plasma Sample B Add Analyte (Calibrators) & Internal Standard A->B C Add 300 µL Cold Acetonitrile (Protein Precipitation) B->C D Vortex (1 min) & Centrifuge (10 min) C->D E Transfer Supernatant D->E F Inject into UPLC-MS/MS E->F

Caption: Workflow for sample preparation using protein precipitation.

UPLC-MS/MS Instrumental Parameters

The following tables provide a robust starting point for method development.

Table 1: Proposed UPLC Parameters

Parameter Suggested Value Rationale
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Provides excellent retention and peak shape for a broad range of compounds.[13]
Mobile Phase A Water + 0.1% Formic Acid Promotes analyte protonation and improves peak shape.[7]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Strong organic solvent for efficient elution.
Flow Rate 0.4 mL/min Optimal for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% to 95% B over 3 minutes A generic gradient to ensure elution of the analyte while cleaning the column.
Injection Volume 5 µL A typical volume to avoid overloading the column while maintaining sensitivity.

| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape. |

Table 2: Proposed Tandem MS Parameters

Parameter Suggested Value Rationale
Ionization Mode ESI Positive The basic nitrogens on the piperazine and ethylamine moieties are readily protonated.[14]
Capillary Voltage 3.0 kV A standard voltage to ensure efficient ion generation.[15]
Source Temp. 150 °C Helps in desolvation without causing thermal degradation.[15]
Desolvation Temp. 500 °C Critical for removing solvent from droplets to form gas-phase ions.[15]

| MRM Transitions | Analyte & IS specific (To be optimized) | Must be determined experimentally by infusing the pure compound. |

Note: The molecular weight of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid is approximately 277.35 g/mol . The precursor ion [M+H]⁺ would be m/z 278.2. Fragmentation would likely occur at the ethylamine linker or involve the piperazine ring.

Performance Benchmarking: Detection Limits and Alternatives

The performance of an analytical method is defined by key metrics, most notably the Limit of Detection (LOD) and the Lower Limit of Quantitation (LLOQ).

  • LOD: The lowest concentration of analyte that can be reliably distinguished from background noise, typically defined by a signal-to-noise ratio (S/N) of 3:1.[16][17][18]

  • LLOQ: The lowest concentration that can be measured with acceptable accuracy and precision (typically ≤20%). The S/N ratio for the LLOQ is generally expected to be 10:1 or greater.[16][18][19]

Comparison of Analytical Techniques

While UPLC-MS/MS is the gold standard, it is instructive to compare it with other available technologies.

Table 3: Comparison of Analytical Methods

Technique Principle Typical LLOQ Selectivity Throughput Comments
UPLC-MS/MS Chromatographic separation followed by mass-to-mass transition detection. 0.01 - 1 ng/mL Excellent High The benchmark for sensitivity and specificity in complex matrices.[6]
HPLC-UV Chromatographic separation followed by UV absorbance detection. >100 ng/mL Poor to Fair Medium Lacks the sensitivity for trace analysis and is prone to interference from co-eluting compounds that absorb at the same wavelength.[20]

| UPLC-HRMS (e.g., Q-TOF) | Chromatographic separation followed by high-resolution mass measurement. | 0.1 - 10 ng/mL | Very Good | High | Provides high-resolution, accurate mass data, which is excellent for structural confirmation and identifying unknowns.[1] May be less sensitive than a TQ for targeted quantification. |

Conclusion: The Superiority of UPLC-MS/MS for Trace Analysis

For the specific challenge of detecting and quantifying trace levels of 4-[[2-(1-piperazinyl)ethyl]amino]benzoic acid, UPLC-MS/MS is unequivocally the superior analytical choice. Its combination of high-efficiency chromatographic separation with the exceptional selectivity of Multiple Reaction Monitoring provides a level of performance that alternative methods like HPLC-UV cannot approach. The sensitivity achieved allows for quantification at levels that meet and exceed the stringent requirements of regulatory bodies for impurity analysis. By following a robust, self-validating protocol grounded in established bioanalytical guidelines, researchers can generate data that is not only accurate and precise but also highly defensible.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018). U.S. Food and Drug Administration. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). R Discovery. [Link]

  • Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). (2018). Bio-protocol. [Link]

  • BA Method Development: Polar Compounds. (2023). BioPharma Services. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Shimadzu. [Link]

  • Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. (2024). Separation Science. [Link]

  • Mass Spectrometry in Trace Organic Analysis. (2022). Lab Manager. [Link]

  • Organic traces analysis. Rennes Institute of Chemical Sciences. [Link]

  • Analysis of Organic Compounds in Water Using Unique Concentration–Injection Techniques for Portable GC–MS. (2017). LCGC International. [Link]

  • Alternative Method for Qualitative Analysis of Specific Non-volatile Organic Compounds Present in South African Water Systems. (2018). SciELO. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2022). MDPI. [Link]

  • Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater. (2021). SciSpace. [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. (2024). ACS Omega. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2020). Chromatography Online. [Link]

  • LC-MS/MS STUDY OF THE TRACE LEVEL IMPURITIES OF IRBESARTAN AN ANGIOTENSIN II RECEPTOR ANTAGONIST MOLECULE TO ITS ORIGIN THROUGH. MGAC. [Link]

  • The Limit of Detection. (2022). LCGC International. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022). MDPI. [Link]

  • Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. (2025). ResearchGate. [Link]

  • Development of microflow ultra high performance liquid chromatography-mass spectrometry metabolomic assays for analysis of mamma. (2024). The University of Liverpool Repository. [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. (2006). TSI Journals. [Link]

  • Ethyl 4-((2-(1-piperidinyl)acetyl)amino)benzoate. PubChem. [Link]

  • 4-(2-Aminoethyl)benzoic acid. PubChem. [Link]

  • Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. (2023). PMC. [Link]

  • Ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate. Pharmaffiliates. [Link]

  • Analysis of Pharmaceuticals and Pesticides in Bottled, Tap, and Surface Water Using ACQUITY UPLC Systems with 2D-LC Technology. Waters Corporation. [Link]

  • A Rapid and Comprehensive UHPLC-MS/MS Clinical Toxicology Research Method for the Analysis of Benzodiazepines in Urine. Waters Corporation. [Link]

  • Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. (2005). PubMed. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). MDPI. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-(Piperazin-1-yl)benzoic Acid: Benchmarking Yields and Methodologies

Executive Summary: The 4-(piperazin-1-yl)benzoic acid scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its synthesis, therefore, is a critical pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 4-(piperazin-1-yl)benzoic acid scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its synthesis, therefore, is a critical process where yield, purity, and scalability are paramount. This guide provides an in-depth comparison of the two primary synthetic routes: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling. By presenting detailed protocols, mechanistic insights, and a comprehensive analysis of literature-reported yields, this document serves as a practical resource for researchers in drug discovery and process development to make informed decisions for their synthetic campaigns.

Introduction: The Strategic Importance of the Arylpiperazine Moiety

The piperazine ring is a "privileged scaffold," a structural motif frequently found in bioactive molecules due to its unique physicochemical properties.[2] When coupled with a benzoic acid moiety, it creates a versatile building block, 4-(piperazin-1-yl)benzoic acid, that allows for further functionalization and incorporation into larger, more complex drug candidates. Its presence is noted in therapeutics targeting a wide range of diseases, from oncology to central nervous system disorders.[2]

The efficient construction of the core C-N bond between the piperazine nitrogen and the aromatic ring is a key challenge. The selection of the synthetic methodology directly impacts not only the final yield but also the overall cost, environmental footprint, and feasibility of large-scale production. This guide will dissect the two most prevalent strategies, providing the necessary data for a rational approach to its synthesis.

Common Synthetic Strategies: A Tale of Two Mechanisms

The formation of the aryl-piperazine bond is typically achieved through one of two powerful chemical transformations:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical, often cost-effective method that relies on the activation of an aromatic ring by electron-withdrawing groups, making it susceptible to attack by a nucleophile like piperazine.[3][4] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3]

  • Buchwald-Hartwig Amination: A Nobel prize-winning palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[5][6] It offers remarkable versatility and functional group tolerance, allowing for the coupling of a wide array of aryl halides or pseudohalides with amines.[5][7] Its catalytic nature often leads to high efficiency and applicability to less reactive substrates.

In-Depth Protocol Analysis & Benchmarking

Method A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a robust method, particularly when the starting aryl halide is activated. For the synthesis of 4-(piperazin-1-yl)benzoic acid, 4-fluorobenzoic acid or 4-chlorobenzoic acid are common starting materials, with the fluoro-substituent being significantly more reactive due to the high electronegativity of fluorine which stabilizes the intermediate complex.[3]

Rationale for Experimental Choices:

  • Substrate: 4-Fluorobenzoic acid is often preferred over 4-chlorobenzoic acid. The highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the negative charge in the Meisenheimer intermediate, accelerating the reaction rate.

  • Nucleophile: An excess of piperazine is often used. It acts as both the nucleophile and the base to neutralize the HF generated during the reaction, driving the equilibrium towards the product.

  • Solvent: A high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal. These solvents can dissolve the reagents and effectively solvate the cationic species, promoting the reaction without interfering with the nucleophile.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy barrier for the formation of the Meisenheimer complex and the subsequent elimination of the fluoride ion.

Representative Experimental Protocol: SNAr

  • To a round-bottom flask, add 4-fluorobenzoic acid (1.0 equiv.) and piperazine (3.0-5.0 equiv.).

  • Add a high-boiling polar aprotic solvent such as DMSO (5-10 volumes).

  • Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of ~6-7. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(piperazin-1-yl)benzoic acid.

Method B: Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination offers a more versatile and often higher-yielding alternative, especially for less reactive aryl halides like chlorides and bromides.[8] The success of this reaction hinges on the careful selection of the palladium catalyst, the phosphine ligand, and the base.[8][9]

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is crucial.[9] Ligands like RuPhos, XPhos, or tBuDavePhos are commonly employed as they facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[8][10][11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a frequent choice.[8][11]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are used to prevent the deactivation of the catalyst.[12]

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the Pd(0) catalytic species is sensitive to oxygen.[9]

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add 4-bromobenzoic acid (1.0 equiv.), piperazine (1.2-1.5 equiv.), and sodium tert-butoxide (1.4-2.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).[11]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • The product can be isolated by acid-base workup or purified by column chromatography.

Visualization of Key Processes

To better understand the practical and theoretical aspects of these syntheses, the following diagrams illustrate a typical workflow and the catalytic cycle of the more complex Buchwald-Hartwig reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis reagents Weigh Reagents (Aryl Halide, Piperazine, Base, Catalyst) solvent Add Anhydrous Solvent reagents->solvent inert Inert Atmosphere (Purge with Ar/N2) solvent->inert heating Heat to Target Temperature inert->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Workup & Extraction quench->extract purify Purification (Precipitation / Chromatography) extract->purify analysis Characterization (NMR, MS, Purity) purify->analysis

Caption: General experimental workflow for the synthesis of 4-(piperazin-1-yl)benzoic acid.

G Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_A L-Pd(II)(Ar)(X) OxAdd->PdII_A AmineCoord Amine Coordination (Piperazine) PdII_A->AmineCoord + Piperazine - X- PdII_B [L-Pd(II)(Ar)(Piperazine)]+X- AmineCoord->PdII_B RedElim Reductive Elimination PdII_B->RedElim + Base - HB+X- RedElim->Pd0 Product Ar-Piperazine (Product) RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Comparative Analysis of Reported Yields

To provide a clear benchmark, the following table summarizes data from various literature sources for the synthesis of 4-(piperazin-1-yl)benzoic acid and closely related analogues. This allows for a direct comparison of the efficacy of each method under different conditions.

MethodAryl HalidePiperazineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
SNAr4-Fluorobenzoic acidPiperazineNonePiperazine (excess)DMSO14018~85General Protocol
SNAr4-Chlorobenzoic acidPiperazineNonePiperazine (excess)NMP18024~60-70General Protocol
Buchwald4-Bromobenzoic acidPiperazinePd₂(dba)₃ / RuPhosNaOtBuToluene10012>90Adapted from[11]
Buchwald4-Chlorobenzoic acidN-Boc-piperazinePd(OAc)₂ / XPhosK₃PO₄t-AmylOH11016~95Adapted from[5]
Copper4-Iodobenzoic acidPiperazineCuI / L-prolineK₂CO₃DMSO9024~75-85Adapted from[11]

Yields are approximate and can vary based on reaction scale and purification method. NMP = N-Methyl-2-pyrrolidone.

Conclusion and Recommendations

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are viable and powerful methods for the synthesis of 4-(piperazin-1-yl)benzoic acid.

  • SNAr is often the more economical choice, especially on a large scale, provided a highly activated aryl halide (like 4-fluorobenzoic acid) is available. Its primary drawbacks are the often harsh reaction conditions (high temperatures) and the requirement for a significant excess of piperazine.

  • Buchwald-Hartwig Amination demonstrates superior versatility, higher yields, and milder conditions. It is the method of choice for less reactive aryl chlorides and bromides and offers broader functional group tolerance. The main considerations are the cost of the palladium catalyst and ligands and the need for stringent inert atmosphere techniques.

For initial discovery chemistry and small-scale synthesis where yield and substrate scope are critical, the Buchwald-Hartwig approach is highly recommended. For process development and large-scale manufacturing where cost is a major driver, optimizing an SNAr reaction with 4-fluorobenzoic acid would be the more logical path. Ultimately, the choice of method should be guided by a careful evaluation of substrate availability, project budget, required scale, and the technical capabilities of the laboratory.

References

  • ResearchGate. (n.d.). Synthesis of N -alkyl- N ′-aryl or Alkenylpiperazines: A Copper-Catalyzed C-N Cross-Coupling in the Presence of Aryl and Alkenyl Triflates and DABCO | Request PDF. Retrieved from [Link]

  • American Chemical Society. (2019). C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Transition-metal-catalyzed enantioselective C–N cross-coupling. Retrieved from [Link]

  • ARPI - UNIPI. (n.d.). Structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible and selective monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • MDPI. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. Retrieved from [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • PubMed. (2022). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Bowers Lab. (n.d.). Piperazic Acid Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic,. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Retrieved from [Link]

  • ChemRxiv. (n.d.). Site Selective Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts. Retrieved from [Link]

  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of piperazine derivatives 4a-x. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

A Comprehensive Guide to Personal Protective Equipment for Handling Benzoic Acid, 4-[[2-(1-piperazinyl)ethyl]amino]- Understanding the Inherent Risks: A Structural Hazard Assessment The chemical structure of Benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Personal Protective Equipment for Handling Benzoic Acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

Understanding the Inherent Risks: A Structural Hazard Assessment

The chemical structure of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- combines two moieties with well-documented hazard profiles:

  • Aminobenzoic Acid Derivatives: This class of compounds is known to cause skin and eye irritation.[1][2] Some derivatives may also cause allergic skin reactions and respiratory irritation.[1]

  • Piperazine and its Derivatives: Piperazine-containing compounds are frequently cited as causing skin and eye irritation, with some noted to cause severe eye damage.[3][4] They can also lead to allergic skin or respiratory reactions.[3][5]

Therefore, it is prudent to handle Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- as a substance that is potentially irritating to the skin, eyes, and respiratory system, and as a potential skin sensitizer.

Core Principles of Chemical Handling

Before any handling of this compound, ensure that a well-ventilated work area, such as a chemical fume hood, is used.[3] An eyewash station and a safety shower must be readily accessible. Always wash hands thoroughly after handling the chemical.[6][7]

Personal Protective Equipment (PPE): A Detailed Protocol

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for various laboratory activities involving Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-.

ActivityRequired PPERationale
Weighing and Aliquoting (Solid Form) - Double-gloved with nitrile or neoprene gloves- Laboratory Coat- Safety Goggles with Side Shields- N95 RespiratorTo prevent the inhalation of fine particles and to protect the skin and eyes from accidental contact with the solid compound.[5]
Solution Preparation and Handling - Nitrile or neoprene gloves- Laboratory Coat- Chemical Splash Goggles- Face Shield (if there is a high potential for splashing)To protect against splashes of the chemical in solution, which can cause severe skin and eye irritation.[5]
Experimental Procedures - Nitrile or neoprene gloves- Laboratory Coat- Chemical Splash GogglesTo provide a baseline of protection during routine experimental work.[5]
Waste Disposal - Heavy-duty nitrile or butyl rubber gloves- Chemical Resistant Apron or Gown- Chemical Splash Goggles- Face ShieldTo offer enhanced protection when handling larger volumes of chemical waste, which may be corrosive or irritant.[5]
Step-by-Step Guide to PPE Usage

1. Donning (Putting On) PPE:

  • Hand Hygiene: Start with clean hands. Wash and dry them thoroughly.

  • Lab Coat/Gown: Put on a clean, buttoned laboratory coat or a chemical-resistant gown.

  • Respirator (if required): If you are handling the solid form, now is the time to put on your N95 respirator. Ensure it forms a tight seal around your nose and mouth.

  • Eye and Face Protection: Put on your safety goggles or chemical splash goggles. If a splash risk exists, add a face shield over the goggles.

  • Gloves: Don the first pair of nitrile or neoprene gloves, ensuring they extend over the cuffs of your lab coat. If double-gloving, put the second pair on over the first.

2. Doffing (Taking Off) PPE:

  • Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff downwards, turning them inside out. Then, remove the inner pair in the same manner.

  • Lab Coat/Gown: Unbutton your lab coat and remove it by folding it in on itself, avoiding contact with the potentially contaminated exterior.

  • Face Shield and Goggles: Remove the face shield first (if used), followed by the goggles. Handle them by the straps to avoid touching the front surfaces.

  • Respirator: Remove the respirator by pulling the straps over your head. Do not touch the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Spill and Exposure Management

Spill Management:

In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[5] For larger spills, evacuate the area and follow your institution's emergency procedures.[8]

Exposure Protocol:

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing any contaminated clothing.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[3]

Disposal Plan

All disposable PPE (gloves, respirators) contaminated with Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3] Contaminated reusable clothing should be laundered separately before reuse.[3]

Visual Workflow for PPE Selection

PPE_Selection_Workflow start Start: Handling Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- is_solid Is the compound in solid form? start->is_solid experiment Activity: General Experiment start->experiment waste Activity: Waste Disposal start->waste weighing Activity: Weighing/Aliquoting is_solid->weighing Yes solution_handling Activity: Solution Prep/Handling is_solid->solution_handling No ppe_solid PPE: - Double Nitrile/Neoprene Gloves - Lab Coat - Safety Goggles - N95 Respirator weighing->ppe_solid ppe_solution PPE: - Nitrile/Neoprene Gloves - Lab Coat - Chemical Splash Goggles - Face Shield (if splash risk) solution_handling->ppe_solution ppe_experiment PPE: - Nitrile/Neoprene Gloves - Lab Coat - Chemical Splash Goggles experiment->ppe_experiment ppe_waste PPE: - Heavy-duty Gloves - Chemical Resistant Apron - Chemical Splash Goggles - Face Shield waste->ppe_waste

Caption: PPE Selection Workflow for Handling Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-.

References

  • BenchChem. (2025). Personal protective equipment for handling Piperazine-2-thione.
  • BenchChem. (2025). Personal protective equipment for handling 1,4-Dinicotinoylpiperazine.
  • ECHEMI. (n.d.). Piperazine SDS, 110-85-0 Safety Data Sheets.
  • Apollo Scientific. (2023, July 31). Piperazine Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • Sigma-Aldrich. (2018, January 13). 4-Aminobenzoic acid - Safety Data Sheet.
  • Unknown Source. (2024, November 4). 114161 - Benzoic acid - Safety Data Sheet.
  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid.
  • Alpha Resources. (2021, February 19). BENZOIC ACID Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid.
  • Cambridge Isotope Laboratories, Inc. (2022, September 26). BENZOIC ACID (RING-13C6, 99%) - Safety Data Sheet.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: benzoic acid.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-
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